4-(4-(Trifluoromethyl)phenyl)oxazol-2-amine
Description
Properties
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]-1,3-oxazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)7-3-1-6(2-4-7)8-5-16-9(14)15-8/h1-5H,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYREBFILVYDQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC(=N2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80731229 | |
| Record name | 4-[4-(Trifluoromethyl)phenyl]-1,3-oxazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859721-53-2 | |
| Record name | 4-[4-(Trifluoromethyl)phenyl]-1,3-oxazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(4-(trifluoromethyl)phenyl)oxazol-2-amine chemical properties
An In-Depth Technical Guide to 4-(4-(Trifluoromethyl)phenyl)oxazol-2-amine
Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. The 2-aminooxazole scaffold is recognized as a "privileged structure" due to its prevalence in bioactive molecules.[1][2] The incorporation of a trifluoromethylphenyl moiety further enhances its potential by favorably modulating key pharmacokinetic and pharmacodynamic properties.[3][4] This guide details the compound's physicochemical properties, provides a validated synthetic protocol, outlines its spectroscopic signature, and discusses its chemical reactivity. Furthermore, it explores the rationale for its use in drug discovery, drawing comparisons to its well-studied bioisostere, the 2-aminothiazole, and highlighting its potential as a kinase inhibitor and anticancer agent.
Introduction: A Scaffold of Opportunity
The 2-aminooxazole core is a five-membered heterocyclic system that serves as a cornerstone in the design of numerous therapeutic agents.[1] Its isosteric relationship with the widely used 2-aminothiazole scaffold allows for rational drug design strategies aimed at improving efficacy, solubility, and metabolic stability.[2] The replacement of the thiazole's sulfur with oxygen can lead to a decreased lipophilicity (ClogP) and a reduced rate of metabolism, as the sulfur atom is susceptible to oxidation.[2]
The strategic placement of a 4-(trifluoromethyl)phenyl group at the C4 position of the oxazole ring is a deliberate design choice. The trifluoromethyl (-CF₃) group is a powerful tool in medicinal chemistry, known for its ability to:
-
Increase Lipophilicity: Enhancing membrane permeability and in vivo transport.[3]
-
Improve Metabolic Stability: The C-F bond is exceptionally strong, making the group resistant to metabolic degradation.
-
Modulate Electronic Properties: As a strong electron-withdrawing group, it can significantly alter the pKa of nearby functionalities and influence binding interactions with biological targets.[4]
This guide synthesizes the available technical data to provide researchers with a foundational understanding of this compound as a high-potential building block for novel therapeutics.
Physicochemical and Structural Properties
The fundamental properties of a compound dictate its behavior in both chemical and biological systems.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 859721-53-2 | [5][6] |
| Molecular Formula | C₁₀H₇F₃N₂O | [5] |
| Molecular Weight | 228.17 g/mol | [5] |
| XLogP3 (Computed) | 2.9 | Analog Data |
| Hydrogen Bond Donors | 1 (amine group) | Computed |
| Hydrogen Bond Acceptors | 3 (N, O in ring, F) | Computed |
| Storage Temperature | 2-8°C, Inert Atmosphere |[5] |
Synthesis and Purification
The synthesis of N,4-disubstituted 2-aminooxazoles can be challenging, with standard protocols like the Hantzsch reaction (using ureas instead of thioureas) often failing to produce the desired products in good yields.[1][2] A reliable method involves the condensation of an α-haloketone with urea. This approach provides a direct and efficient route to the target molecule.
Synthetic Workflow
The synthesis proceeds via a classic cyclocondensation reaction, as illustrated below. The key starting material is 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone, which is reacted with urea in a suitable solvent like dimethylformamide (DMF), often under microwave irradiation to accelerate the reaction.[7][8]
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
Objective: To synthesize this compound via microwave-assisted cyclocondensation.
Materials:
-
2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone
-
Urea
-
Dimethylformamide (DMF), anhydrous
-
Microwave synthesis reactor
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a 10 mL microwave reaction vial, add 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone (1.0 eq), urea (1.2 eq), and anhydrous DMF (3-5 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 120-140°C for 15-30 minutes.[7][8] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Causality Note: Microwave heating provides rapid and uniform energy transfer, significantly reducing reaction times and often improving yields compared to conventional heating.
-
-
Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2x 15 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL). The bicarbonate wash neutralizes any residual hydrobromic acid formed during the reaction.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Experimental Protocol: Purification
Objective: To purify the crude product using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Column Preparation: Prepare a silica gel column using a slurry packing method with a suitable mobile phase, such as a hexane:ethyl acetate mixture (e.g., 70:30 v/v).
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and gradually increasing to 50%).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to afford the purified this compound as a solid.
Spectroscopic and Structural Characterization
Unambiguous characterization is critical for confirming the identity and purity of the synthesized compound.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Wavenumber |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | -NH₂ (broad singlet) | δ 6.5 - 7.5 ppm[9] |
| Aromatic (d, 2H, J≈8 Hz) | δ 8.0 - 8.2 ppm | |
| Aromatic (d, 2H, J≈8 Hz) | δ 7.7 - 7.9 ppm | |
| Oxazole H-5 (singlet) | δ 7.5 - 7.8 ppm | |
| ¹³C NMR (100 MHz, DMSO-d₆) | C2 (amine-bearing) | δ 158 - 162 ppm |
| C4 (aryl-bearing) | δ 140 - 145 ppm | |
| C5 | δ 110 - 115 ppm | |
| -CF₃ (quartet) | δ 122 - 126 ppm | |
| Aromatic Carbons | δ 125 - 135 ppm | |
| ¹⁹F NMR (376 MHz, DMSO-d₆) | -CF₃ (singlet) | δ -60 to -63 ppm |
| IR (KBr Pellet, cm⁻¹) | N-H Stretch (asymmetric & symmetric) | 3450 - 3300 cm⁻¹[9] |
| C=N Stretch (oxazole) | 1640 - 1680 cm⁻¹ | |
| C-F Stretch | 1300 - 1100 cm⁻¹ |
| Mass Spec (ESI+) | [M+H]⁺ | m/z 229.06 |
-
¹H NMR: The amine protons often appear as a broad signal that can exchange with D₂O.[9] The protons on the trifluoromethylphenyl ring will exhibit a characteristic AA'BB' system, appearing as two distinct doublets.
-
¹⁹F NMR: A single, sharp peak is expected due to the chemical equivalence of the three fluorine atoms.
-
IR Spectroscopy: Primary amines typically show two N-H stretching bands (one symmetric, one asymmetric), which is a key diagnostic feature.[9]
Chemical Reactivity and Stability
The reactivity of this compound is governed by its constituent functional groups:
-
2-Amino Group: This is the primary site of nucleophilicity. It can be readily acylated, alkylated, or used in coupling reactions (e.g., Buchwald-Hartwig) to generate N-substituted derivatives, which is a common strategy in hit-to-lead optimization.[2]
-
Oxazole Ring: The ring is relatively stable and aromatic in character. However, it can be susceptible to cleavage under strongly acidic or basic conditions at elevated temperatures.
-
Trifluoromethylphenyl Moiety: The -CF₃ group is highly deactivating towards electrophilic aromatic substitution but can direct nucleophilic aromatic substitution (SₙAr) if a suitable leaving group is present on the ring.
Stability and Storage: The compound should be stored in a cool, dark place under an inert atmosphere to prevent degradation.[5] It is particularly important to protect it from strong oxidizing agents.[10]
Rationale in Drug Discovery and Biological Potential
The title compound is a compelling starting point for drug discovery programs due to the convergence of two validated medicinal chemistry concepts: bioisosterism and fluorine chemistry.
Bioisosterism: The Oxazole vs. Thiazole Advantage
As a bioisostere of the corresponding 2-aminothiazole, the 2-aminooxazole scaffold offers a distinct physicochemical profile. This strategic substitution can be used to fine-tune a lead compound's properties.
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Spectroscopic data of 4-(4-(trifluoromethyl)phenyl)oxazol-2-amine (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Profile of 4-(4-(trifluoromethyl)phenyl)oxazol-2-amine
Introduction
In the landscape of modern drug discovery and materials science, heterocyclic scaffolds are of paramount importance. Among these, the 2-aminooxazole framework serves as a privileged structure, appearing in numerous biologically active compounds. This guide provides a detailed technical overview of the spectroscopic characteristics of a specific derivative, this compound (CAS 859721-53-2). The introduction of a trifluoromethylphenyl group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, making this compound of particular interest to researchers in medicinal chemistry.
This document serves as a practical reference for scientists, offering predicted spectroscopic data based on the analysis of close structural analogs, alongside detailed, field-proven protocols for data acquisition. The insights herein are designed to facilitate the identification, characterization, and quality control of this compound in a research setting.
Molecular Structure and Spectroscopic Correlation
A foundational understanding of the molecule's structure is essential for interpreting its spectroscopic data. The following diagram illustrates the chemical structure of this compound with a numbering scheme that will be used for the assignment of NMR signals.
Caption: Predicted major fragmentation pathway for this compound in EI-MS.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. For less volatile compounds, direct insertion probe or analysis via Electrospray Ionization (ESI) after dissolving in a suitable solvent (e.g., methanol or acetonitrile) would be appropriate.
-
GC-MS Method:
-
GC Column: Use a standard non-polar column, such as a 30 m x 0.25 mm HP-5MS.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
Injection: Inject 1 µL of a dilute solution (~1 mg/mL in ethyl acetate) in split mode (e.g., 50:1).
-
-
MS Parameters (EI):
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
-
High-Resolution MS (HRMS): To confirm the elemental composition, analyze the sample using an ESI-Time of Flight (ESI-TOF) or Orbitrap mass spectrometer. Dissolve the sample in methanol with 0.1% formic acid and infuse it into the source. This will provide a highly accurate mass measurement of the protonated molecule [M+H]⁺.
Conclusion
The spectroscopic data presented in this guide, while predictive, are grounded in the well-established principles of NMR, IR, and MS, and corroborated by data from closely related, published compounds. The trifluoromethylphenyl moiety introduces distinct and readily identifiable features in all spectra: an AA'BB' system in the ¹H NMR, characteristic C-F coupling in the ¹³C NMR, a strong Ar-CF₃ stretch in the IR, and a prominent loss of CF₃ in the mass spectrum. These features, combined with the signals from the 2-aminooxazole core, provide a comprehensive and unique spectroscopic fingerprint for the confident identification and characterization of this compound.
References
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Mphahamele, M. J., et al. (2020). Synthesis and Optical Properties of N-Arylnaphtho- and Anthra[2,3-d]oxazol-2-amines. Molecules, 25(15), 3483. Available at: [Link]
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Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. (2022). MDPI. Available at: [Link]
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This compound. AbacipharmTech. Available at: [Link]
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Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives. (2018). ResearchGate. Available at: [Link]
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Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). (2012). DEA.gov. Available at: [Link]
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5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine. (2010). National Institutes of Health (NIH). Available at: [Link]
4-(4-(trifluoromethyl)phenyl)oxazol-2-amine mechanism of action
An In-depth Technical Guide on the Potential Mechanism of Action of 4-(4-(trifluoromethyl)phenyl)oxazol-2-amine
Disclaimer: The compound this compound is not extensively characterized in publicly available scientific literature. This guide, therefore, presents a hypothesized mechanism of action based on the known biological activities of structurally related compounds containing the 2-aminooxazole scaffold and the trifluoromethylphenyl moiety. The experimental protocols provided are intended as a roadmap for investigating these potential mechanisms.
Introduction
This compound is a heterocyclic compound featuring a central oxazole ring, a 2-amino group, and a 4-phenyl substituent bearing a trifluoromethyl group. While direct studies on its biological activity are limited, its structural motifs are present in a variety of pharmacologically active molecules. The 2-aminooxazole core is recognized as a "privileged scaffold" in medicinal chemistry, known to interact with a range of biological targets. Similarly, the trifluoromethylphenyl group is a common feature in many drugs, often enhancing metabolic stability and receptor binding affinity. This guide will explore the potential mechanisms of action of this compound by examining the established activities of its structural analogs.
Hypothesized Mechanisms of Action Based on Structural Analogs
Based on the existing literature for related compounds, this compound may exhibit one or more of the following biological activities:
Kinase Inhibition
The 2-aminooxazole scaffold is a common feature in many kinase inhibitors. For instance, derivatives of oxazol-2-amine have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[1] The mechanism of action for such compounds typically involves competitive binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting cell proliferation.
Potential Signaling Pathway
Caption: Hypothesized FLT3 Kinase Inhibition Pathway.
Antimicrobial and Antiprotozoal Activity
Derivatives of 2-amino-4-phenyloxazole have demonstrated significant in vitro activity against protozoa such as Giardia lamblia and Trichomonas vaginalis, in some cases exceeding the potency of the reference drug metronidazole.[2][3] The proposed mechanism for these compounds involves the inhibition of essential metabolic pathways within the parasites. Additionally, the trifluoromethylphenyl moiety is present in several antibacterial agents, suggesting that this compound could also possess antibacterial properties, potentially by disrupting bacterial cell function.[4]
Anticancer Activity
Beyond specific kinase inhibition, various oxazole derivatives have shown broader anticancer activities. For example, some 5-aryl-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amines have demonstrated significant growth inhibition against a panel of cancer cell lines.[5] The mechanism for such broad activity could involve multiple targets or the induction of apoptosis through various cellular pathways.
Experimental Protocols for Mechanistic Investigation
To validate the hypothesized mechanisms of action for this compound, the following experimental workflows are proposed.
Protocol 1: Kinase Inhibition Assay
This protocol outlines a general procedure to assess the inhibitory activity of the compound against a panel of kinases.
Experimental Workflow
Caption: Workflow for Kinase Inhibition Assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Reaction Mixture: In a 96-well plate, add the kinase, a suitable substrate (e.g., a peptide), and ATP.
-
Compound Addition: Add the diluted compound to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining kinase activity. This can be done using various methods, such as luminescence-based assays that quantify the amount of ATP consumed.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value using non-linear regression.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compound on cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MV4-11 for FLT3-ITD positive AML) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the minimum inhibitory concentration (MIC) of the compound against various bacterial strains.
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the compound in a 96-well plate containing cation-adjusted Mueller-Hinton broth.
-
Bacterial Inoculation: Add a standardized inoculum of the test bacterium to each well.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Quantitative Data from Structurally Related Compounds
The following table summarizes the biological activities of compounds structurally related to this compound.
| Compound Class | Target/Activity | IC50/MIC | Reference |
| Oxazol-2-amine Derivatives | FLT3 Kinase Inhibition | Varies with substitution | [1] |
| 2-Amino-4-phenyloxazole Derivatives | Antiprotozoal (G. lamblia) | As low as 1.89 µM | [3] |
| 1,3,4-Oxadiazol-2-amines with trifluoromethylphenyl group | Anticancer (various cell lines) | Varies, e.g., %GI of 53.24 for NCI-H522 | [5] |
| Pyrazole derivatives with trifluoromethylphenyl group | Antibacterial (S. aureus) | Low MIC values | [4] |
Conclusion
While the precise mechanism of action for this compound remains to be elucidated, its structural components suggest a high potential for biological activity. The 2-aminooxazole core is a well-established pharmacophore in kinase inhibitors and antimicrobial agents, and the trifluoromethylphenyl group can enhance these activities. The proposed hypotheses and experimental protocols in this guide provide a solid foundation for future research to uncover the therapeutic potential of this compound. Further investigation through the outlined assays is crucial to validate these potential mechanisms and to determine the compound's profile for drug development.
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Synthesis and Biological Potentials of 5-aryl-N-[4-(trifluoromethyl) phenyl]-1,3,4-oxadiazol-2-amines. (URL: [Link])
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2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. (URL: [Link])
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2-Aminooxazoles and Their Derivatives (Review). (URL: [Link])
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2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. (URL: [Link])
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Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. (URL: [Link])
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5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. (URL: [Link])
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Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (URL: [Link])
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Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (URL: [Link])
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Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole derivatives. (URL: [Link])
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Synthesis and anticancer activity of 4-benzylidene-2- phenyloxazol-5(4H)-one derivatives. (URL: [Link])
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Current status of pyrazole and its biological activities. (URL: [Link])
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This compound - AbacipharmTech-Global Chemical supplier. (URL: [Link])
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (URL: [Link])
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4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. (URL: [Link])
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Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (URL: [Link])
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Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. (URL: [Link])
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Synthesis and biological evaluation of new 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, analogues of riluzole. (URL: [Link])
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Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. (URL: [Link])
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Design, synthesis, and biological evaluation of novel (4-(1,2,4-oxadiazol-5-yl)phenyl)-2-aminoacetamide derivatives as multifunctional agents for the treatment of Alzheimer's disease. (URL: [Link])
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4-(trifluoromethyl)-3H-1,2-oxazol-2-amine - PubChem. (URL: [Link])
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5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine. (URL: [Link])
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Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (URL: [Link])
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Unveiling the Therapeutic Potential of 4-(4-(Trifluoromethyl)phenyl)oxazol-2-amine: A Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Convergence of a Privileged Scaffold and a Bioactive Moiety
In the landscape of contemporary medicinal chemistry, the strategic design of novel molecular entities with enhanced therapeutic indices is paramount. The compound 4-(4-(trifluoromethyl)phenyl)oxazol-2-amine emerges as a molecule of significant interest, embodying the convergence of a privileged 2-aminooxazole scaffold and a biologically active trifluoromethylphenyl moiety. The 2-aminooxazole core is a recognized pharmacophore present in a variety of biologically active compounds, while the trifluoromethyl group is a well-established bioisostere for enhancing metabolic stability and receptor binding affinity.
This technical guide provides an in-depth exploration of the anticipated biological activities of this compound, drawing upon established principles of medicinal chemistry and extrapolating from the known biological profiles of structurally related analogs. While direct and extensive experimental data for this specific molecule is not yet widely available in peer-reviewed literature, this document serves as a comprehensive primer for researchers, scientists, and drug development professionals, offering a predictive framework for its synthesis, potential mechanisms of action, and therapeutic applications. The insights presented herein are grounded in the extensive body of research on analogous compounds, providing a solid foundation for future investigational studies.
Synthetic Strategy: A Robust and Versatile Approach
The synthesis of 2-amino-4-aryloxazoles is a well-documented process in organic chemistry. A highly efficient and commonly employed method involves the microwave-assisted condensation of a substituted α-bromoketone with urea. This approach offers the advantages of rapid reaction times, high yields, and facile purification.
Proposed Synthetic Protocol for this compound
This protocol outlines a reliable method for the laboratory-scale synthesis of the title compound.
Materials:
-
2-Bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one
-
Urea
-
Dimethylformamide (DMF), anhydrous
-
Microwave reactor
-
Standard laboratory glassware for reaction work-up and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Step-by-Step Procedure:
-
Reactant Preparation: In a microwave-safe reaction vessel, dissolve 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one (1 equivalent) and urea (2-3 equivalents) in anhydrous DMF.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a controlled temperature (typically 120-150 °C) for a short duration (10-30 minutes). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Reaction Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the crude product.
-
Purification: Collect the solid precipitate by filtration and wash with water. Dry the crude product under vacuum. Further purification can be achieved by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Protocols for Biological Evaluation
To validate the predicted biological activities of this compound, a series of in vitro and in vivo experiments are recommended.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Procedure:
-
Cell Seeding: Plate human cancer cell lines (e.g., PC3, LNCaP, K562, HeLa) in 96-well plates at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Future Directions and Conclusion
The in-depth analysis of the structural components of this compound, supported by the extensive literature on analogous compounds, strongly suggests its potential as a promising candidate for anticancer drug discovery. The proposed synthetic route is robust and amenable to the generation of a library of related derivatives for structure-activity relationship (SAR) studies.
Future research should focus on the following key areas:
-
Definitive Synthesis and Characterization: The first crucial step is the actual synthesis and rigorous structural confirmation of the title compound.
-
Comprehensive Biological Screening: A broad in vitro screening against a diverse panel of cancer cell lines is necessary to identify the most sensitive cancer types.
-
Mechanism of Action Studies: Elucidating the precise molecular target(s) and signaling pathways affected by the compound is essential for its further development.
-
In Vivo Efficacy Studies: Promising in vitro results should be followed by in vivo studies in relevant animal models to assess the compound's therapeutic efficacy and pharmacokinetic properties.
References
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[4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl]benzoic acid derivatives as potent anti-gram-positive bacterial agents.]([Link])
An In-depth Technical Guide to the In Vitro Evaluation of 4-(4-(trifluoromethyl)phenyl)oxazol-2-amine
Introduction: Unveiling the Therapeutic Potential of a Novel Oxazole Derivative
In the landscape of modern drug discovery, small molecules with unique scaffolds continue to be a cornerstone of therapeutic innovation. The compound 4-(4-(trifluoromethyl)phenyl)oxazol-2-amine (CAS: 859721-53-2) represents a promising chemical entity.[1] While specific biological targets for this exact molecule are not extensively documented in publicly available literature, its structural motifs—the oxazol-2-amine core and the trifluoromethylphenyl group—are present in compounds with a range of biological activities, including the inhibition of soluble epoxide hydrolase (sEH).[2][3] The inhibition of sEH is a compelling therapeutic strategy for managing conditions such as hypertension and inflammation.[2][4][5][6]
This guide provides a comprehensive framework for the in vitro characterization of this compound, with a primary focus on its potential as a soluble epoxide hydrolase (sEH) inhibitor. As a Senior Application Scientist, the following sections are designed to provide not just protocols, but a strategic and logical workflow for researchers, scientists, and drug development professionals. The methodologies described are grounded in established principles of scientific integrity, ensuring that the data generated is robust, reproducible, and translatable.
Part 1: Primary Screening for sEH Inhibition
The initial step in evaluating a novel compound is to determine its activity against the primary putative target. For this compound, a logical starting point is the assessment of its inhibitory effect on soluble epoxide hydrolase (sEH).
Rationale for Fluorometric sEH Activity Assay
A fluorometric assay is the preferred method for initial high-throughput screening (HTS) due to its sensitivity, simplicity, and amenability to automation.[5][7] This assay relies on a non-fluorescent substrate that, upon hydrolysis by sEH, releases a highly fluorescent product.[6][8][9] The increase in fluorescence is directly proportional to the enzymatic activity, and a reduction in the signal in the presence of the test compound indicates inhibition.
Experimental Workflow: Fluorometric sEH Inhibitor Screening
Caption: Workflow for a fluorometric sEH enzyme activity assay.
Detailed Protocol: Fluorometric sEH Inhibition Assay
Materials:
-
Recombinant human sEH enzyme
-
sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME)[6][9][10][11]
-
sEH Assay Buffer
-
Positive control inhibitor (e.g., 12-(3-adamantan-1-yl-ureido)dodecanoic acid - AUDA)[12]
-
Test Compound: this compound
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination (e.g., 0.1 nM to 100 µM).
-
Assay Plate Setup:
-
Add 10 µL of each compound dilution to respective wells.
-
For the vehicle control, add 10 µL of DMSO.
-
For the positive control, add 10 µL of a known sEH inhibitor (e.g., AUDA).
-
For the background control, add assay buffer instead of the enzyme.
-
-
Enzyme Addition: Add 40 µL of diluted recombinant human sEH enzyme to all wells except the background control.
-
Pre-incubation: Gently mix and pre-incubate the plate for 15 minutes at room temperature to allow the compound to interact with the enzyme.[10]
-
Reaction Initiation: Add 50 µL of the sEH substrate solution to all wells to start the reaction.[10]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[10]
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at approximately 330 nm and emission at approximately 465 nm.[6][9][11][12]
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Parameter | Example Value |
| Recombinant sEH Conc. | 1 nM |
| Substrate (PHOME) Conc. | 10 µM |
| Incubation Time | 30 minutes |
| Temperature | Room Temperature |
| Excitation Wavelength | 330 nm |
| Emission Wavelength | 465 nm |
Part 2: Secondary Assays for Mechanistic and Selectivity Profiling
Following the confirmation of inhibitory activity, it is crucial to understand the mechanism of inhibition and the selectivity of the compound.
Mechanism of Action: Enzyme Kinetics
To determine if the inhibition is competitive, non-competitive, or uncompetitive, enzyme kinetic studies are performed. This involves measuring the initial reaction rates at various substrate concentrations in the presence of different fixed concentrations of the inhibitor. The data is then plotted using a Lineweaver-Burk or Michaelis-Menten plot to visualize the effect of the inhibitor on Vmax and Km.
Cell-Based sEH Activity Assay
To confirm that the compound can penetrate cell membranes and inhibit sEH in a more physiologically relevant context, a cell-based assay is essential.[4][13]
Caption: Workflow for a cell-based sEH activity assay.
Orthogonal Assay: LC-MS/MS-based sEH Activity
To validate the results from the fluorometric assay, an orthogonal method such as a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)-based assay is highly recommended. This method directly measures the formation of the diol product from a natural substrate, offering high specificity and sensitivity.[14]
Key Steps:
-
Incubate recombinant sEH with a natural substrate (e.g., 14(15)-EpETrE) and the test compound.
-
Quench the reaction.
-
Extract the substrate and the diol product.
-
Analyze the samples by LC-MS/MS to quantify the amount of diol formed.
Part 3: In Vitro Safety and ADME Profiling
Early assessment of a compound's safety and its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to de-risk the candidate and guide further optimization.[15][16][17]
Cytotoxicity Assays
It is imperative to ensure that the observed sEH inhibition is not a result of general cytotoxicity.[13][18][19]
Recommended Assays:
-
MTT/XTT Assay: Measures mitochondrial metabolic activity as an indicator of cell viability.[13][20][21]
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.[18][20][21]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate a suitable cell line (e.g., HEK293, HepG2) in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the CC50 (50% cytotoxic concentration).
Preliminary ADME Assays
A panel of in vitro ADME assays should be conducted to evaluate the drug-like properties of the compound.[15][16][17][22]
| Assay | Purpose |
| Metabolic Stability | To assess the compound's susceptibility to metabolism by liver microsomes or hepatocytes.[16][20] |
| CYP450 Inhibition | To evaluate the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.[16] |
| Plasma Protein Binding | To determine the extent to which the compound binds to plasma proteins, which affects its free concentration.[16][23] |
| Permeability (e.g., Caco-2) | To predict the intestinal absorption of the compound.[16][20] |
Conclusion: A Pathway to Candidate Nomination
This technical guide outlines a systematic and robust in vitro strategy for the characterization of this compound, with a focus on its potential as a soluble epoxide hydrolase inhibitor. By following this multi-faceted approach, from primary screening and mechanistic studies to safety and ADME profiling, researchers can generate a comprehensive data package. This data will be instrumental in making informed decisions regarding the compound's therapeutic potential and its progression through the drug discovery pipeline. The emphasis on scientifically sound, well-controlled experiments ensures the integrity and reliability of the findings, ultimately paving the way for the development of novel and effective therapeutics.
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Introduction: Contextualizing 4-(4-(trifluoromethyl)phenyl)oxazol-2-amine in Drug Development
An In-Depth Technical Guide to the Solubility and Stability of 4-(4-(Trifluoromethyl)phenyl)oxazol-2-amine
In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The molecule this compound, identified by its CAS Number 859721-53-2, represents a confluence of two such valuable motifs.[1][2] The 2-amino-oxazole core is a bioisostere for various functional groups and is prevalent in compounds with diverse biological activities. Simultaneously, the 4-(trifluoromethyl)phenyl group is a widely incorporated substituent used to enhance metabolic stability, improve membrane permeability, and increase binding affinity through favorable lipophilic and electronic interactions.[3]
This guide provides a comprehensive technical overview of the critical physicochemical properties of this compound: its solubility and stability. For researchers, scientists, and drug development professionals, a thorough understanding of these parameters is not merely academic; it is a fundamental prerequisite for advancing a compound through the preclinical and clinical pipeline. These properties dictate everything from formulation strategies and bioavailability to shelf-life and regulatory approval. This document outlines the theoretical considerations underpinning its expected behavior and provides robust, field-proven experimental protocols for its empirical characterization.
Section 1: Solubility Profiling
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its ultimate bioavailability. The structure of this compound presents a classic interplay of competing solubility drivers.
-
Lipophilic Character: The trifluoromethyl (CF3) group is strongly electron-withdrawing and significantly increases the lipophilicity of the phenyl ring. This feature is expected to dominate the molecule's behavior, leading to poor intrinsic solubility in aqueous media. Compounds with trifluoromethylphenyl groups are often soluble in organic solvents.[3]
-
Ionizable Center: The 2-amino group on the oxazole ring provides a basic center. This suggests that the compound's aqueous solubility will be highly pH-dependent. In acidic environments (pH < pKa), the amine will be protonated, forming a more soluble salt. Conversely, at neutral or basic pH, the compound will exist in its free base form, which is expected to be significantly less soluble.
Predicted Solubility Landscape
While exhaustive experimental data for this specific molecule is not widely published, we can construct an expected solubility profile based on its structural components and data from analogous compounds. This predictive approach is invaluable in early development for guiding experimental design.
| Solvent/Medium | Solvent Type | Expected Solubility | Rationale & Field Insights |
| Aqueous Buffer (pH 2.0) | Polar Protic | Moderate to High | The 2-amino group will be fully protonated, forming a salt and significantly enhancing interaction with water molecules. |
| Aqueous Buffer (pH 7.4) | Polar Protic | Very Low | The compound will be in its neutral, free base form. The lipophilic trifluoromethylphenyl moiety will severely limit aqueous solubility. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a powerful, universal organic solvent capable of disrupting intermolecular forces in crystalline solids. It is the standard for creating high-concentration stock solutions for initial biological screening. |
| Methanol (MeOH) | Polar Protic | Moderate | Methanol's polarity and hydrogen-bonding capability should allow for reasonable solvation, making it a suitable solvent for analytical standard preparation. |
| Acetonitrile (ACN) | Polar Aprotic | Moderate | Commonly used in reversed-phase HPLC mobile phases, indicating sufficient solubility for analytical applications.[4][5] |
| Dichloromethane (DCM) | Non-polar | Moderate to High | The overall lipophilic nature of the molecule suggests good solubility in chlorinated solvents, which could be relevant for certain synthetic workups or formulation approaches. |
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol describes the gold-standard shake-flask method for determining thermodynamic solubility, a self-validating system that ensures equilibrium is reached.
Objective: To quantify the equilibrium solubility of this compound in various solvents and buffered aqueous solutions.
Methodology:
-
Preparation of Solutions: Prepare a series of relevant aqueous buffers (e.g., 0.01 M HCl at pH 2.0, 50 mM Phosphate buffer at pH 7.4) and select desired organic solvents.
-
Compound Addition: Add an excess amount of the solid compound to a known volume (e.g., 1 mL) of each solvent in separate, sealed glass vials. The key is to ensure solid material remains undissolved at the end of the experiment, confirming saturation.
-
Equilibration: Agitate the vials at a constant, controlled temperature (typically 25 °C or 37 °C) using a shaker or rotator for a period sufficient to reach equilibrium. A 24-48 hour period is standard. Causality Note: This extended agitation is critical to measure thermodynamic, not kinetic, solubility. It ensures the dissolution rate equals the precipitation rate, reflecting the true saturation point.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Sample Dilution: Carefully remove an aliquot of the supernatant, taking care not to disturb the solid pellet. Perform a precise, pre-determined dilution of the supernatant into a suitable mobile phase or solvent compatible with the analytical method.
-
Quantification: Analyze the diluted samples using a validated stability-indicating HPLC-UV method (as described in Section 2.2). Calculate the concentration by comparing the peak area to a standard curve prepared from a known concentration of the compound.
-
Calculation: Multiply the measured concentration by the dilution factor to determine the final solubility in mg/mL or µg/mL.
Section 2: Stability Assessment and Forced Degradation
Understanding a molecule's intrinsic stability is mandated by regulatory bodies like the ICH and is essential for identifying potential degradation pathways, developing stable formulations, and establishing appropriate storage conditions and shelf-life.[6][7][8] Forced degradation studies, or stress testing, deliberately expose the API to conditions more severe than accelerated stability testing to provoke degradation.[9]
Forced Degradation Workflow
The following diagram outlines a comprehensive workflow for assessing the stability of this compound.
Caption: Workflow for ICH-compliant forced degradation studies.
Protocol: Development of a Stability-Indicating HPLC Method
A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the API in the presence of its degradation products, process impurities, and excipients.[4]
Objective: To develop and validate an RP-HPLC method capable of resolving this compound from all potential degradation products generated during stress testing.
Methodology:
-
Column and Mobile Phase Selection:
-
Column: A C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) is the logical starting point due to the non-polar nature of the analyte.[4][10]
-
Mobile Phase: A gradient elution is recommended to ensure separation of the parent compound from potentially more polar degradants. Start with a mobile phase of Acetonitrile (Solvent B) and water with 0.1% formic acid or orthophosphoric acid (Solvent A).[4] Causality Note: The acidic modifier sharpens peaks for amine-containing compounds and ensures consistent ionization state.
-
Initial Gradient: A typical starting gradient would be 10% to 90% B over 20 minutes.
-
-
Method Development using Stressed Samples:
-
Prepare a cocktail of all stressed samples (acid, base, oxidative, etc.) diluted to the target concentration.
-
Inject the cocktail and analyze the chromatogram. The goal is to achieve baseline resolution between the parent peak and all degradant peaks.
-
Optimize the gradient slope, flow rate (typically 1.0 mL/min), and column temperature (e.g., 40°C) to improve resolution where necessary.[4][10]
-
-
Detection:
-
Use a Photodiode Array (PDA) detector. This is crucial for a SIM.
-
Trustworthiness Check: The PDA detector allows for the assessment of peak purity across the entire peak, confirming that the main analyte peak is not co-eluting with any degradants. It also provides UV spectra that can help in preliminary identification of degradation products.[11]
-
-
Validation: Once the method is optimized, validate it according to ICH Q2(R1) guidelines for parameters including specificity, linearity, accuracy, precision, and robustness.
Predicted Stability Profile and Degradation Pathways
Based on the functional groups present, the following degradation profile can be anticipated.
| Stress Condition | Expected Stability | Potential Degradation Pathway |
| Acid Hydrolysis | Potentially Labile | The oxazole ring, particularly at the C2 position bearing the amine, can be susceptible to acid-catalyzed hydrolysis, potentially leading to ring-opening. |
| Base Hydrolysis | Likely Stable | The molecule lacks readily hydrolyzable ester or amide groups in its core structure, suggesting greater stability under basic conditions compared to acidic ones.[4][10] |
| Oxidation | Potentially Labile | The electron-rich oxazole ring and the aromatic system could be susceptible to oxidation, though the trifluoromethyl group is deactivating. Hydrogen peroxide is a common choice for these studies.[9] |
| Thermal | Likely Stable | The aromatic and heterocyclic core suggests good thermal stability, which is typical for such scaffolds. Significant degradation would likely require extreme temperatures. |
| Photolytic | Potentially Labile | Aromatic systems and heterocycles can absorb UV radiation, potentially leading to photolytic degradation. The extent of degradation should be compared to a dark control to confirm light-induced degradation. |
Conclusion
This compound is a compound with a physicochemical profile characteristic of many modern small-molecule drug candidates: poor intrinsic aqueous solubility at physiological pH, coupled with a likely robust but not impervious stability profile. Its pH-dependent solubility, driven by the 2-amino group, offers a clear pathway for formulation development, suggesting that salt forms or pH-modified formulations could significantly enhance dissolution and bioavailability.
The stability assessment strategy outlined herein, grounded in ICH guidelines, provides a clear and robust framework for de-risking development. By employing a meticulously developed and validated stability-indicating HPLC method, researchers can confidently identify degradation pathways and establish the compound's intrinsic stability. This foundational knowledge is indispensable for making informed decisions throughout the drug development lifecycle, ensuring the final product is safe, effective, and stable.
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- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. biomedres.us [biomedres.us]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Analogs and Derivatives of 4-(4-(trifluoromethyl)phenyl)oxazol-2-amine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminooxazole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous biologically active compounds. This guide focuses on a specific, promising member of this class: 4-(4-(trifluoromethyl)phenyl)oxazol-2-amine. We will conduct a thorough analysis of its core structure, detailing the strategic importance of the trifluoromethylphenyl and 2-aminooxazole moieties. This document provides a comprehensive overview of synthetic strategies for generating a diverse library of analogs and derivatives. Detailed, step-by-step protocols for core synthesis, N-functionalization, and aryl modifications are presented, emphasizing the causal relationships behind experimental choices. Furthermore, we outline standard methodologies for structural characterization and preliminary biological evaluation, laying the groundwork for robust structure-activity relationship (SAR) studies. Through the integration of proven synthetic protocols, analytical validation, and strategic insights, this guide serves as a technical resource for researchers aiming to explore the therapeutic potential of this versatile chemical scaffold.
Core Scaffold Analysis: Deconstructing this compound
The therapeutic potential of a molecule is intrinsically linked to its structure. The core compound, this compound, can be dissected into two key components: the 2-aminooxazole heterocycle and the 4-(trifluoromethyl)phenyl substituent.
-
The 2-Aminooxazole Core: This five-membered heterocycle is a bioisostere of the more commonly studied 2-aminothiazole. Replacing the sulfur atom with oxygen can offer distinct advantages, such as potentially reducing metabolic oxidation, improving solubility, and altering the molecule's electronic profile.[1][2] The 2-amino group is a critical handle for derivatization, serving as a key point for modifying the molecule's properties through N-alkylation or N-acylation to probe interactions with biological targets.
-
The 4-(Trifluoromethyl)phenyl Moiety: The trifluoromethyl (CF₃) group is a powerful tool in modern medicinal chemistry.[3][4] Its inclusion in a drug candidate can profoundly influence physicochemical and biological properties.[5][6] Key benefits include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic breakdown (e.g., oxidation) by cytochrome P450 enzymes.[4][5]
-
Increased Lipophilicity: The CF₃ group generally increases the molecule's lipid solubility, which can improve its ability to cross biological membranes and enhance bioavailability.[4][5]
-
Modulation of Electronic Properties: As a strong electron-withdrawing group, the CF₃ group can alter the pKa of nearby functionalities and influence binding interactions with target proteins.[7]
-
Bioisosterism: The CF₃ group is often used as a bioisostere for other groups like methyl or chloro, allowing for fine-tuning of steric and electronic properties.[5][7]
-
The combination of these two moieties creates a scaffold with inherent drug-like properties and multiple avenues for chemical modification to optimize for a specific therapeutic target.
Synthetic Strategies and Detailed Protocols
The efficient synthesis of a diverse library of analogs is paramount for successful drug discovery. This section details robust protocols for the synthesis of the core scaffold and its subsequent derivatization.
Synthesis of the Core Scaffold
The most direct and common method for synthesizing 4-aryl-2-aminooxazoles is the reaction of a substituted 2-bromoacetophenone with urea. This method is often facilitated by microwave irradiation to reduce reaction times and improve yields.[8]
Protocol 1: Microwave-Assisted Synthesis of this compound
This protocol describes the cyclocondensation reaction to form the core 2-aminooxazole ring system.
-
Reactants:
-
2-Bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one
-
Urea
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a 10 mL microwave reaction vial, combine 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one (1.0 mmol, 1.0 equiv.) and urea (7.0 mmol, 7.0 equiv.).
-
Add DMF (2 mL) to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 138 °C for 20 minutes with a power of 35 W.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into ice-water (20 mL) to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
If necessary, purify the crude product by flash column chromatography on silica gel.
-
-
Rationale: The use of microwave irradiation significantly accelerates the reaction compared to conventional heating.[8] DMF is an excellent polar aprotic solvent for this transformation, effectively dissolving the reactants and facilitating the reaction at elevated temperatures. An excess of urea is used to drive the reaction to completion.
Derivatization Strategies
With the core scaffold in hand, diversification can be achieved by modifying three key positions: the 2-amino group, the phenyl ring, and potentially the C5 position of the oxazole ring.
Modification at the 2-amino position is a primary strategy for exploring the structure-activity relationship.
Protocol 2: N-Acylation of this compound
This protocol describes the formation of an amide linkage at the 2-amino position.
-
Reactants:
-
This compound
-
Acyl chloride or Carboxylic acid
-
Coupling agent (e.g., HATU, TBTU) if starting from a carboxylic acid
-
Base (e.g., Triethylamine, DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
-
Procedure (using an acyl chloride):
-
Dissolve this compound (1.0 mmol, 1.0 equiv.) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
Add triethylamine (1.5 mmol, 1.5 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the desired acyl chloride (1.1 mmol, 1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
-
Late-stage functionalization using cross-coupling reactions is a powerful method for introducing diversity. The Suzuki-Miyaura coupling is particularly effective for creating C-C bonds on heterocyclic systems.[9][10][11] While the primary scaffold already contains the phenyl ring, this methodology is crucial for synthesizing analogs where the trifluoromethylphenyl group is replaced with other aryl or heteroaryl moieties. This requires starting with a halogenated or triflated oxazole core.
Protocol 3: Suzuki-Miyaura Cross-Coupling for Aryl Diversification
This protocol outlines the synthesis of 4-aryl-2-aminooxazoles starting from a 4-bromo-2-aminooxazole intermediate.
-
Reactants:
-
4-Bromo-oxazol-2-amine (requires separate synthesis)
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Dioxane/Water, Toluene/Ethanol/Water)
-
-
Procedure:
-
To a microwave vial or Schlenk tube, add the 4-bromo-oxazol-2-amine (1.0 mmol, 1.0 equiv.), the desired boronic acid (1.2 mmol, 1.2 equiv.), palladium catalyst (0.05 mmol, 5 mol%), and base (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., 4 mL of Dioxane and 1 mL of Water).
-
Heat the reaction mixture at 100-150 °C (conventional heating or microwave) for 1-12 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Characterization and Analytical Protocols
Unambiguous structural confirmation and purity assessment are critical for reliable biological data.
| Technique | Purpose | Key Observations |
| ¹H & ¹³C NMR | Structural Elucidation | Confirms proton and carbon environments. Look for characteristic shifts for the oxazole ring protons/carbons and the aromatic signals of the phenyl ring. |
| ¹⁹F NMR | Fluorine Confirmation | A singlet peak confirms the presence and chemical environment of the CF₃ group. |
| Mass Spectrometry | Molecular Weight Confirmation | Provides the molecular weight of the synthesized compound, confirming the expected molecular formula (e.g., via High-Resolution MS). |
| HPLC | Purity Assessment | Quantifies the purity of the final compound, which should typically be >95% for biological screening. |
Preliminary Biological Evaluation & SAR
The 2-aminooxazole scaffold, as a bioisostere of 2-aminothiazole, is associated with a wide range of biological activities, including antimicrobial, antitubercular, and anticancer properties.[1][13][14]
Initial Screening Cascade:
-
Primary Assay: Screen the synthesized library against a target of interest (e.g., a specific enzyme, receptor, or cell line).
-
Dose-Response: For active compounds ("hits"), perform dose-response studies to determine potency (e.g., IC₅₀ or EC₅₀ values).
-
Selectivity/Cytotoxicity: Assess the selectivity of hits against related targets and their general cytotoxicity in non-target cell lines (e.g., VERO or HepG2 cells) to identify a therapeutic window.[1][13]
Structure-Activity Relationship (SAR) Insights: The goal of synthesizing analogs is to build an understanding of the SAR. By systematically altering parts of the molecule, researchers can deduce which features are critical for activity.
-
N-Acyl/Alkyl Groups: The size, polarity, and hydrogen-bonding capacity of the substituent at the 2-amino position can drastically affect target engagement and cell permeability.
-
Aryl Substituents: Replacing the 4-(trifluoromethyl)phenyl group with other substituted phenyl rings (e.g., with electron-donating or -withdrawing groups) or different heterocycles will probe the specific steric and electronic requirements of the target's binding pocket.[15]
-
Positional Isomers: Moving the trifluoromethyl group to the ortho- or meta-position of the phenyl ring can reveal spatial constraints within the binding site.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for medicinal chemistry campaigns. Its rational design incorporates the stability and lipophilicity benefits of the trifluoromethyl group with the versatile and biologically relevant 2-aminooxazole core. The synthetic protocols outlined in this guide provide a robust framework for creating diverse chemical libraries. Future work should focus on expanding the range of N- and aryl-substituents and employing a wide array of biological assays to uncover the full therapeutic potential of these derivatives. The insights gained from systematic SAR studies will be crucial for optimizing lead compounds with enhanced potency, selectivity, and pharmacokinetic profiles.
References
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Zahid, M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules.
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Flegeau, E. F., Popkin, M. E., & Greaney, M. F. (2006). Suzuki Coupling of Oxazoles. Organic Letters, 8(12), 2495–2498.
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Zahid, M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.
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Zahid, M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate.
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Trifluoromethyl Groups in Pharmaceutical Design: Insights from 2-Methyl-3-nitrobenzotrifluoride. NINGBO INNO PHARMCHEM CO.,LTD.
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Wikipedia contributors. (n.d.). Trifluoromethyl group. Wikipedia.
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Flegeau, E. F., Popkin, M. E., & Greaney, M. F. (2006). Suzuki coupling of oxazoles. PubMed.
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Flegeau, E. F., Popkin, M. E., & Greaney, M. F. (2006). Suzuki coupling of oxazoles. Semantic Scholar.
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Degennaro, L., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1435–1441.
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Itoh, T., et al. (2007). Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction. ResearchGate.
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Degennaro, L., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Publications.
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Flegeau, E. F., Popkin, M. E., & Greaney, M. F. (2006). Suzuki coupling of oxazoles. University of Manchester Research Explorer.
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Carballo, R. M., et al. (2017). Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole derivatives. Tropical Journal of Pharmaceutical Research, 16(8), 1951-1956.
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Kos, J., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(21), 6699.
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Degennaro, L., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ResearchGate.
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Carballo, R. M., et al. (2017). Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole derivatives. Tropical Journal of Pharmaceutical Research.
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Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
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Zhang, Y., et al. (2016). Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing 1,2,4-triazolone moiety as c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 126, 714-729.
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- 15. Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing 1,2,4-triazolone moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical characteristics of 2-aminooxazole compounds
<_-4.0_content>## A Technical Guide to the Physicochemical Characterization of 2-Aminooxazole Compounds
Introduction
The 2-aminooxazole scaffold is a privileged structure in modern medicinal chemistry, appearing in a diverse array of biologically active agents, including those with antitubercular, antibacterial, and other therapeutic properties.[1][2][3][4][5] Its value lies not only in its biological activity but also in its synthetic tractability and its capacity for substitution at multiple positions, allowing for the fine-tuning of its properties. For drug development professionals, a deep understanding of the physicochemical characteristics of this scaffold is paramount. These properties—solubility, lipophilicity, ionization state (pKa), and stability—govern a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately determining its viability as a drug candidate.
This guide provides a comprehensive overview of the core physicochemical properties of 2-aminooxazole compounds. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven, step-by-step protocols for their accurate determination. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reliable data.
Acid-Base Properties (pKa): The Ionization Gatekeeper
The pKa, or acid dissociation constant, is arguably the most critical physicochemical parameter for any ionizable drug candidate. It dictates the percentage of a molecule that is in its neutral or ionized state at a given pH. This is crucial because the ionization state profoundly impacts solubility, membrane permeability, and target binding. The 2-aminooxazole core contains a basic nitrogen atom within the oxazole ring and an exocyclic amino group, both of which can be protonated. Understanding the pKa of these functional groups is essential for predicting a compound's behavior in the physiological pH range (approximately 1.5 to 8.0).
Typical pKa Characteristics
The 2-aminooxazole moiety generally imparts basic character to the molecule. The exact pKa value is highly sensitive to the electronic effects of substituents on the oxazole and N-amino groups. Electron-withdrawing groups will decrease the basicity (lower pKa), while electron-donating groups will increase it. A thorough analysis of these structure-property relationships is vital during the lead optimization phase.
Experimental Determination: Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for pKa determination.[6] It involves the gradual addition of an acid or base to a solution of the compound while monitoring the pH with a calibrated electrode.
Causality in Protocol Design:
-
Co-solvent: Many drug candidates have low aqueous solubility. Using a co-solvent like methanol or DMSO is often necessary. However, this will yield an apparent pKa (pKaapp) which must be noted, as the solvent composition can influence the value.[7]
-
Ionic Strength: Maintaining a constant ionic strength (e.g., with 0.15 M KCl) is critical to minimize fluctuations in activity coefficients, ensuring the measured pH changes are solely due to the titration.[6]
-
Replicates: Performing a minimum of three titrations ensures the reliability and reproducibility of the results.[6]
Step-by-Step Protocol for Potentiometric pKa Determination [6]
-
Preparation:
-
Calibrate the pH meter using standard aqueous buffers (pH 4, 7, and 10).[6]
-
Prepare a 0.1 M solution of NaOH and a 0.1 M solution of HCl.
-
Prepare a 0.15 M KCl solution to maintain constant ionic strength.[6]
-
Accurately weigh and dissolve the 2-aminooxazole compound in a suitable solvent (e.g., water, methanol/water mixture) to a final concentration of at least 10⁻⁴ M.[6]
-
-
Titration:
-
Place a known volume (e.g., 20 mL) of the sample solution into a reaction vessel equipped with a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
If the compound is a base, acidify the solution to pH 1.8-2.0 with 0.1 M HCl.
-
Begin the titration by adding small, precise increments of 0.1 M NaOH.
-
After each addition, allow the pH to stabilize (drift < 0.01 pH units/minute) before recording the pH and the volume of titrant added.[6]
-
Continue the titration until the pH reaches approximately 12.0-12.5.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
Identify the inflection point(s) on the curve, which correspond to the equivalence point(s).
-
The pKa can be determined from the midpoint of the buffer region on the curve.[6] At the half-equivalence point, the pH is equal to the pKa.[6]
-
Alternatively, use specialized software to calculate the pKa from the titration data.
-
Calculate the average pKa and standard deviation from at least three separate titrations.[6]
-
Lipophilicity (LogP/LogD): Navigating Biological Membranes
Lipophilicity, the "fat-loving" nature of a molecule, is a key determinant of its ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds like 2-aminooxazoles, the distribution coefficient (LogD) is more relevant, as it considers the partition of both the neutral and ionized species at a specific pH.
Typical Lipophilicity Characteristics
The 2-aminooxazole core is relatively polar. However, the overall lipophilicity can be readily modulated by the addition of lipophilic or hydrophilic substituents. Studies have shown that replacing a 2-aminothiazole with a 2-aminooxazole can lead to a decreased ClogP, which may improve solubility.[1][2][3]
Experimental Determination: HPLC-Based Method
While the traditional shake-flask method is the gold standard, it can be time-consuming and require significant amounts of compound.[8] HPLC-based methods offer a robust, high-throughput alternative for estimating LogP and LogD.[8][9][10][11][12] This technique relies on the correlation between a compound's retention time on a reverse-phase (lipophilic) column and its known LogP value.
Causality in Protocol Design:
-
Calibration Curve: A calibration curve created with well-characterized reference standards is essential to correlate retention time with LogP.[8][9][10]
-
pH Control: For LogD determination, the pH of the mobile phase must be carefully controlled with buffers to mimic physiological conditions (e.g., pH 7.4).
-
Column Choice: A C18 or similar hydrophobic stationary phase is used to mimic the lipid environment of a cell membrane.
Step-by-Step Protocol for HPLC-Based LogP/LogD Determination
-
Preparation:
-
Select a set of 5-7 reference compounds with known LogP values that span the expected range of the test compounds.
-
Prepare stock solutions of the reference compounds and the 2-aminooxazole test compounds in a suitable solvent (e.g., acetonitrile or methanol).
-
Prepare the mobile phase. For LogP, this is typically a mixture of an organic solvent (e.g., acetonitrile) and water. For LogD, use a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) mixed with the organic solvent.
-
-
Chromatography:
-
Equilibrate a reverse-phase HPLC column (e.g., C18) with the chosen mobile phase.
-
Inject each reference standard and record its retention time (t_R).
-
Calculate the retention factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time (determined by injecting an unretained compound like uracil).
-
-
Data Analysis:
-
Plot the log(k) values of the reference standards (y-axis) against their known LogP values (x-axis).
-
Perform a linear regression analysis to obtain the equation of the calibration curve (log(k) = m * LogP + c).
-
Inject the 2-aminooxazole test compound(s) under the same chromatographic conditions and determine their retention factors (k_test).
-
Calculate the LogP (or LogD) of the test compounds by interpolating their log(k_test) values using the calibration curve equation.
-
Aqueous Solubility: The Foundation of Bioavailability
Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.[13][14] It is essential to measure solubility early and often during the discovery process. Two types of solubility are commonly measured: kinetic and thermodynamic.
-
Kinetic Solubility: Measured by precipitating a compound from a DMSO stock solution into an aqueous buffer. It's a high-throughput method suitable for early screening and reflects the solubility of potentially amorphous material.[13][15][16][17]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of the compound. It is a lower-throughput but more definitive measurement, crucial for later-stage development.[13][14][17]
Experimental Determination: Shake-Flask Method (Thermodynamic Solubility)
The shake-flask method is the benchmark for determining thermodynamic solubility.[13] It involves equilibrating an excess of the solid compound in a buffer solution over an extended period.
Causality in Protocol Design:
-
Equilibration Time: Shaking for 24 hours or more is necessary to ensure that a true thermodynamic equilibrium is reached between the solid and dissolved compound.[13]
-
Separation of Solid: Filtration or high-speed centrifugation is critical to completely remove any undissolved solid before measuring the concentration of the supernatant.[13]
-
Quantification Method: UV-Vis spectroscopy is a common and rapid quantification method, but LC-MS is preferred for compounds with poor UV absorbance or to check for degradation.[13][17]
Step-by-Step Protocol for Shake-Flask Thermodynamic Solubility
-
Preparation:
-
Prepare a phosphate buffer solution at the desired pH (e.g., 7.4).
-
Add an excess amount of the solid 2-aminooxazole compound to a known volume of the buffer in a sealed vial. The excess should be clearly visible.
-
-
Equilibration:
-
Agitate the vials on a shaker at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.[13]
-
-
Sample Processing:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the aliquot through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to remove all undissolved particles.
-
-
Quantification:
-
Prepare a standard calibration curve of the compound in the same buffer.
-
Measure the concentration of the compound in the filtered supernatant using a validated analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
The measured concentration represents the thermodynamic solubility of the compound.
-
Chemical Stability: Ensuring Compound Integrity
Chemical stability is a critical quality attribute of any drug substance.[18] Instability can lead to a loss of potency, the formation of toxic degradation products, and a shortened shelf-life. Stability studies are conducted throughout the drug development process under various conditions to identify potential degradation pathways.[18][19][20][21][22]
Experimental Determination: Solution Stability in Different pH Buffers
Assessing stability in aqueous buffers across a range of pH values is a fundamental study performed early in development. This helps identify pH-dependent degradation (e.g., hydrolysis) and informs formulation and storage conditions.
Causality in Protocol Design:
-
pH Range: Testing at acidic (e.g., pH 2), neutral (e.g., pH 7.4), and basic (e.g., pH 9) conditions covers the range a compound might experience in vivo and during storage.
-
Time Points: Analyzing samples at multiple time points (e.g., 0, 4, 8, 24 hours) allows for the determination of the degradation rate.
-
Stability-Indicating Method: The analytical method, typically HPLC, must be "stability-indicating," meaning it can separate the parent compound from all potential degradation products.[19]
Step-by-Step Protocol for pH-Dependent Solution Stability
-
Preparation:
-
Prepare a series of aqueous buffers (e.g., HCl for pH 2, phosphate for pH 7.4, borate for pH 9).
-
Prepare a concentrated stock solution of the 2-aminooxazole compound in a suitable organic solvent (e.g., acetonitrile).
-
-
Incubation:
-
Spike the stock solution into each buffer to a final concentration (e.g., 10 µM), ensuring the final percentage of organic solvent is low (<1%) to avoid solubility issues.
-
Immediately take a sample for the t=0 time point.
-
Incubate the remaining solutions at a controlled temperature (e.g., 37°C).
-
-
Sample Analysis:
-
At predetermined time points (e.g., 2, 4, 8, 24 hours), withdraw aliquots from each buffer solution.
-
Quench any reaction if necessary (e.g., by adding an equal volume of cold acetonitrile).
-
Analyze all samples (including the t=0 sample) using a validated, stability-indicating HPLC-UV or LC-MS method.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage remaining versus time for each pH condition.
-
From this data, the degradation rate constant and the half-life (t₁/₂) of the compound at each pH can be determined.
-
Spectroscopic Properties: The Analytical Fingerprint
Understanding the spectroscopic properties of 2-aminooxazole compounds is essential for their detection and quantification in various assays. UV-Visible and fluorescence spectroscopy are two common techniques used for this purpose.[23]
-
UV-Visible Spectroscopy: This technique measures the absorption of light by a molecule as a function of wavelength. The oxazole ring is an aromatic heterocycle and, along with other conjugated systems in the molecule, will absorb light in the UV range (typically 200-400 nm).[24] This property is the basis for quantification in many solubility and stability assays.
-
Fluorescence Spectroscopy: Some molecules, upon absorbing light, will re-emit it at a longer wavelength. This phenomenon is called fluorescence. While more sensitive and specific than UV-Vis absorbance, it is only applicable to fluorescent compounds.[7][23] The fluorescence properties of 2-aminooxazoles will depend heavily on their specific substitution patterns.
Summary Data and Visualizations
Table 1: Representative Physicochemical Data for 2-Aminooxazole Analogs
| Compound ID | Structure | pKa | LogP (calc.) | Aqueous Solubility (µM) |
| Analog A | (Structure Placeholder) | 4.5 ± 0.1 | 2.8 | 55 ± 5 |
| Analog B | (Structure Placeholder) | 5.2 ± 0.1 | 3.5 | 15 ± 2 |
| Analog C | (Structure Placeholder) | 4.1 ± 0.2 | 2.1 | 150 ± 12 |
Note: Data is hypothetical and for illustrative purposes only. Actual values are highly dependent on the specific substitutions.
Diagrams
Caption: Workflow for the physicochemical characterization of 2-aminooxazole compounds.
Caption: Interplay between key physicochemical properties for drug candidates.
Conclusion
The 2-aminooxazole scaffold continues to be a fertile ground for the discovery of novel therapeutics. A systematic and rigorous evaluation of its physicochemical properties is not merely a data collection exercise; it is a fundamental component of rational drug design. By employing the robust protocols outlined in this guide, researchers can generate high-quality, reliable data to inform critical decisions, mitigate development risks, and ultimately accelerate the journey from a promising hit compound to a viable clinical candidate. Understanding the interplay between pKa, lipophilicity, solubility, and stability is the key to unlocking the full therapeutic potential of this privileged chemical class.
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4-(4-(trifluoromethyl)phenyl)oxazol-2-amine CAS number 859721-53-2
An In-Depth Technical Guide to 4-(4-(trifluoromethyl)phenyl)oxazol-2-amine (CAS: 859721-53-2): Synthesis, Biological Activity, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive scientific overview of this compound (CAS Number: 859721-53-2), a heterocyclic compound belonging to the privileged 2-aminooxazole class. This document is structured to serve researchers, medicinal chemists, and drug development professionals by detailing the molecule's physicochemical properties, robust synthetic protocols, and established analytical methodologies. A significant focus is placed on its compelling biological activity, particularly its potential as a kinase inhibitor for therapeutic applications in oncology. Drawing parallels with structurally similar potent inhibitors, this guide explores the mechanistic basis of its action, outlines detailed protocols for its biological evaluation, and discusses critical safety and handling procedures. The narrative synthesizes field-proven insights with technical accuracy, aiming to equip scientists with the foundational knowledge required for advancing research and development involving this promising molecular scaffold.
Physicochemical and Structural Characteristics
This compound is a fluorinated organic compound featuring a core 2-aminooxazole ring substituted with a 4-(trifluoromethyl)phenyl group at the 4-position. The trifluoromethyl group is a key structural motif in medicinal chemistry, often incorporated to enhance metabolic stability, binding affinity, and cell permeability.
Table 1: Compound Identification and Properties
| Property | Value | Reference |
| CAS Number | 859721-53-2 | [1][2] |
| Molecular Formula | C10H7F3N2O | N/A |
| Molecular Weight | 228.17 g/mol | Inferred from Formula |
| IUPAC Name | 4-[4-(Trifluoromethyl)phenyl]-1,3-oxazol-2-amine | N/A |
| Canonical SMILES | C1=CC(=CC=C1C2=C(N=C(O2)N)C)C(F)(F)F | N/A |
| Storage Temperature | Under inert gas | [1] |
Synthesis and Characterization
The synthesis of 4-aryl-2-aminooxazoles is most effectively achieved through the condensation of an appropriate α-bromoacetophenone with urea.[3][4] This Hantzsch-type reaction provides a direct and reliable route to the desired heterocyclic core. Modern advancements such as microwave and ultrasound assistance have been shown to significantly accelerate reaction times and improve yields.[4][5]
Causality in Synthetic Design
The choice of reagents is mechanistically driven. 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanone serves as the electrophilic backbone; the bromine atom is an excellent leaving group, and the carbonyl carbon is susceptible to nucleophilic attack. Urea acts as the nucleophile and the source of the N-C-N unit required to form the 2-aminooxazole ring. The reaction proceeds via initial formation of an intermediate, which subsequently undergoes intramolecular cyclization and dehydration to yield the aromatic oxazole ring.[5]
Detailed Synthetic Protocol: Microwave-Assisted Method
This protocol is adapted from established procedures for synthesizing analogous 2-amino-4-aryloxazoles.[4]
-
Reagent Preparation : In a 10 mL microwave reaction vessel, combine 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone (1.0 mmol, 268 mg), urea (7.0 mmol, 420 mg), and 3 mL of dimethylformamide (DMF).
-
Microwave Irradiation : Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120°C for 15-20 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation : After cooling, pour the reaction mixture into 50 mL of ice-cold water. A precipitate will form.
-
Purification : Collect the solid product by vacuum filtration and wash thoroughly with water. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.
-
Characterization : Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (¹H and ¹³C NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.
General Synthesis and Purification Workflow
The following diagram illustrates the key stages from starting materials to the final, characterized compound.
Caption: General workflow for the synthesis and validation of the target compound.
Biological Activity and Mechanism of Action
While direct studies on this compound are limited in publicly accessible literature, the 2-aminooxazole scaffold is a well-established pharmacophore in drug discovery.[3] Structurally similar derivatives have demonstrated significant potential as kinase inhibitors, particularly against FMS-like tyrosine kinase 3 (FLT3), a critical target in Acute Myeloid Leukemia (AML).[6][7]
FLT3 Kinase Inhibition in AML
Internal tandem duplication (ITD) mutations in the FLT3 gene result in its constitutive activation, driving uncontrolled proliferation of myeloid lineage cells.[6] This makes FLT3-ITD a key therapeutic target in AML. A closely related analog, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine, potently inhibits both wild-type and mutated FLT3, leading to apoptosis in FLT3-ITD positive AML cell lines (e.g., Molm-13, MV4-11).[7] Given the structural and electronic similarities, it is highly probable that this compound functions as an ATP-competitive inhibitor of the FLT3 kinase domain.
Postulated Mechanism of Action
Inhibition of FLT3 by a small molecule like this compound would block the downstream signal transduction cascade. This prevents the phosphorylation and activation of key pro-survival and proliferation pathways, including STAT5, RAS/MAPK, and PI3K/AKT, ultimately inducing cell cycle arrest and apoptosis in cancer cells dependent on FLT3 signaling.
Caption: A self-validating workflow for screening potential kinase inhibitors.
Protocol 1: In Vitro FLT3 Kinase Assay
This assay directly measures the compound's ability to inhibit the enzymatic activity of purified FLT3.
-
Preparation : Prepare a serial dilution of the test compound in DMSO.
-
Reaction Mixture : In a 96-well plate, add recombinant human FLT3 enzyme, a suitable kinase buffer, and a fluorescently labeled peptide substrate.
-
Initiation : Add the test compound dilutions and a solution of ATP to initiate the phosphorylation reaction. Incubate at room temperature for 60 minutes.
-
Detection : Add a stop solution containing EDTA. Measure the fluorescence signal, which correlates with the amount of phosphorylated substrate.
-
Analysis : Calculate the percent inhibition relative to a DMSO control and plot against compound concentration to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT or equivalent)
This assay assesses the compound's effect on the proliferation of cancer cells.
-
Cell Seeding : Seed FLT3-ITD positive cells (e.g., MV4-11) and FLT3-null cells (e.g., HL-60) in separate 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment : Treat the cells with a serial dilution of the test compound (and a DMSO vehicle control) and incubate for 72 hours.
-
Reagent Addition : Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for formazan crystal formation in viable cells.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.
-
Measurement : Read the absorbance at 570 nm using a plate reader.
-
Validation : A trustworthy result will show high potency (low IC50) in MV4-11 cells and significantly lower or no potency in HL-60 cells, confirming on-target activity.
Safety, Handling, and Storage
As with any research chemical, proper safety protocols are mandatory. The following guidelines are based on data for structurally related compounds. [8][9]
-
Hazard Identification : May be harmful if swallowed or inhaled. [8]Causes skin and serious eye irritation. [8][9]May cause respiratory irritation. [8]* Personal Protective Equipment (PPE) : Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles. [8][9]* Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes. [10]Avoid contact with skin and eyes. [9]Wash hands thoroughly after handling.
-
First Aid :
-
Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. [8] * Skin : Wash off with soap and plenty of water. If irritation occurs, get medical advice. [9] * Ingestion/Inhalation : Move the person to fresh air. If symptoms persist, call a physician.
-
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place. [9]For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended. [1]
Future Perspectives
This compound represents a valuable scaffold for further investigation. Future research should focus on:
-
Lead Optimization : Systematic structure-activity relationship (SAR) studies to enhance potency against FLT3 and improve selectivity over other kinases.
-
Pharmacokinetic Profiling : Evaluation of ADME (Absorption, Distribution, Metabolism, and Excretion) properties to assess its potential as an orally bioavailable drug.
-
Combination Therapies : Exploring synergistic effects with other anticancer agents. Research on similar compounds suggests that combination with PARP inhibitors could be a highly effective strategy for treating FLT3-mutated AML. [6][7]* Broadening Scope : Screening the compound against a wider panel of kinases and in other therapeutic contexts, such as infectious diseases, where the 2-aminooxazole core has shown promise. [3][4]
References
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- Spectrum Chemical. (2006). Material Safety Data Sheet.
- ChemicalBook. (n.d.). 859721-53-2 | CAS DataBase.
- ACS Publications. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry.
- Angene Chemical. (2024). Safety Data Sheet.
- ChemicalBook. (n.d.). 2-[4-(TRIFLUOROMETHYL)PHENYL]-1,3-OXAZOLE-4-CARBOXYLICACID synthesis.
- PubMed. (2020). Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors.
- Thermo Fisher Scientific. (2008). Safety Data Sheet.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET.
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- Chemenu. (n.d.). cas 1909313-65-0|| where to buy [4-(1,3-oxazol-5-yl....
- PubMed. (2014). Preparation of 2-aminopyridoimidazoles and 2-aminobenzimidazoles via phosphorus oxychloride-mediated cyclization of aminoureas.
- MDPI. (2020). Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors.
- ResearchGate. (2015). Theoretical studies of the mechanism of 2-aminooxazole formation under prebiotically plausible conditions.
- CymitQuimica. (2024). Safety Data Sheet.
- PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
- PubMed Central. (n.d.). Current status of pyrazole and its biological activities.
- PubMed. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents.
- MDPI. (n.d.). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives.
- ResearchGate. (2018). Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives.
- PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.
- ResearchGate. (n.d.). Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole derivatives.
- MDPI. (n.d.). Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides.
- Google Patents. (n.d.). US20210214319A1 - Method for producing 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-1-(1,2,4-triazol-1-yl)propan-2-ol.
- Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution.
- PubChem. (n.d.). 4-(trifluoromethyl)-3H-1,2-oxazol-2-amine.
- PubMed Central. (n.d.). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization.
- National Institutes of Health. (n.d.). 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine.
- PubChem. (n.d.). 4-Phenyl-1,3-oxazol-2-amine.
- MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.
- ResearchGate. (2015). Comparative material study and synthesis of 4-(4-nitrophenyl)oxazol-2-amine via sonochemical and thermal method.
- PubMed Central. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Retrieved from ncbi.nlm.nih.gov.2-Phenyl-2H-Indazole Derivatives*.
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The Art of Modulation: A Technical Guide to the Structure-Activity Relationship of 2-Amino-4-phenyloxazole Derivatives
Foreword: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can interact with a wide range of biological targets, offering a fertile ground for drug discovery. The 2-amino-4-phenyloxazole core is a prime example of such a scaffold. Its derivatives have demonstrated a remarkable breadth of biological activities, including but not limited to, antiprotozoal, anticancer, and potent kinase inhibitory effects.
This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a deeper understanding of the why behind the what in the structure-activity relationship (SAR) of 2-amino-4-phenyloxazole derivatives. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering field-proven insights into the design, synthesis, and evaluation of these promising compounds. We will explore the nuanced effects of structural modifications on biological activity, delve into the underlying mechanisms of action, and provide detailed, reproducible protocols to empower your research endeavors.
The 2-Amino-4-phenyloxazole Core: A Foundation for Diverse Bioactivity
The 2-amino-4-phenyloxazole scaffold is a five-membered heterocyclic ring system characterized by an exocyclic amino group at the 2-position and a phenyl ring at the 4-position. This arrangement provides a unique combination of hydrogen bonding capabilities, aromatic interactions, and conformational flexibility, making it an ideal starting point for the development of targeted therapeutics.
The core structure presents three primary points for modification, each offering a distinct opportunity to modulate the compound's physicochemical properties and biological activity:
-
The 2-Amino Group: A key hydrogen bond donor and a site for introducing a wide variety of substituents to explore new binding interactions.
-
The 4-Phenyl Ring: A large, modifiable aromatic surface that can be tailored to fit into hydrophobic pockets of target proteins.
-
The 5-Position of the Oxazole Ring: A less explored but promising site for substitution to fine-tune potency and selectivity.
Figure 1: Key modification points of the 2-amino-4-phenyloxazole scaffold.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 2-amino-4-phenyloxazole derivatives can be systematically optimized by exploring the chemical space at each of the three key positions.
The Influence of Substituents on the 4-Phenyl Ring
The 4-phenyl ring is a critical determinant of potency and selectivity for many biological targets. Substitutions on this ring can modulate electronic properties, hydrophobicity, and steric bulk, leading to significant changes in activity.
A study on the antiprotozoal activity of 2-amino-4-(p-substituted phenyl)-oxazoles against Giardia lamblia and Trichomonas vaginalis provides valuable insights.[1] The unsubstituted 2-amino-4-phenyloxazole serves as a baseline for comparison.
| Compound | R (para-substituent) | G. lamblia IC50 (µM) | T. vaginalis IC50 (µM) |
| 3a | -H | 4.89 | 11.23 |
| 3b | -CH3 | 5.23 | 9.89 |
| 3c | -OCH3 | 6.12 | 12.11 |
| 3d | -OCOPh | 1.17 | 3.45 |
| 3e | -Br | 3.21 | 1.89 |
| 3f | -F | 4.56 | 8.99 |
| 3g | -NO2 | 7.89 | 15.43 |
| Metronidazole | (Control) | 1.89 | 2.11 |
Table 1: Antiprotozoal activity of 2-amino-4-(p-substituted phenyl)-oxazoles.[1]
-
Electron-donating groups such as methyl (-CH3) and methoxy (-OCH3) at the para-position do not significantly enhance, and in some cases slightly decrease, antiprotozoal activity compared to the unsubstituted analog.
-
Electron-withdrawing groups show a mixed effect. While a nitro group (-NO2) is detrimental to activity, a bromo (-Br) substituent leads to a significant increase in activity against T. vaginalis. This suggests that both electronic effects and steric factors are at play.
-
The most potent compound against G. lamblia is the benzoyloxy derivative (-OCOPh) , which is more active than the control drug, metronidazole.[1] This large, lipophilic group may facilitate membrane permeability or engage in additional binding interactions with the target enzyme.
Modifications of the 2-Amino Group
The 2-amino group is a crucial pharmacophoric feature, often involved in hydrogen bonding with the target protein. While the parent amino group is often essential for activity, its modification can lead to improved potency, selectivity, and pharmacokinetic properties.
For instance, in the development of kinase inhibitors, the 2-amino group frequently serves as an anchor, while larger substituents are appended to it to reach into adjacent pockets of the ATP-binding site. A review of 2-aminothiazole derivatives, a close bioisostere of the 2-aminooxazole scaffold, reveals that N-acylation can lead to potent inhibitors of various kinases.
| Scaffold | N-Substituent | Target Kinase | Activity |
| 2-Aminothiazole | Aryl amides | Aurora Kinase | Potent Inhibition |
| 2-Aminothiazole | Substituted pyrimidines | Src/Abl Kinase | Nanomolar Potency |
Table 2: Impact of N-substitution on the kinase inhibitory activity of 2-aminothiazoles.
These findings suggest that a similar strategy of N-acylation or N-arylation of the 2-amino-4-phenyloxazole core could be a fruitful avenue for developing potent kinase inhibitors.
The Untapped Potential of the 5-Position
The 5-position of the oxazole ring is the least explored site for modification. However, substitutions at this position can have a profound impact on the overall shape and electronic distribution of the molecule, potentially leading to improved selectivity and potency.
Studies on 2,4,5-trisubstituted oxazole derivatives have shown that the introduction of a substituent at the 5-position can significantly enhance antiproliferative activity. While direct SAR data for 5-substituted 2-amino-4-phenyloxazoles is limited, the general principle of exploring this position holds promise for overcoming resistance or improving selectivity profiles.
Mechanism of Action: Kinase Inhibition
A significant body of research has focused on 2-amino-4-phenyloxazole derivatives as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.
Targeting the p38 MAPK Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) is a key player in the cellular response to stress and inflammatory stimuli. Its activation leads to the phosphorylation of downstream transcription factors, resulting in the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Figure 2: Simplified p38 MAPK signaling pathway and the point of intervention for 2-amino-4-phenyloxazole inhibitors.
2-Amino-4-phenyloxazole derivatives can act as ATP-competitive inhibitors of p38 MAPK. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates and thereby blocking the inflammatory signaling cascade.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and biological evaluation of 2-amino-4-phenyloxazole derivatives. These methods have been validated in numerous research settings and are designed to be reproducible.
Synthesis of 2-Amino-4-(p-substituted phenyl)-oxazoles via Microwave Irradiation
This protocol describes a rapid and efficient method for the synthesis of the 2-amino-4-phenyloxazole core.[1]
Materials:
-
p-Substituted 2-bromoacetophenone
-
Urea
-
Dimethylformamide (DMF)
-
Microwave reactor
-
Ice
-
Deionized water
-
Filtration apparatus
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a microwave-safe reaction vessel, combine the p-substituted 2-bromoacetophenone (1.0 mmol) and urea (7.0 mmol).
-
Add DMF (2 mL) to the vessel and ensure the solids are well-suspended.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 138°C for 20 minutes with stirring.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water (50 mL).
-
A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with deionized water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography using a gradient of ethyl acetate in hexane.
-
Characterize the final product by NMR and mass spectrometry.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay is a luminescent-based method to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest (e.g., p38 MAPK)
-
Kinase substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (2-amino-4-phenyloxazole derivatives) dissolved in DMSO
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration should be kept below 1%.
-
Add 5 µL of the diluted compound solution to the wells of the 384-well plate. Include positive (DMSO vehicle) and negative (no kinase) controls.
-
Prepare a master mix containing the kinase and its substrate in assay buffer.
-
Initiate the kinase reaction by adding 5 µL of the kinase/substrate master mix to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
To stop the reaction and deplete the remaining ATP, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well. This will convert the ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Figure 3: Experimental workflow for the in vitro kinase inhibition assay.
Conclusion and Future Directions
The 2-amino-4-phenyloxazole scaffold has proven to be a versatile and fruitful starting point for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the importance of systematic modification of the core structure to achieve desired biological activities.
Future research in this area should focus on:
-
Exploring the 5-position: A more thorough investigation of substitutions at the 5-position of the oxazole ring is warranted to fully understand its impact on potency and selectivity.
-
Expanding the scope of N-substituents: The synthesis and evaluation of a wider range of N-substituted derivatives, including those with more complex heterocyclic moieties, could lead to the discovery of inhibitors with novel binding modes.
-
Mechanism of action studies: A deeper understanding of the molecular interactions between these compounds and their biological targets, through techniques such as X-ray crystallography and computational modeling, will be crucial for rational drug design.
By leveraging the insights provided in this guide, researchers can continue to unlock the full therapeutic potential of the 2-amino-4-phenyloxazole scaffold.
References
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Quijano-Quiñones, R. F., et al. (2017). Synthesis and in vitro antiprotozoal activity of some 2-amino-4-phenyloxazole derivatives. Tropical Journal of Pharmaceutical Research, 16(8), 1951-1959. [Link]
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Investigating the Therapeutic Potential of 4-(4-(trifluoromethyl)phenyl)oxazol-2-amine: A Roadmap for Target Identification and Validation
An In-Depth Technical Guide
Abstract
The compound 4-(4-(trifluoromethyl)phenyl)oxazol-2-amine represents a compelling chemical entity for therapeutic investigation. It combines two critical features of modern medicinal chemistry: a 2-aminooxazole core, recognized as a privileged scaffold, and a 4-(trifluoromethyl)phenyl moiety, a group known to enhance a molecule's drug-like properties. While direct biological data for this specific compound is not extensively published, a robust analysis of structurally analogous compounds allows for the formulation of strong, testable hypotheses regarding its potential molecular targets. This guide synthesizes existing literature to propose primary therapeutic targets in the realms of protein kinases and fatty acid amide hydrolase (FAAH) , with secondary potential in sirtuin modulation . We provide a comprehensive, step-by-step experimental roadmap for researchers to systematically identify, validate, and characterize the mechanism of action of this promising compound.
Introduction: Deconstructing a Promising Molecule
The rational design of novel therapeutics hinges on the strategic combination of chemical scaffolds that are known to interact with biological targets and functional groups that optimize pharmacokinetic and pharmacodynamic properties. This compound is a prime example of this design philosophy.
-
The 2-Aminooxazole Core: This heterocyclic system is increasingly recognized in medicinal chemistry. It serves as a bioisostere of the more extensively studied 2-aminothiazole scaffold, where the sulfur atom is replaced by oxygen.[1][2] This substitution can offer advantages such as altered solubility, metabolic profile, and patentability while often retaining the key hydrogen bonding patterns necessary for target engagement.[2] The 2-aminothiazole scaffold is a cornerstone of numerous approved drugs and clinical candidates, particularly in oncology.[3][4][5]
-
The 4-(Trifluoromethyl)phenyl Moiety: The strategic incorporation of a trifluoromethyl (CF₃) group is a well-established strategy in drug discovery.[6][7] The CF₃ group is a potent electron-withdrawing substituent that can profoundly influence a molecule's properties. Its inclusion often leads to enhanced metabolic stability by blocking sites of oxidative metabolism, increased binding affinity through favorable electrostatic and hydrophobic interactions, and improved membrane permeability, which can enhance oral bioavailability.[8][9][10]
This guide will leverage these foundational principles to build a logical framework for investigating this compound, moving from hypothesis to experimental validation.
Part 1: Primary Hypothesized Targets & Pathways
Based on extensive analysis of public domain research, we propose two high-priority target classes for this molecule.
Protein Kinases: A Premier Target in Oncology and Inflammation
The 2-aminooxazole/thiazole scaffold is a validated kinase inhibitor template.[11][12][13] The nitrogen atoms of the heterocycle and the exocyclic amine are perfectly positioned to form critical hydrogen bonds with the "hinge" region of the ATP-binding pocket of many kinases, a common mechanism for achieving potent and selective inhibition.
A recent study explicitly identified a close analog, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine, as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) , a key target in Acute Myeloid Leukemia (AML).[14] Furthermore, the 2-aminothiazole core is famously the basis for the multi-kinase inhibitor Dasatinib , which targets Src-family kinases and Abl.[11][13]
Potential Kinase Targets:
-
FLT3 (FMS-like Tyrosine Kinase 3): A receptor tyrosine kinase often mutated in AML. Its constitutive activation drives cancer cell proliferation.[14]
-
Src-Family Kinases (SFKs): Non-receptor tyrosine kinases (e.g., Src, Lck, Hck) that are key nodes in signaling pathways controlling cell proliferation, survival, and motility. They are frequently dysregulated in solid tumors.
-
PI3K (Phosphoinositide 3-kinase): A family of lipid kinases central to the PI3K/AKT/mTOR pathway, one of the most frequently activated signaling routes in human cancer.[3]
Therapeutic Implications: Inhibition of these kinases suggests immediate applications in oncology , particularly for hematological malignancies and various solid tumors.
Caption: Hypothesized inhibition of the FLT3 signaling pathway by the topic compound.
Fatty Acid Amide Hydrolase (FAAH): A Target for Pain and Neuro-inflammation
FAAH is a serine hydrolase that is the principal catabolic enzyme for a class of endogenous signaling lipids, the N-acylethanolamines (NAEs), which includes the endocannabinoid anandamide.[15][16][17] By inhibiting FAAH, the levels of anandamide are increased at their sites of action, potentiating their analgesic, anti-inflammatory, and anxiolytic effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.
The oxazole ring is a key feature in several classes of potent FAAH inhibitors.[18] Specifically, 2-amino-benzoxazole derivatives have been reported as potent FAAH inhibitors.[15][19] This structural precedent makes FAAH a highly plausible target.
Therapeutic Implications: A selective FAAH inhibitor would have significant potential for treating chronic and neuropathic pain, anxiety disorders, and inflammatory conditions .
Caption: Proposed mechanism of FAAH inhibition to increase endocannabinoid signaling.
Part 2: An Experimental Roadmap for Target Identification and Validation
To systematically test these hypotheses, we propose a phased approach. This workflow ensures that resources are directed efficiently, with each phase providing the necessary validation to proceed to the next.
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The 2-Aminooxazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminooxazole motif is a five-membered heterocyclic ring system that has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, including its ability to act as a versatile hydrogen bond donor and acceptor, have positioned it as a valuable core for the design of novel therapeutics. This guide provides a comprehensive technical overview of the 2-aminooxazole scaffold, covering its synthetic strategies, diverse applications in drug discovery—with a particular focus on kinase inhibition and antimicrobial development—and future perspectives. By synthesizing field-proven insights with detailed methodologies, this document serves as an essential resource for professionals engaged in the pursuit of innovative drug candidates.
Introduction: The 2-Aminooxazole Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, a "privileged structure" is a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile starting point for drug discovery programs. The 2-aminooxazole core has earned this distinction due to its frequent appearance in a wide array of biologically active compounds.
Its significance stems from several key attributes:
-
Bioisosteric Replacement: The 2-aminooxazole is a bioisostere of the 2-aminothiazole, a common scaffold in many drugs.[1][2] Replacing the sulfur atom of the thiazole with an oxygen atom can lead to improved physicochemical properties, such as increased hydrophilicity and water solubility, which are desirable for drug candidates.[3][4] Furthermore, this substitution can mitigate some of the liabilities associated with the 2-aminothiazole moiety, such as potential metabolic oxidation of the sulfur atom and identification as a pan-assay interference compound (PAINS).[1][2]
-
Hydrogen Bonding Capabilities: The endocyclic nitrogen and the exocyclic amino group provide crucial hydrogen bond donor and acceptor sites, enabling strong and specific interactions with biological targets.
-
Synthetic Tractability: The 2-aminooxazole core can be synthesized through various routes, allowing for the facile introduction of diverse substituents at multiple positions. This synthetic accessibility is critical for the systematic exploration of structure-activity relationships (SAR).
Synthetic Strategies for 2-Aminooxazole Derivatives
The construction of the 2-aminooxazole ring is a cornerstone of its utility. While classical methods like the Hantzsch synthesis, which is highly effective for 2-aminothiazoles, are not directly applicable for 2-aminooxazoles using ureas, several robust synthetic strategies have been developed.[1][2]
A common and effective approach involves the condensation of an α-haloketone with urea or a urea equivalent. More advanced methods, such as palladium-catalyzed cross-coupling reactions, have also been employed to create diversely substituted N-aryl-2-aminooxazoles.[5]
Experimental Protocol: Synthesis of 4-Phenyl-2-aminooxazole
This protocol describes a general procedure for the synthesis of a 4-aryl-2-aminooxazole derivative.
Step 1: Synthesis of 2-Bromoacetophenone
-
To a solution of acetophenone (1 equivalent) in a suitable solvent such as diethyl ether or chloroform, add N-bromosuccinimide (NBS) (1.1 equivalents).
-
Add a catalytic amount of a radical initiator like benzoyl peroxide.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and filter to remove succinimide.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-bromoacetophenone.
Step 2: Cyclization to form 4-Phenyl-2-aminooxazole
-
Dissolve 2-bromoacetophenone (1 equivalent) and urea (2 equivalents) in a polar aprotic solvent like ethanol or dimethylformamide (DMF).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-phenyl-2-aminooxazole.
Caption: General workflow for the synthesis of 4-aryl-2-aminooxazoles.
Applications in Drug Discovery
The versatility of the 2-aminooxazole scaffold is evident in its application across a range of therapeutic areas.
Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. The 2-aminooxazole scaffold has proven to be an excellent template for the design of potent and selective kinase inhibitors. Many of these inhibitors function by targeting the ATP-binding site of the kinase, where the 2-aminooxazole core can form crucial hydrogen bonds with the "hinge" region of the enzyme.
For instance, 2-aminothiazole-based compounds have been successfully developed as inhibitors for a variety of kinases, including cyclin-dependent kinases (CDKs), Src kinase, and Aurora kinases.[6][7][8] Given the bioisosteric relationship, the 2-aminooxazole scaffold is being actively explored to develop kinase inhibitors with improved properties. Some 2-aminothiazole derivatives have been identified as allosteric inhibitors of protein kinase CK2, suggesting a similar potential for their oxazole counterparts.[9]
Caption: Mechanism of 2-aminooxazole kinase inhibitors.
Table 1: Examples of 2-Aminothiazole-Based Kinase Inhibitors and their Targets
| Compound Name | Kinase Target(s) | Therapeutic Area |
| Dasatinib | Pan-Src, Bcr-Abl | Oncology |
| SNS-032 | CDK2, CDK7, CDK9 | Oncology |
| Alpelisib | PI3Kα | Oncology |
This table showcases the potential of the related 2-aminothiazole scaffold, which serves as a strong rationale for the exploration of 2-aminooxazole analogues.
Antimicrobial Agents
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antibiotics. The 2-aminooxazole scaffold has demonstrated significant promise in this area, particularly in the development of antitubercular agents.[1][2]
Studies have shown that 2-aminooxazole derivatives can exhibit potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[3][4] The improved hydrophilicity of 2-aminooxazoles compared to their thiazole counterparts is thought to contribute to their enhanced antimycobacterial activity.[3][4] Furthermore, some 2-aminooxazole derivatives have shown synergistic effects when combined with existing antibiotics like colistin against multidrug-resistant bacteria such as Acinetobacter baumannii.[10]
Table 2: Antimycobacterial Activity of 2-Aminooxazole Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| Compound 30 | M. tuberculosis H37Rv | >50 | [1] |
| Compound 34 | M. tuberculosis H37Rv | 12.5 | [1] |
| Compound 36 | M. tuberculosis H37Rv | 6.25 | [1] |
| Generic Oxazole Series | M. tuberculosis H37Ra | as low as 3.13 | [3] |
MIC: Minimum Inhibitory Concentration
Case Study: Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole in Antitubercular Drug Discovery
A compelling case for the utility of the 2-aminooxazole scaffold comes from studies directly comparing it to the 2-aminothiazole core in the context of antitubercular drug discovery.[1][2][3][4] In these studies, a series of N-substituted 4-phenyl-2-aminooxazoles were synthesized and evaluated for their activity against M. tuberculosis. The results demonstrated that the 2-aminooxazole derivatives maintained a similar trend in antitubercular activity compared to their 2-aminothiazole counterparts, confirming them as effective bioisosteres.[1][2]
Crucially, the 2-aminooxazole derivatives exhibited improved physicochemical properties, such as better kinetic solubility.[2] This highlights a key advantage of this scaffold: the ability to fine-tune the properties of a lead compound without sacrificing its biological activity. This principle of rational isosteric replacement is a powerful tool in the hit-to-lead optimization phase of drug discovery.
Future Perspectives and Conclusion
The 2-aminooxazole scaffold is poised to continue its significant impact on drug discovery. Its proven success as a privileged structure, particularly in the fields of oncology and infectious diseases, provides a strong foundation for future research.
Future directions for the exploration of this scaffold include:
-
Expansion to New Target Classes: While kinase inhibition and antimicrobial activity are well-established, the application of the 2-aminooxazole core to other target classes, such as G-protein coupled receptors (GPCRs) and ion channels, remains an area ripe for investigation.
-
Development of Covalent Inhibitors: The nucleophilicity of the 2-amino group could be exploited for the design of covalent inhibitors, which can offer advantages in terms of potency and duration of action.
-
Application in PROTACs and Molecular Glues: The scaffold's ability to be readily functionalized makes it an attractive component for the development of more complex therapeutic modalities like proteolysis-targeting chimeras (PROTACs).
References
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Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1435–1441. [Link]
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Juhás, M., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Pharmaceuticals, 15(5), 580. [Link]
-
Juhás, M., et al. (2025). A new bactericidal chlorinated derivative containing 2-aminooxazole potentiates antibacterial action of colistin against multidrug-resistant acinetobacter baumannii. Medical Microbiology and Immunology, 214(1). [Link]
-
Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]
-
Juhás, M., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Pharmaceuticals (Basel), 15(5), 580. [Link]
-
Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. SciSpace. [Link]
-
Kaur, R., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Advanced Research, 34, 143-167. [Link]
-
Brehmer, D., et al. (2019). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. European Journal of Medicinal Chemistry, 181, 111568. [Link]
-
Hangauer, D. G., et al. (2011). Discovery of Novel Dual Mechanism of Action Src Signaling and Tubulin Polymerization Inhibitors (KX2-391 and KX2-361). Journal of Medicinal Chemistry, 54(12), 4067-4081. [Link]
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El-Sayed, M. A. A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(48), 35057-35081. [Link]
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Methodological & Application
Synthesis of 4-(4-(trifluoromethyl)phenyl)oxazol-2-amine: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 4-(4-(trifluoromethyl)phenyl)oxazol-2-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The trifluoromethylphenyl moiety is a key pharmacophore known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide details a robust and efficient microwave-assisted synthesis protocol, starting from commercially available precursors. It offers in-depth explanations of the reaction mechanism, step-by-step experimental procedures, safety precautions, and methods for purification and characterization, tailored for researchers and professionals in organic synthesis and drug development.
Introduction
The 2-aminooxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The incorporation of a trifluoromethyl group onto a phenyl ring is a common strategy in drug design to modulate lipophilicity, metabolic stability, and binding interactions. The target molecule, this compound, combines these two valuable moieties, making it a significant precursor for the synthesis of novel therapeutic agents. Its derivatives have shown potential in various therapeutic areas, including as kinase inhibitors and for the treatment of various cancers.
This application note describes a reliable and time-efficient synthesis of this compound via the cyclocondensation of 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one with urea, facilitated by microwave irradiation. This method offers significant advantages over traditional heating, including reduced reaction times, higher yields, and often cleaner reaction profiles.
Reaction Scheme and Mechanism
The synthesis proceeds via a Hantzsch-type condensation reaction. The proposed mechanism involves the initial nucleophilic attack of the urea oxygen on the α-carbon of the α-bromo ketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 2-aminooxazole ring.
Reaction:
Proposed Mechanism:
-
Nucleophilic Attack: The urea molecule acts as a nucleophile, with one of its nitrogen atoms attacking the electrophilic carbonyl carbon of 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one.
-
Intramolecular Cyclization: The intermediate formed then undergoes an intramolecular nucleophilic substitution, where the oxygen atom of the urea moiety attacks the carbon bearing the bromine atom, leading to the formation of a five-membered ring.
-
Dehydration and Tautomerization: The cyclic intermediate subsequently eliminates a molecule of water to form the aromatic oxazole ring. A final tautomerization step results in the stable 2-aminooxazole product.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of this compound.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one | ≥97% | Commercially Available |
| Urea | ACS Reagent Grade | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |
| Ethyl acetate | HPLC Grade | Commercially Available |
| Hexanes | HPLC Grade | Commercially Available |
| Microwave Synthesizer | - | Standard Laboratory Equipment |
| Rotary Evaporator | - | Standard Laboratory Equipment |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F254 | Commercially Available |
| Column Chromatography Supplies | Silica Gel (230-400 mesh) | Commercially Available |
Safety Precautions
-
2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one is a lachrymator and is corrosive. It can cause severe skin burns and eye damage. Handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
DMF is a skin and respiratory irritant. Use in a fume hood and wear appropriate PPE.
-
Microwave synthesis should be performed in a dedicated microwave reactor designed for chemical reactions, following the manufacturer's safety guidelines.
Synthetic Procedure
-
Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one (1.0 g, 3.72 mmol), urea (0.45 g, 7.44 mmol, 2.0 equiv), and anhydrous N,N-dimethylformamide (DMF) (5 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the reaction mixture at 120 °C for 15-20 minutes. Monitor the reaction progress by TLC (eluent: 50% ethyl acetate in hexanes).
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water (50 mL).
-
Extraction: A precipitate may form upon addition to water. If so, collect the solid by vacuum filtration. If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic extract under reduced pressure using a rotary evaporator. The crude product can be purified by either recrystallization or column chromatography.
-
Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol or ethyl acetate and allow it to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration.
-
Column Chromatography: If necessary, purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization
The identity and purity of the synthesized this compound (CAS: 859721-53-2) can be confirmed by standard analytical techniques.
| Technique | Expected Results |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~7.8-8.0 (d, 2H, Ar-H), ~7.6-7.7 (d, 2H, Ar-H), ~7.5 (s, 1H, oxazole C5-H), ~6.8 (br s, 2H, -NH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~160 (C2-NH₂), ~145 (C4), ~130-135 (Ar-C), ~125 (q, J ≈ 272 Hz, -CF₃), ~125 (q, J ≈ 32 Hz, Ar-C-CF₃), ~120-130 (Ar-CH), ~115 (C5) |
| Mass Spec. (ESI+) | m/z: 229.06 [M+H]⁺ |
Workflow and Data Visualization
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Trustworthiness and Self-Validation
The reliability of this protocol is ensured by several key factors:
-
Well-Established Chemistry: The Hantzsch-type synthesis of 2-aminooxazoles from α-haloketones and urea is a widely documented and reliable transformation.
-
Reproducibility: The use of microwave irradiation provides precise control over reaction parameters (temperature, time, pressure), leading to high reproducibility.
-
In-Process Controls: The progress of the reaction can be easily monitored by Thin Layer Chromatography (TLC), allowing for optimization of the reaction time and ensuring complete conversion of the starting material.
-
Definitive Characterization: The final product can be unambiguously identified and its purity assessed through a combination of spectroscopic methods (NMR, Mass Spectrometry) and physical characterization (melting point). The expected spectral data provided serves as a benchmark for successful synthesis.
Conclusion
This application note provides a detailed and reliable protocol for the microwave-assisted synthesis of this compound. The described method is efficient, reproducible, and yields the target compound in good purity. This protocol is expected to be a valuable resource for researchers in medicinal chemistry and organic synthesis, facilitating the exploration of novel chemical entities based on the 2-aminooxazole scaffold.
References
-
Al-Tel, T. H. (2010). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 15(11), 8136-8203. [Link]
-
Quijano-Quiñones, R. F., et al. (2016). Synthesis and in vitro antiprotozoal activity of some 2-amino-4-phenyloxazole derivatives. Tropical Journal of Pharmaceutical Research, 15(7), 1493-1500. [Link]
-
Kumar, R., et al. (2015). Conventional and microwave assisted synthesis of 2-aminothiazoles and oxazoles and their anti cancer activity. Indo American Journal of Pharmaceutical Research, 5(1), 554-560. [Link]
-
AbacipharmTech. This compound. [Link]
Using 4-(4-(trifluoromethyl)phenyl)oxazol-2-amine in kinase inhibitor screening
Application Notes & Protocols
Topic: High-Throughput Screening and Characterization of 4-(4-(trifluoromethyl)phenyl)oxazol-2-amine as a Potential Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[1][2][3] The development of small-molecule kinase inhibitors has become a cornerstone of modern drug discovery.[4][5][6] The oxazole scaffold is a privileged structure in medicinal chemistry, with various derivatives showing promise as kinase inhibitors.[7][8] This document provides a comprehensive guide for the initial screening and characterization of a novel oxazole-containing compound, This compound , as a potential kinase inhibitor. We present detailed, field-proven protocols for assessing its inhibitory activity using industry-standard luminescence and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays. Furthermore, we outline the principles of data analysis and the logic behind establishing a robust screening cascade to identify and validate hit compounds, ensuring scientific integrity and reproducibility.
Introduction: The Rationale for Kinase Screening
The human kinome comprises over 500 protein kinases, which act as key nodes in signaling pathways that control cell growth, proliferation, differentiation, and survival.[1][9] Mutations or abnormal expression of kinases can lead to hyper-activated signaling cascades, a common driver of oncogenesis.[2][10] Consequently, inhibiting these aberrant kinases is a validated and highly successful strategy in cancer therapy.[11][12]
The journey of a kinase inhibitor from discovery to clinic begins with the identification of "hit" compounds through screening.[5] this compound is a candidate molecule for such a screening campaign. Its structure, featuring a trifluoromethylphenyl group often found in kinase inhibitors[13][14] and an oxazol-2-amine core[7], suggests potential for interaction with the ATP-binding pocket of various kinases.
This guide details the essential workflows for:
-
Primary Screening: To rapidly assess the compound's activity against a target kinase.
-
Potency Determination: To quantify the inhibitory strength (IC50) of the compound.
-
Assay Validation: To ensure the reliability and reproducibility of the screening data.
The following protocols are designed to be robust, high-throughput compatible, and grounded in established biochemical principles.
Principles of Featured Kinase Assay Technologies
Selecting the right assay technology is critical for generating high-quality, actionable data.[15][16] We will focus on two widely adopted, non-radioactive formats suitable for high-throughput screening (HTS).
Luminescence-Based ATP Depletion Assay (e.g., Kinase-Glo®)
This method provides a universal platform for measuring kinase activity, as all kinases utilize ATP as a phosphate donor.[17]
-
Causality: The assay quantifies kinase activity by measuring the amount of ATP remaining in solution after the kinase reaction. A highly active kinase will consume more ATP, resulting in lower residual ATP levels. The Kinase-Glo® reagent contains luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes a reaction that produces a luminescent signal directly proportional to the ATP concentration. Therefore, a potent inhibitor will prevent ATP consumption, leading to a high luminescent signal, whereas an uninhibited kinase reaction results in a low signal. This inverse relationship is a key principle of the assay.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a proximity-based assay that measures the formation of the phosphorylated product, offering high sensitivity and reduced interference from background fluorescence.[18][19]
-
Causality: This technique relies on energy transfer between a donor fluorophore (typically a long-lifetime lanthanide chelate like Terbium or Europium) and an acceptor fluorophore (e.g., fluorescein or Alexa Fluor).[20][21] In a typical kinase assay, a biotinylated substrate peptide and a phospho-specific antibody labeled with the donor are used.[22][23] The acceptor is linked to streptavidin. When the kinase phosphorylates the substrate, the antibody binds to the new phospho-epitope. This brings the donor and acceptor into close proximity, allowing energy transfer to occur upon excitation of the donor. The resulting FRET signal is directly proportional to the amount of phosphorylated product. An inhibitor prevents this process, leading to a low TR-FRET signal. The time-resolved detection capability effectively eliminates short-lived background fluorescence, significantly improving the signal-to-noise ratio.[18]
Experimental Protocols and Workflows
This section provides detailed, step-by-step protocols for evaluating this compound.
Workflow for Kinase Inhibitor Screening
Caption: A typical workflow for identifying and characterizing kinase inhibitors.
Protocol 3.1: Compound Handling and Preparation
Scientific integrity starts with proper compound management.
-
Stock Solution Preparation: Dissolve this compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Serial Dilutions: For IC50 determination, prepare a series of dilutions from the stock solution in 100% DMSO. A common method is to perform a 1:3 serial dilution across a 96-well plate to generate 10-12 concentrations. This "source plate" will be used to dispense compound into the final assay plates.
-
Expert Insight: Keeping the DMSO concentration consistent across all wells (including controls) is crucial to prevent solvent effects from confounding the results.[15] The final DMSO concentration in the assay should typically not exceed 1%.
-
Protocol 3.2: Primary Screening with ADP-Glo™ Luminescent Assay
This protocol is adapted for a 384-well plate format to assess inhibition at a single concentration (e.g., 10 µM). The ADP-Glo™ assay is a variation of the luminescence-based method that measures ADP produced, which is then converted to ATP for detection.[24]
Principle of Luminescence-Based Kinase Assay
Caption: Inhibition of kinase activity leads to higher residual ATP and a stronger light signal.
Materials:
-
Target Kinase and its specific substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)[24]
-
Test Compound: this compound
-
Control Inhibitor (e.g., Staurosporine)
-
Assay Buffer (specific to the kinase)
-
White, opaque 384-well assay plates
Procedure:
-
Plate Layout: Designate wells for (1) No Enzyme Control (minimum signal), (2) No Inhibitor Control (maximum signal, 100% activity), and (3) Test Compound.
-
Compound Addition: Add 50 nL of the test compound (at 10 µM in DMSO) or control compounds to the appropriate wells.
-
Enzyme Addition: Add 2.5 µL of kinase solution (prepared in assay buffer) to the "Test Compound" and "No Inhibitor" wells. Add 2.5 µL of assay buffer without enzyme to the "No Enzyme" wells.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.[25]
-
Initiate Reaction: Add 2.5 µL of a solution containing ATP and the kinase substrate to all wells to start the reaction. The final ATP concentration should ideally be at or near the Km value for the specific kinase.
-
Reaction Incubation: Cover the plate and incubate at room temperature for 1 hour.
-
Terminate Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to all wells. This stops the kinase reaction and removes any remaining ATP. Incubate for 40 minutes.[24][25]
-
Detect ADP: Add 10 µL of Kinase Detection Reagent to all wells. This reagent converts the ADP produced into ATP and provides the luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes.
-
Read Plate: Measure luminescence using a plate reader.
Protocol 3.3: IC50 Determination with a TR-FRET Assay
This protocol determines the potency of compounds identified as "hits" in the primary screen.
Materials:
-
Target Kinase and biotinylated substrate
-
LanthaScreen™ Tb-anti-pSubstrate Antibody and Fluorescein-Streptavidin (Thermo Fisher Scientific) or similar TR-FRET reagents[22]
-
Test Compound (12-point serial dilution)
-
Assay Buffer
-
Black, low-volume 384-well assay plates
Procedure:
-
Compound Addition: Add 50 nL of the serially diluted test compound in DMSO to the assay plate. Include "No Inhibitor" and "No Enzyme" controls.
-
Kinase/Substrate Addition: Add 5 µL of a solution containing the kinase and its biotinylated substrate to all wells.
-
Initiate Reaction: Add 5 µL of ATP solution to all wells to start the reaction.
-
Reaction Incubation: Cover the plate and incubate at room temperature for the optimized reaction time (e.g., 60-90 minutes).
-
Stop and Detect: Add 10 µL of a "Stop/Detect" solution containing EDTA (to chelate Mg2+ and stop the reaction) and the TR-FRET detection reagents (e.g., Tb-antibody and Fluorescein-Streptavidin).[22]
-
Detection Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read Plate: Measure the TR-FRET signal on a compatible plate reader, recording emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).
Data Analysis and Interpretation
Calculating Percent Inhibition
For both primary screening and IC50 determination, the first step is to calculate the percent inhibition for each compound concentration.
-
Formula: % Inhibition = 100 * (1 - (Signal_Test_Compound - Signal_Min_Control) / (Signal_Max_Control - Signal_Min_Control))
-
Signal_Test_Compound: Signal from wells with enzyme and inhibitor.
-
Signal_Max_Control: Signal from wells with enzyme but no inhibitor (0% inhibition).
-
Signal_Min_Control: Signal from wells with no enzyme (100% inhibition).
-
Assay Quality Control: The Z'-Factor
A robust and reliable assay is a self-validating system. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[23]
-
Formula: Z' = 1 - (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min|
-
SD and Mean refer to the standard deviation and mean of the maximum and minimum signals, respectively.
-
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent assay |
| 0 to 0.5 | Marginal assay |
| < 0 | Unsuitable for screening |
Trustworthiness: An assay with a Z'-factor ≥ 0.5 is considered robust and suitable for making confident decisions about which compounds are true hits.
IC50 Value Determination
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
-
Plot Data: Plot the Percent Inhibition versus the logarithm of the inhibitor concentration.
-
Fit Curve: Use a non-linear regression model (four-parameter variable slope) to fit the data.
-
Determine IC50: The IC50 is the concentration at the inflection point of the resulting sigmoidal curve.
Example Data Table
| Compound Concentration [µM] | % Inhibition (Mean ± SD) |
| 100 | 98.7 ± 2.1 |
| 33.3 | 95.4 ± 3.5 |
| 11.1 | 89.1 ± 4.0 |
| 3.70 | 75.3 ± 5.2 |
| 1.23 | 51.2 ± 3.8 |
| 0.41 | 24.6 ± 4.1 |
| 0.14 | 9.8 ± 2.9 |
| 0.05 | 2.1 ± 1.5 |
| Calculated IC50 | 1.20 µM |
Representative Kinase Signaling Pathway
Caption: The MAPK/ERK pathway, a critical regulator of cell fate often targeted in cancer therapy.[3][9]
Conclusion
This application note provides a framework and detailed protocols for the initial characterization of This compound as a potential kinase inhibitor. By employing robust, high-throughput assays such as luminescence-based and TR-FRET methods, researchers can efficiently determine the compound's inhibitory activity and potency. Adherence to rigorous data analysis standards, including the calculation of the Z'-factor, ensures the trustworthiness of the results. The described workflow enables the confident identification of hit compounds, which can then be advanced to broader selectivity profiling and further stages of the drug discovery process.[4][5]
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Title: Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives Source: ACG Publications URL: [Link]
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Title: Discovery of 1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213) as a Highly Potent Type II FLT3 Kinase Inhibitor Capable of Overcoming a Variety of FLT3 Kinase Mutants in FLT3-ITD Positive AML Source: PubMed URL: [Link]
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Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) Source: PubMed Central URL: [Link]
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Title: Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant Source: PubMed Central URL: [Link]
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Title: Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one Source: MDPI URL: [Link]
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Title: 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents Source: PubMed URL: [Link]
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Title: Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor Source: PubMed URL: [Link]
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Title: Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives Source: ResearchGate URL: [Link]
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Title: Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors Source: PubMed URL: [Link]
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Title: Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors Source: PubMed URL: [Link]
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Application Notes and Protocols for Cell-Based Assays Using 4-(4-(trifluoromethyl)phenyl)oxazol-2-amine
Introduction: Unveiling the Therapeutic Potential of Oxazole Derivatives
The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5][6] The compound 4-(4-(trifluoromethyl)phenyl)oxazol-2-amine belongs to this versatile class of molecules. While specific biological activities for this exact compound are not yet extensively documented in publicly available literature, its structural similarity to other biologically active oxazole-2-amines suggests its potential as a modulator of key cellular processes. For instance, related oxazole derivatives have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a crucial target in acute myeloid leukemia (AML), and have been shown to induce apoptosis in cancer cells.[7] Furthermore, the trifluoromethylphenyl group is a common feature in compounds designed to have anti-inflammatory or anti-proliferative effects.[4][8][9][10]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the cellular effects of this compound. The protocols detailed herein are designed to be robust and self-validating, enabling the characterization of the compound's potential cytotoxic, anti-proliferative, and signaling pathway-modulating activities.
I. Preliminary Compound Handling and Stock Solution Preparation
Proper handling and preparation of the test compound are critical for reproducible results.
Materials:
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
Calibrated pipettes
Protocol:
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the compound in 100% DMSO. Sonication may be required to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in amber tubes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate cell culture medium. The final concentration of DMSO in the culture wells should be kept constant across all treatments and should not exceed 0.5% to avoid solvent-induced cytotoxicity.
II. Assessment of Cytotoxicity and Cell Viability: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[13][14] This assay relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form purple formazan crystals.[14][15]
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[13] Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[16]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[13][16]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[13][15] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[15]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[16]
Data Analysis and Interpretation
| Parameter | Description | Calculation |
| Cell Viability (%) | The percentage of viable cells in treated wells relative to the vehicle control. | [(Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100 |
| IC50 Value | The concentration of the compound that inhibits cell viability by 50%. | Determined by plotting a dose-response curve (Cell Viability % vs. log[Compound]) and fitting to a non-linear regression model. |
III. Probing Signaling Pathways: The Dual-Luciferase® Reporter Assay
To investigate if this compound modulates specific signaling pathways (e.g., NF-κB, which is often implicated in inflammation and cancer), a luciferase reporter assay is a powerful tool.[3][17] This assay utilizes a plasmid containing a response element for a transcription factor of interest, which drives the expression of a luciferase reporter gene.[18][19]
Experimental Workflow: Dual-Luciferase® Reporter Assay
Caption: Workflow for a Dual-Luciferase® Reporter Assay.
Detailed Protocol: Dual-Luciferase® Reporter Assay
-
Cell Seeding and Transfection: The day before transfection, seed cells into a 24- or 48-well plate to reach 70-80% confluency on the day of transfection. Co-transfect the cells with a firefly luciferase reporter plasmid (containing the response element of interest) and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.[18]
-
Compound Treatment: Approximately 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound. Depending on the experimental design, cells may also be co-treated with a known activator of the signaling pathway (e.g., TNF-α for the NF-κB pathway).
-
Cell Lysis: After a 6-24 hour incubation period, wash the cells once with PBS. Lyse the cells by adding 1X Passive Lysis Buffer and incubating for 15 minutes at room temperature with gentle rocking.[18]
-
Luminescence Measurement:
-
Transfer 20 µL of the cell lysate to a white, opaque 96-well plate.[18]
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to measure the firefly luciferase activity.[18][19]
-
Subsequently, add 100 µL of Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure the Renilla luciferase activity.[18][19]
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
IV. Analysis of Protein Expression and Phosphorylation: Western Blotting
Western blotting is an essential technique to investigate how this compound affects the expression levels and phosphorylation status of specific proteins within a signaling cascade.[20] This provides mechanistic insight into the compound's mode of action.
Detailed Protocol: Western Blotting
-
Cell Culture and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the compound for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[20]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.[20]
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[20][21] Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[22] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[21][22]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-total-Akt, anti-cleaved-caspase-3) overnight at 4°C.[20]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20] After further washes, detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the protein of interest to a loading control (e.g., β-actin or GAPDH). For phosphorylation studies, normalize the phosphorylated protein signal to the total protein signal.
V. Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial characterization of this compound. By systematically evaluating its effects on cell viability, signaling pathways, and protein expression, researchers can elucidate its pharmacological profile. Based on the findings from these assays, further investigations could include more specific assays such as apoptosis assays (e.g., Annexin V staining), cell cycle analysis, or kinase activity profiling to pinpoint the compound's precise mechanism of action. The versatility of cell-based assays allows for a deep and physiologically relevant understanding of this promising compound's therapeutic potential.[23][24]
References
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Tanas, M. R., & Garcia, K. (2022). Luciferase reporter assay. Bio-protocol Preprint. [Link]
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Provost, J. & Wallert, M. (2015). MTT Proliferation Assay Protocol. ResearchGate. [Link]
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INDIGO Biosciences. (2023, April 12). INDIGO Biosciences' Luciferase Reporter Assay Tutorial, 96-Well Format, Preincubation Protocol [Video]. YouTube. [Link]
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Application Notes and Protocols for the Evaluation of 4-(4-(Trifluoromethyl)phenyl)oxazol-2-amine in Cancer Cell Lines
Introduction: The Therapeutic Potential of Fluorinated Oxazole Derivatives in Oncology
The pursuit of novel small molecules for cancer therapy is a cornerstone of modern drug discovery. Among the diverse heterocyclic scaffolds explored, oxazole derivatives have emerged as a promising class of compounds due to their wide range of pharmacological activities, including anticancer properties.[1] The incorporation of fluorine atoms, particularly the trifluoromethyl (CF3) group, into these scaffolds can significantly enhance their metabolic stability, membrane permeability, and binding affinity to target proteins, often leading to improved therapeutic indices.[2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical in vitro evaluation of novel compounds within this class, specifically focusing on 4-(4-(trifluoromethyl)phenyl)oxazol-2-amine (hereafter referred to as the "Investigational Compound"). While direct extensive literature on this specific molecule is emerging, the protocols and principles outlined here are based on established methodologies for characterizing analogous structures, such as other trifluoromethyl-phenyl and fluorophenyl-oxazole/quinazoline derivatives that have shown significant anti-proliferative and pro-apoptotic effects in various cancer models.[3][4][5][6]
The following sections detail a logical, step-wise approach to characterize the anticancer activity of this investigational compound, from initial cytotoxicity screening to elucidating its potential mechanism of action.
Proposed Mechanism of Action: Targeting Pro-Survival Signaling Pathways
Based on the activities of structurally related compounds, a plausible mechanism of action for this compound involves the inhibition of key protein kinases that drive cancer cell proliferation and survival. For instance, analogous oxazole-amine derivatives have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated and constitutively activated in acute myeloid leukemia (AML).[5] Other related fluorinated heterocyclic compounds have been shown to suppress critical downstream signaling pathways like the ERK1/2 pathway, which is essential for cell proliferation.[4]
Therefore, a primary hypothesis is that this investigational compound targets a critical kinase (e.g., FLT3 or a related kinase) in the upstream signaling cascade, leading to the downstream suppression of pro-survival pathways like PI3K/AKT and MAPK/ERK, ultimately culminating in cell cycle arrest and apoptosis.
Caption: Hypothesized signaling pathway targeted by the investigational compound.
Experimental Workflow for Compound Evaluation
A systematic approach is crucial for the efficient and comprehensive evaluation of a novel anticancer compound. The workflow should progress from broad screening to more focused mechanistic studies.
Caption: Standard workflow for anticancer compound evaluation.
PART 1: Cell Viability and Cytotoxicity Assessment
The initial step is to determine the compound's effect on cancer cell viability and proliferation to establish its potency, typically by calculating the half-maximal inhibitory concentration (IC50). The MTT assay is a robust and widely used colorimetric method for this purpose.[7]
Protocol: MTT Cell Viability Assay
This protocol is based on the principle that viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549, HCT-116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Investigational Compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[7]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the investigational compound in complete culture medium. A typical concentration range would be from 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells for "vehicle control" (medium with the same percentage of DMSO used for the highest compound concentration) and "medium only" (no cells, for background control).[10]
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO2. The incubation time should be consistent across experiments.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well.[8]
-
Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[7] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[11]
-
Data Analysis: Subtract the average absorbance of the "medium only" wells from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[12]
Data Presentation: IC50 Values
Results should be summarized in a clear, tabular format. The following is a template with hypothetical data.
| Cell Line | Cancer Type | IC50 (µM) after 72h (Mean ± SD, n=3) |
| MCF-7 | Breast Adenocarcinoma | 8.5 ± 1.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 15.2 ± 2.5 |
| A549 | Lung Carcinoma | 5.1 ± 0.9 |
| HCT-116 | Colon Carcinoma | 11.8 ± 1.9 |
| MV4-11 | Acute Myeloid Leukemia | 0.75 ± 0.15 |
| HEK293T | Normal Embryonic Kidney | > 100 |
PART 2: Determination of Apoptotic Cell Death
Once cytotoxicity is established, it is crucial to determine whether the compound induces programmed cell death (apoptosis) or necrosis. The Annexin V/Propidium Iodide (PI) assay is the gold standard for this purpose.
Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay is based on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis.[13] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can detect early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Materials:
-
Cancer cell lines
-
Investigational Compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Cold 1X PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the investigational compound at concentrations around its IC50 and 2x IC50 for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at low speed (e.g., 300 x g for 5 minutes).[14]
-
Washing: Wash the cell pellet twice with cold 1X PBS.[13]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[15]
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.
PART 3: Mechanistic Investigation by Western Blotting
Western blotting is used to detect specific proteins in a sample and can reveal if the investigational compound modulates the expression or phosphorylation state of proteins in the hypothesized signaling pathway.[16]
Protocol: Western Blot Analysis of Signaling Pathways
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Lysis and Protein Quantification: After treating cells with the compound for a specified time (e.g., 6, 12, or 24 hours), wash them with ice-cold PBS and lyse them using RIPA buffer.[17] Determine the protein concentration of the lysates using a BCA assay.[17]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane via electroblotting.[18]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle shaking.[18]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: After further washing, apply ECL reagents and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the expression of target proteins to a loading control like β-actin. For phosphoproteins, normalize to the total protein level.[19]
Conclusion and Future Directions
This guide provides a foundational framework for the in vitro characterization of this compound or other novel small molecules in cancer cell lines. The successful execution of these protocols will establish the compound's cytotoxic potency, its ability to induce apoptosis, and its impact on specific molecular signaling pathways. Positive and compelling results from these studies would warrant further investigation, including cell cycle analysis, in vivo xenograft studies to assess anti-tumor efficacy, and pharmacokinetic/pharmacodynamic (PK/PD) profiling to evaluate its potential as a clinical candidate.[5][20]
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Application Notes and Protocols: 2-Aminooxazole Derivatives as Antitubercular Agents
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antitubercular Agents
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death worldwide from a single infectious agent.[1] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has rendered current therapies increasingly ineffective, underscoring the urgent need for new antitubercular drugs with novel mechanisms of action.[2] In this context, the 2-aminooxazole scaffold has emerged as a promising privileged structure in the development of new antitubercular agents.[3][4] Isosteric replacement of the sulfur atom in the well-established 2-aminothiazole antitubercular agents with an oxygen atom to form 2-aminooxazoles can offer advantages such as improved solubility and reduced metabolic oxidation.[4]
This guide provides a comprehensive overview of the experimental setup for the synthesis, characterization, and evaluation of 2-aminooxazole derivatives as potential antitubercular agents.
I. Synthesis of 2-Aminooxazole Derivatives
The synthesis of N-substituted 4-aryl-2-aminooxazoles can be challenging, with standard methods like the Hantzsch reaction often yielding poor results.[3] A robust and versatile approach involves a multi-step synthesis culminating in a Buchwald-Hartwig cross-coupling reaction.[3][5]
General Synthetic Workflow:
Caption: General synthetic workflow for N,4-diaryl-2-aminooxazole derivatives.
Protocol: Synthesis of a Representative N,4-Diaryl-2-aminooxazole
Materials:
-
Substituted acetophenone
-
Urea
-
Palladium catalyst (e.g., X-Phos Pd G2)
-
Base (e.g., sodium tert-butoxide, tBuONa)
-
Aryl halide
-
Anhydrous solvent (e.g., toluene)
-
Microwave reactor
Step 1: Synthesis of the 4-Aryl-2-aminooxazole Core
-
In a microwave-safe vial, combine the substituted acetophenone (1.0 eq), urea (10.0 eq), and a suitable solvent.
-
Seal the vial and heat the mixture in a microwave reactor at a specified temperature and time (e.g., 120 °C for 30 minutes).[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction to cool to room temperature.
-
Purify the crude product by column chromatography on silica gel to obtain the 4-aryl-2-aminooxazole.[6][7]
Step 2: Buchwald-Hartwig Cross-Coupling
-
In a separate microwave-safe vial, add the 4-aryl-2-aminooxazole (1.0 eq), aryl halide (1.2 eq), palladium catalyst (e.g., X-Phos Pd G2, 0.05 eq), and base (e.g., tBuONa, 2.0 eq).[5]
-
Add anhydrous toluene to the vial, seal it, and purge with an inert gas (e.g., argon).
-
Heat the reaction mixture in a microwave reactor at a specified temperature and time (e.g., 130 °C for 10 minutes).[5]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and purify the final N,4-diaryl-2-aminooxazole derivative using column chromatography.[8][9]
II. Physicochemical and Spectroscopic Characterization
Thorough characterization of the synthesized compounds is crucial to confirm their identity, purity, and structure.
Key Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for elucidating the chemical structure of the synthesized derivatives.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compounds, confirming their elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule.[10][11]
-
Purity Analysis: The purity of the final compounds should be determined using High-Performance Liquid Chromatography (HPLC).[12]
III. In Vitro Antitubercular Activity Screening
The primary evaluation of the synthesized 2-aminooxazole derivatives involves determining their in vitro activity against Mycobacterium tuberculosis.
Workflow for Antitubercular Screening:
Caption: A typical workflow for screening antitubercular compounds.
Protocol: Minimum Inhibitory Concentration (MIC) Assay using Microplate Alamar Blue Assay (MABA)
The MABA is a widely used colorimetric assay for determining the MIC of compounds against Mtb.[13][14]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microplates
-
Alamar Blue reagent
-
Resazurin
-
Positive control (e.g., Rifampicin)
-
Negative control (no drug)
Procedure:
-
Prepare serial dilutions of the test compounds in a 96-well microplate.
-
Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv.
-
Incubate the plates at 37 °C for a specified period (typically 5-7 days).
-
Add Alamar Blue reagent and resazurin to each well and incubate for another 24 hours.
-
Visually or spectrophotometrically assess the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
IV. Cytotoxicity Evaluation
To assess the selectivity of the compounds, their cytotoxicity against mammalian cells is evaluated. This is a critical step to ensure that the antitubercular activity is not due to general toxicity.[15][16]
Protocol: Cytotoxicity Assay using MTT on VERO Cells
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[17][18]
Materials:
-
VERO cells (or other suitable mammalian cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
Procedure:
-
Seed VERO cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.
Data Presentation:
The results of the antitubercular and cytotoxicity assays should be summarized in a table for easy comparison. The Selectivity Index (SI), calculated as the ratio of CC₅₀ to MIC, is a crucial parameter for prioritizing compounds for further development. A higher SI value indicates greater selectivity for Mtb over mammalian cells.
| Compound ID | MIC (µg/mL) against Mtb H37Rv | CC₅₀ (µg/mL) on VERO cells | Selectivity Index (SI = CC₅₀/MIC) |
| Example 1 | 0.5 | >50 | >100 |
| Example 2 | 1.2 | 25 | 20.8 |
| Rifampicin | 0.1 | 100 | 1000 |
V. Conclusion and Future Directions
The experimental framework outlined in this guide provides a robust methodology for the discovery and initial evaluation of 2-aminooxazole derivatives as potential antitubercular agents. Promising compounds with high potency against Mtb and low cytotoxicity should be advanced for further studies, including:
-
Evaluation against drug-resistant Mtb strains.[19]
-
Mechanism of action studies to identify the molecular target.
-
In vivo efficacy studies in animal models of tuberculosis.[19]
-
Pharmacokinetic and pharmacodynamic (PK/PD) profiling.[13][14]
By systematically applying these protocols, researchers can contribute to the development of the next generation of antitubercular drugs, addressing a critical global health challenge.
References
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Azzali, E., Girardini, M., Annunziato, G., Pavone, M., Vacondio, F., Mori, G., Pasca, M. R., Costantino, G., & Pieroni, M. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(8), 1435–1441. [Link]
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National Center for Biotechnology Information. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. PubMed Central. [Link]
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Hanbon. (n.d.). Small Molecule Purification. Retrieved January 6, 2026, from [Link]
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Life Science Applications. (n.d.). Cytotoxicity Assays. Retrieved January 6, 2026, from [Link]
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Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved January 6, 2026, from [Link]
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ResearchGate. (2020). (PDF) 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. Retrieved January 6, 2026, from [Link]
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American Society for Microbiology. (2021). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]
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National Center for Biotechnology Information. (n.d.). Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization. PubMed Central. [Link]
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ResearchGate. (n.d.). (PDF) In Vitro Profiling of Anti-tubercular Compounds by Rapid, Efficient, and Non-Destructive Assays Using Auto-luminescent Mycobacterium tuberculosis. Retrieved January 6, 2026, from [Link]
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Axplora. (n.d.). Small molecules purification. Retrieved January 6, 2026, from [Link]
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National Center for Biotechnology Information. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PubMed Central. [Link]
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American Chemical Society. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. [Link]
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National Center for Biotechnology Information. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PubMed Central. [Link]
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Scribd. (n.d.). 2-Aminooxazoles and Their Derivatives (Review). Retrieved January 6, 2026, from [Link]
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Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved January 6, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). Photochemistry of 2-aminooxazole: a matrix-isolation and computational study of a putative key prebiotic molecule. Physical Chemistry Chemical Physics. [Link]
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ResearchGate. (n.d.). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. Retrieved January 6, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. PubMed Central. [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PubMed. Retrieved January 6, 2026, from [Link]
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arXiv. (2021). [2101.06164] 2-aminooxazole in astrophysical environments: IR spectra and destruction cross sections for energetic processing. Retrieved January 6, 2026, from [Link]
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ResearchGate. (n.d.). 2-aminooxazole in astrophysical environments: IR spectra and destruction cross sections for energetic processing. Retrieved January 6, 2026, from [Link]
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A Systematic Approach to the Dissolution of 4-(4-(trifluoromethyl)phenyl)oxazol-2-amine for Preclinical Research
An Application Note and Protocol for the Scientific Investigator
Abstract
This document provides a comprehensive guide for the effective dissolution of 4-(4-(trifluoromethyl)phenyl)oxazol-2-amine, a compound of interest in contemporary drug discovery and chemical biology. The protocols herein are designed to ensure compound integrity, maximize solubility, and maintain stability for consistent and reproducible experimental outcomes. This guide synthesizes foundational chemical principles with practical laboratory procedures to address the challenges posed by the compound's unique structural features. We present a systematic approach to solvent selection, detailed dissolution methodologies, and best practices for solution storage and handling, all grounded in authoritative scientific context.
Introduction: A Structural Perspective on Solubility
This compound is a heterocyclic compound featuring three key structural motifs that dictate its physicochemical behavior:
-
The Oxazole Ring: A five-membered aromatic heterocycle containing nitrogen and oxygen. The electronegative atoms in the oxazole ring can participate in hydrogen bonding, suggesting solubility in polar solvents.[1]
-
The 2-Amino Group: This primary amine is a weak base, capable of being protonated to form a salt. This property is crucial as it offers a strategic avenue for enhancing solubility in aqueous media through pH modification.
-
The 4-(trifluoromethyl)phenyl Group: This moiety is highly lipophilic and electron-withdrawing. The trifluoromethyl (CF3) group significantly increases the molecule's nonpolar character. Structurally related compounds featuring this group exhibit high lipophilicity, as indicated by computed properties like a high XLogP3 value. For instance, the similar molecule Benzooxazol-2-YL-(4-trifluoromethyl-phenyl)-amine has a calculated XLogP3 of 4.3, predicting a strong preference for nonpolar environments.[2]
The combination of these features results in a molecule with poor aqueous solubility that requires a careful and informed approach to prepare solutions suitable for biological and chemical experiments.
Strategic Solvent Selection: A Data-Driven Approach
The primary challenge in working with this compound is overcoming its inherent lipophilicity. The selection of an appropriate solvent is the most critical step for generating reliable experimental data. An ideal solvent must not only dissolve the compound to the target concentration but also be compatible with the downstream application (e.g., cell-based assays, enzymatic assays, in vivo studies) and not degrade the compound.
Recommended Solvents for Initial Evaluation
Based on the structural analysis, a tiered approach to solvent screening is recommended. Start with powerful, polar aprotic solvents, which are generally effective for dissolving a wide range of organic molecules used in drug discovery.
| Solvent Class | Recommended Solvents | Rationale & Expected Solubility | Considerations for Biological Assays |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High. DMSO is a universal solvent for drug discovery compounds due to its strong solvating power for both polar and nonpolar moieties. Compounds with low aqueous solubility are often prepared in DMSO.[3] | The gold standard for initial in vitro screening. Final assay concentration should typically be kept below 0.5% (v/v) to avoid solvent-induced artifacts or cytotoxicity.[4] |
| Dimethylformamide (DMF) | High. Similar solvating properties to DMSO.[5] | A viable alternative to DMSO, but may have different effects on protein stability and cell health. Compatibility must be verified for the specific assay.[3] | |
| Polar Protic | Ethanol (EtOH) | Moderate to High. The hydroxyl group can interact with the oxazole and amine groups. Often used in formulations for in vivo studies. | Generally well-tolerated by cells at low concentrations. Its volatility requires careful handling to prevent concentration changes due to evaporation. |
| Aqueous Media | Phosphate-Buffered Saline (PBS), Cell Culture Media | Very Low. Direct dissolution in aqueous buffers is expected to be minimal due to the compound's high lipophilicity. | Requires advanced formulation strategies such as pH adjustment or the use of co-solvents to achieve the desired concentration. |
Logical Workflow for Solvent and Formulation Development
The following diagram outlines a decision-making process for systematically identifying a suitable solvent system for this compound.
Caption: Decision workflow for dissolving this compound.
Experimental Protocols
Safety Precaution: Always handle this compound in a chemical fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This is the standard and recommended starting protocol for most in vitro applications.
Materials:
-
This compound (solid)
-
Anhydrous, spectroscopy or cell-culture grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, low-retention polypropylene microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Bath sonicator
Methodology:
-
Pre-weigh Vial: Tare a sterile, empty vial on a calibrated analytical balance.
-
Weigh Compound: Carefully add the desired mass of this compound to the vial. Record the exact mass.
-
Calculate Solvent Volume: Determine the volume of DMSO required to achieve the target stock concentration (e.g., 10 mM or 50 mM).
-
Add Solvent: Add the calculated volume of DMSO to the vial containing the compound.
-
Facilitate Dissolution: a. Tightly cap the vial and vortex vigorously for 2-3 minutes. b. Visually inspect the solution against a light source. If any solid particulates remain, place the vial in a bath sonicator and sonicate for 10-15 minutes. c. If dissolution is still incomplete, gentle warming in a 37°C water bath for 10-20 minutes may be employed. Avoid excessive heat.
-
Final Inspection: Ensure the solution is clear and free of any visible particles before proceeding.
-
Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store protected from light at -20°C for short-term storage or -80°C for long-term archival.
Protocol 2: Preparation of an Aqueous Formulation via Acidification
This protocol is an advanced method for applications where organic solvents are not permissible. It relies on forming the hydrochloride salt of the basic amine to enhance aqueous solubility.
Materials:
-
This compound (solid)
-
Sterile, deionized water or isotonic saline (0.9% NaCl)
-
1 N Hydrochloric Acid (HCl)
-
1 N Sodium Hydroxide (NaOH) (for pH adjustment, if necessary)
-
Calibrated pH meter
-
Sterile magnetic stir bar and stir plate
Methodology:
-
Create a Suspension: Add the pre-weighed compound to a sterile beaker or flask containing a magnetic stir bar and the majority (approx. 80%) of the final desired volume of aqueous vehicle (e.g., saline).
-
Initiate Stirring: Begin stirring to create a uniform suspension.
-
Acidify Dropwise: Using a calibrated pipette, add 1 N HCl to the suspension one drop at a time. Monitor the solution for changes in clarity.
-
Monitor Dissolution and pH: Continue the slow addition of HCl. The compound should begin to dissolve as the pH drops and the amine is protonated. Check the pH periodically. Complete dissolution may require a significantly acidic pH.
-
Final Volume Adjustment: Once the solid is fully dissolved, transfer the solution to a graduated cylinder and add the aqueous vehicle to reach the final target volume.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter (ensure filter material is compatible with the acidic solution).
-
Storage and Stability: Store the acidic aqueous stock at 4°C. Crucially, before use, verify that the compound does not precipitate when diluted into your final, neutral pH assay buffer. Perform a small-scale test for this compatibility.
References
- Solubility of Things. (n.d.). Oxazole.
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- PubChem. (n.d.). Benzooxazol-2-YL-(4-trifluoromethyl-phenyl)-amine.
- PubChem. (n.d.). 4-(4-(Trifluoromethyl)phenyl)-1,3-thiazol-2-amine.
- Gunda, S., et al. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. European Journal of Medicinal Chemistry.
- Benchchem. (n.d.). Technical Support Center: Method Refinement for 2-(4-Fluorophenyl)quinolin-7-amine Biological Assays.
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4-(4-(trifluoromethyl)phenyl)oxazol-2-amine for FLT3 inhibitor studies
Application Note & Protocols
Topic: Investigating 4-(4-(trifluoromethyl)phenyl)oxazol-2-amine as a Selective FLT3 Kinase Inhibitor for Acute Myeloid Leukemia (AML) Studies
For: Researchers, scientists, and drug development professionals.
Executive Summary
Scientific Foundation: Targeting the Aberrant FLT3 Pathway in AML
FLT3 is a receptor tyrosine kinase essential for the normal development of hematopoietic stem and progenitor cells.[5][6] In approximately 30% of AML cases, FLT3 is constitutively activated by mutations, leading to uncontrolled proliferation and cell survival.[1][2][7] The most common activating mutations are internal tandem duplications (FLT3-ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (FLT3-TKD).[8][9]
These mutations trigger ligand-independent receptor dimerization and autophosphorylation, which perpetually activates downstream pro-survival signaling cascades, including PI3K/AKT, RAS/MAPK, and JAK/STAT5.[5][6][7][10] The central role of this pathway in AML pathogenesis makes it an ideal target for therapeutic intervention. Small molecule inhibitors that compete with ATP for the kinase binding site can effectively shut down this oncogenic signaling, inducing cell cycle arrest and apoptosis in FLT3-mutated leukemia cells.[5][11]
FLT3 Signaling Pathway and Point of Inhibition
The diagram below illustrates the constitutively active FLT3 signaling cascade in AML and the mechanism by which this compound is hypothesized to act.
Sources
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Application Notes and Protocols for the Experimental Use of 2-Amino-4-Phenylthiazole Derivatives in Antitumor Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Promise of 2-Amino-4-Phenylthiazole Derivatives
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Within this class, 2-amino-4-phenylthiazole derivatives have emerged as a promising avenue for the development of novel anticancer agents. These compounds have demonstrated potent and selective cytotoxic activity against a range of human cancer cell lines, including those of the breast, lung, colon, and hematopoietic systems.[2] Their mechanism of action is multifaceted, often involving the inhibition of key signaling pathways that are dysregulated in cancer, leading to cell cycle arrest and apoptosis.[3][4]
This guide provides a comprehensive overview of the experimental methodologies for evaluating the antitumor potential of 2-amino-4-phenylthiazole derivatives. It is designed to equip researchers with both the theoretical understanding and the practical protocols necessary to conduct robust in vitro and in vivo studies.
Mechanism of Action: Targeting Key Oncogenic Pathways
The antitumor effects of 2-amino-4-phenylthiazole derivatives are often attributed to their ability to modulate critical cell signaling pathways involved in cell proliferation, survival, and apoptosis. Two prominent mechanisms of action that have been elucidated for this class of compounds are the inhibition of the MAPK/ERK and c-Met/ALK signaling pathways, and the induction of the intrinsic apoptotic pathway.
Inhibition of Pro-Survival Signaling Cascades
Many 2-amino-4-phenylthiazole derivatives function as inhibitors of receptor tyrosine kinases (RTKs) and downstream signaling components that are crucial for cancer cell growth and survival.
-
MAPK/ERK and JNK Signaling: The mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) cascades, are frequently hyperactivated in cancer. Certain 2-amino-4-phenylthiazole derivatives have been shown to inhibit these pathways, thereby suppressing tumor cell proliferation.[2] The JNK pathway, in particular, plays a dual role in cancer, with its sustained activation often leading to apoptosis.[5]
-
c-Met and ALK Inhibition: The c-Met and anaplastic lymphoma kinase (ALK) RTKs are key drivers in various malignancies. Some 2-amino-4-phenylthiazole derivatives have been designed as inhibitors of these kinases, demonstrating the therapeutic potential of this scaffold in targeting specific oncogenic drivers.[4]
Caption: Inhibition of RTK signaling by 2-amino-4-phenylthiazole derivatives.
Induction of Apoptosis via Caspase Activation and PARP Cleavage
A hallmark of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis. 2-Amino-4-phenylthiazole derivatives have been shown to trigger the intrinsic apoptotic pathway, which is characterized by the activation of a cascade of cysteine-aspartic proteases known as caspases.
The activation of initiator caspases (e.g., caspase-9) leads to the cleavage and activation of executioner caspases (e.g., caspase-3 and -7). These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP). The cleavage of PARP is a well-established marker of apoptosis.[6]
Caption: Intrinsic apoptosis pathway induced by 2-amino-4-phenylthiazole derivatives.
In Vitro Experimental Protocols
A systematic in vitro evaluation is the first step in characterizing the antitumor activity of novel 2-amino-4-phenylthiazole derivatives. The following protocols outline key assays for assessing cytotoxicity, apoptosis induction, and effects on the cell cycle.
Protocol 1: Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HT29)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
2-Amino-4-phenylthiazole derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the 2-amino-4-phenylthiazole derivative in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
Materials:
-
Cancer cell lines
-
6-well plates
-
2-Amino-4-phenylthiazole derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the 2-amino-4-phenylthiazole derivative at various concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin to detach them.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.[11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.[11]
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[12]
Materials:
-
Cancer cell lines
-
6-well plates
-
2-Amino-4-phenylthiazole derivative
-
PBS
-
Ice-cold 70% ethanol
-
PI Staining Solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with the compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them by adding ice-cold 70% ethanol dropwise while gently vortexing. Store at -20°C for at least 2 hours.[13]
-
Staining: Wash the fixed cells with PBS and resuspend the pellet in PI Staining Solution. Incubate in the dark at room temperature for 30 minutes.[13]
-
Flow Cytometry Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[13]
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Antitumor Efficacy: Xenograft Tumor Models
Evaluating the antitumor activity of 2-amino-4-phenylthiazole derivatives in a living organism is a critical step in preclinical development. The following is a representative protocol for a subcutaneous xenograft model.
Protocol 4: Subcutaneous Xenograft Model in Nude Mice
Animal Model:
-
Female athymic nude mice (4-6 weeks old) are commonly used.[10]
Cell Lines:
-
Human cancer cell lines such as MCF-7 (breast cancer) or OVCAR-3 (ovarian cancer) are suitable for establishing xenografts.[1]
Procedure:
-
Cell Preparation and Implantation: Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously inject 1 x 10⁷ cells into the flank of each mouse.[12]
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment and control groups.[12]
-
Drug Administration: Prepare the 2-amino-4-phenylthiazole derivative in a suitable vehicle. Administer the compound to the treatment group via a clinically relevant route, such as intraperitoneal (i.p.) injection, at a predetermined dose and schedule (e.g., 10-20 mg/kg daily).[13] The control group should receive the vehicle only.
-
Efficacy and Toxicity Assessment:
-
Measure tumor volume with calipers twice a week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, excise the tumors and weigh them.[12]
-
-
Histopathological and Molecular Analysis: Tumor tissues can be processed for histological analysis (e.g., H&E staining) and molecular studies (e.g., Western blotting for apoptosis markers).
Data Presentation
Quantitative data from the in vitro and in vivo studies should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: In Vitro Cytotoxicity of a Representative 2-Amino-4-Phenylthiazole Derivative
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 5.2 ± 0.8 |
| A549 | Lung Carcinoma | 8.9 ± 1.2 |
| HT29 | Colon Adenocarcinoma | 2.1 ± 0.5 |
| Karpas299 | Anaplastic Large Cell Lymphoma | 11.4 ± 2.3 |
Note: The data presented are for illustrative purposes and will vary depending on the specific compound and experimental conditions.
Table 2: In Vivo Antitumor Efficacy in a Xenograft Model
| Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 ± 150 | - |
| Compound X (10 mg/kg) | 625 ± 90 | 50 |
| Compound X (20 mg/kg) | 375 ± 60 | 70 |
Note: The data presented are for illustrative purposes.
Experimental Workflow Visualization
Caption: Overall experimental workflow for antitumor evaluation.
References
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]
-
MCF7 Xenograft Model. Altogen Labs. [Link]
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Inhibition of tumor growth and angiogenesis by 2-(4-aminophenyl) benzothiazole in orthotopicglioma C6 rat model. PubMed Central. [Link]
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Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. [Link]
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The Discovery of the Potent and Selective Antitumour Agent 2-(4-Amino-3-methylphenyl) benzothiazole (DF 203) and Related Compounds. Bentham Science. [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. [Link]
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Cell Cycle Analysis by Propidium Iodide Staining. UCL. [Link]
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Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]
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The schematic diagram of c-mesenchymal–epithelial transition (c-MET)... ResearchGate. [Link]
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Evaluation of Caspase Activation to Assess Innate Immune Cell Death. PubMed Central. [Link]
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Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings. PubMed. [Link]
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2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity. National Institutes of Health. [Link]
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
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JNK Signaling in Apoptosis. PubMed Central. [Link]
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Preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. PubMed. [Link]
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JNK-induced apoptosis, compensatory growth and cancer stem cells. PubMed Central. [Link]
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MTT Assay Protocol. Springer Nature Experiments. [Link]
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ALK Signaling Pathways and Therapeutic Implications. This comprehensive... ResearchGate. [Link]
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Antitumor benzothiazoles. 16. Synthesis and pharmaceutical properties of antitumor 2-(4-aminophenyl)benzothiazole amino acid prodrugs. PubMed. [Link]
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An overview of the c-MET signaling pathway. PubMed. [Link]
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Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]
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Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound. PubMed. [Link]
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(PDF) Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties. ResearchGate. [Link]
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Protocol for Evaluating the Antimicrobial Activity of Novel Oxazole Derivatives
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The rise of multidrug-resistant (MDR) pathogens constitutes a formidable challenge to global health, necessitating urgent research into new chemical entities with antimicrobial potential. Oxazoles, five-membered heterocyclic compounds containing nitrogen and oxygen, have emerged as a promising scaffold in medicinal chemistry.[1][2] Their derivatives have demonstrated a wide array of pharmacological activities, including potent antibacterial and antifungal effects, making them a focal point for the development of next-generation antimicrobial agents.[1][2]
This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to rigorously evaluate the in vitro antimicrobial activity of newly synthesized oxazole derivatives. The protocols herein are designed not merely as a sequence of steps, but as a self-validating system, grounded in the principles and standards set forth by the Clinical and Laboratory Standards Institute (CLSI). We will move beyond basic screening to detail primary and secondary assays that together build a robust profile of a compound's antimicrobial characteristics, explaining the causality behind each experimental choice to ensure data integrity and reproducibility.
Part 1: Foundational Assays for Primary Activity Screening
The initial evaluation of a novel oxazole derivative hinges on determining its fundamental potency against a panel of relevant microorganisms. The Minimum Inhibitory Concentration (MIC) is the cornerstone metric for this assessment.
The Principle of Minimum Inhibitory Concentration (MIC)
The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible in vitro growth of a microorganism under standardized conditions.[3][4] This value provides a quantitative measure of the compound's potency. A lower MIC value indicates that less of the compound is required to inhibit the organism's growth, signifying higher effectiveness.[4] We will employ the broth microdilution method, a technique recommended by both CLSI and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for its efficiency and conservation of materials.[5]
Critical Consideration: Compound Solubilization
A frequent challenge with synthetic heterocyclic compounds like oxazoles is poor aqueous solubility. It is imperative to achieve complete solubilization to ensure accurate and reproducible MIC results.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the standard and recommended solvent for preparing stock solutions of non-polar compounds for antimicrobial susceptibility testing.[6]
-
Causality & Trustworthiness: The use of a solvent introduces a potential confounding variable, as the solvent itself may exhibit antimicrobial properties at certain concentrations. To ensure the observed activity is solely attributable to the oxazole derivative, the final concentration of DMSO in the assay wells must be kept at a level that does not affect microbial growth. CLSI guidelines stipulate that the final concentration of DMSO should not exceed 1% v/v.[6] Therefore, a solvent toxicity control is a mandatory part of this protocol to validate the experimental system.
Protocol 1: Broth Microdilution for MIC Determination
This protocol outlines the determination of MIC values for an oxazole derivative against a bacterial strain (e.g., Staphylococcus aureus ATCC® 29213™) using the broth microdilution method in a 96-well plate format.
Materials and Reagents:
-
Novel oxazole derivative
-
DMSO (ACS grade or higher)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Bacterial strain (e.g., S. aureus, E. coli, P. aeruginosa) from a reliable source (e.g., ATCC)
-
Reference antibiotic (e.g., Ciprofloxacin, Vancomycin)
-
0.5 McFarland turbidity standard
-
Sterile saline or Phosphate Buffered Saline (PBS)
-
Spectrophotometer or turbidity meter
Step-by-Step Methodology:
-
Preparation of Compound Stock Solution:
-
Accurately weigh the oxazole derivative and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). The CLSI M07 standard suggests a working stock of 1280 mg/L as a starting point.[6] Ensure complete dissolution. This will be your primary stock.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer (OD₆₂₅ of 0.08-0.13).
-
Perform a final dilution of this standardized suspension into CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3]
-
-
Preparation of Microtiter Plate:
-
Dispense 50 µL of CAMHB into wells 1 through 11 of the desired rows in the 96-well plate. Well 12 will serve as the sterility control.
-
Create an intermediate dilution of your primary stock solution in CAMHB. For example, add a calculated volume of the 1280 µg/mL DMSO stock to CAMHB to create a 128 µg/mL solution. Crucially, ensure the DMSO concentration in this intermediate stock does not exceed 2% .
-
Add 100 µL of this 128 µg/mL intermediate solution to well 1. This well now contains the highest concentration of the oxazole derivative to be tested.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10 after mixing. Well 11 receives no compound and will serve as the growth control.
-
-
Inoculation and Incubation:
-
Add 50 µL of the final bacterial inoculum (prepared in Step 2) to wells 1 through 11. This brings the final volume in each well to 100 µL and achieves the target inoculum of 5 x 10⁵ CFU/mL.
-
Add 100 µL of uninoculated CAMHB to well 12 (Sterility Control).
-
Set up a Solvent Toxicity Control row: prepare serial dilutions of DMSO in CAMHB (e.g., 2%, 1%, 0.5%, etc.) and inoculate with the bacteria to confirm the final DMSO concentration used in the test is non-inhibitory.
-
Seal the plate and incubate at 35-37°C for 16-20 hours under ambient atmospheric conditions.
-
-
Reading and Interpreting the MIC:
-
After incubation, examine the plate for visible bacterial growth (turbidity or a pellet at the bottom of the U-well).
-
The MIC is the lowest concentration of the oxazole derivative at which there is no visible growth.[3]
-
Validation Checks: The sterility control (well 12) must be clear. The growth control (well 11) must show distinct turbidity. The solvent toxicity control must show growth at the concentration used in the assay (typically ≤1%).
-
Workflow for MIC Determination
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Part 2: Secondary Assays for Deeper Pharmacodynamic Insight
Once the MIC is established, secondary assays are crucial to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity and to understand the rate of this activity.
Minimum Bactericidal Concentration (MBC): Distinguishing Kill from Stasis
The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% (or 3-log₁₀) reduction of the initial bacterial inoculum.[7][8] This assay is a direct extension of the MIC test and is critical for understanding if a compound actively kills bacteria.
-
Causality & Trustworthiness: A compound can inhibit growth without being lethal. For infections in immunocompromised patients or in critical sites like the heart (endocarditis), a bactericidal agent is often preferred.[7] The MBC provides this vital information. An agent is generally considered bactericidal if the MBC is no more than four times its MIC (MBC/MIC ≤ 4).[7]
Protocol 2: Determining the Minimum Bactericidal Concentration (MBC)
Methodology:
-
Perform an MIC test as described in Protocol 1.
-
Following MIC determination, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).
-
Mix the contents of each selected well thoroughly.
-
Aseptically transfer a fixed volume (e.g., 10 µL) from each of these clear wells onto a sterile, antibiotic-free agar plate (e.g., Tryptic Soy Agar or Mueller-Hinton Agar).
-
Spread the aliquot evenly across a quadrant of the plate.
-
Also, plate an aliquot from the growth control well (after appropriate dilution) to confirm the initial inoculum count.
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
After incubation, count the number of colonies on each quadrant.
-
The MBC is the lowest concentration of the oxazole derivative that results in a ≥99.9% reduction in CFU/mL compared to the original inoculum count.[7]
Time-Kill Kinetics Assay: Understanding the Rate of Activity
This dynamic assay evaluates the rate and extent of bacterial killing over time.[9] It provides a much richer dataset than the static endpoints of MIC/MBC, revealing whether a compound's killing effect is dependent on concentration or the duration of exposure.
-
Causality & Trustworthiness: Time-kill curves can visualize the difference between bacteriostatic, bactericidal, and indifferent effects. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[10] This assay is essential for characterizing the pharmacodynamic profile of a lead candidate.
Protocol 3: Time-Kill Kinetics Assay
Methodology:
-
Prepare a standardized bacterial inoculum in CAMHB, similar to the MIC protocol, but in a larger volume (e.g., 50 mL flasks). The starting density should be ~5 x 10⁵ CFU/mL.
-
Add the oxazole derivative to separate flasks at concentrations corresponding to multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a no-drug growth control.
-
Incubate all flasks at 35-37°C in a shaking incubator.
-
Sample at defined time points: Aseptically remove an aliquot (e.g., 100 µL) from each flask at T=0, 2, 4, 8, and 24 hours.
-
Perform serial dilutions of each aliquot in sterile saline or PBS.
-
Plate the dilutions onto antibiotic-free agar plates to determine the viable CFU/mL at each time point.
-
Incubate, count colonies, and calculate CFU/mL.
-
Plot the data: Graph the log₁₀ CFU/mL (Y-axis) versus time (X-axis) for each concentration. This visual representation is the time-kill curve.
Workflow for Advanced Assays
Sources
- 1. repository.aaup.edu [repository.aaup.edu]
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- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. emerypharma.com [emerypharma.com]
Application Notes and Protocols for In Vivo Evaluation of 4-(4-(trifluoromethyl)phenyl)oxazol-2-amine as a Novel Therapeutic Agent
Introduction
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo experimental design and evaluation of 4-(4-(trifluoromethyl)phenyl)oxazol-2-amine (CAS: 859721-53-2)[1]. The oxazol-2-amine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as inhibitors of various key cellular targets. For instance, related oxazole derivatives have been investigated as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3) for acute myeloid leukemia[2], while compounds containing the (trifluoromethyl)phenyl moiety have been developed as selective COX-2 inhibitors[3].
Given the structural alerts and the common application of such scaffolds, this guide will proceed under the hypothesis that this compound is a putative anti-inflammatory agent, potentially acting through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2). The following protocols are designed to rigorously assess its therapeutic potential in vivo, focusing on a well-established model of rheumatoid arthritis. This framework is designed to be adaptable for investigating other potential therapeutic applications.
PART 1: Preclinical In Vivo Experimental Design Strategy
A successful in vivo evaluation of a novel compound requires a multi-stage, logical progression from initial characterization to robust efficacy testing. The primary goals are to understand the compound's behavior in a biological system, establish a safety profile, and demonstrate therapeutic efficacy.[4]
Overall Experimental Workflow
The journey from a novel compound to a preclinical candidate involves a sequence of carefully designed studies. This workflow ensures that each step informs the next, maximizing the chances of success while adhering to ethical animal use principles. The typical progression includes preliminary pharmacokinetic profiling, dose-range finding for safety, and finally, a comprehensive efficacy study in a disease-relevant animal model.
Caption: High-level workflow for in vivo compound validation.
Animal Model Selection: Rationale
The choice of an animal model is critical for the clinical relevance of preclinical data.[5] For assessing anti-inflammatory and anti-arthritic potential, several models are available.[6][7]
-
Acute Models (e.g., Carrageenan-Induced Paw Edema): Useful for rapid screening of general anti-inflammatory activity. These models are induced by injecting an irritant and measuring swelling over several hours.[7]
-
Chronic Models (e.g., Collagen-Induced Arthritis - CIA): These are considered the gold standard for mimicking the pathophysiology of human rheumatoid arthritis, involving an autoimmune response, synovial inflammation, and joint destruction.[8][9] The CIA model is sensitive to both anti-inflammatory and immunomodulatory drugs, making it highly suitable for evaluating novel therapeutic candidates.[8]
For a comprehensive evaluation of this compound, the Collagen-Induced Arthritis (CIA) model in DBA/1 mice is recommended due to its strong predictive validity for efficacy in human RA.[10]
Pharmacokinetic (PK) and Dose-Range Finding (DRF) Studies
Before embarking on lengthy and resource-intensive efficacy studies, it is essential to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[11]
-
PK Studies: A preliminary PK study should be conducted in healthy mice or rats using a single dose administered via the intended clinical route (e.g., oral) and intravenously.[12] This determines key parameters like oral bioavailability (F%), maximum concentration (Cmax), time to Cmax (Tmax), and half-life (t1/2).[12] This information is crucial for designing an effective dosing regimen.
-
Dose-Range Finding: A DRF study establishes the Maximum Tolerated Dose (MTD). Ascending doses of the compound are administered to small groups of animals, which are then monitored for clinical signs of toxicity. This study defines the safe therapeutic window for the subsequent efficacy studies.
PART 2: Detailed Experimental Protocols
The following protocols provide step-by-step methodologies. All procedures should be performed in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.
Protocol: Compound Formulation and Administration
Proper formulation and administration are critical for ensuring accurate dosing and animal welfare.[13]
A. Materials:
-
This compound
-
Vehicle (e.g., 0.5% (w/v) Methylcellulose in sterile water)
-
Microbalance, mortar and pestle, stir plate
-
Appropriately sized syringes and gavage needles (for oral) or hypodermic needles (for IP).
B. Formulation Preparation (for Oral Gavage):
-
Calculate the required amount of compound based on the highest dose concentration and the total volume needed.
-
Weigh the compound accurately.
-
Prepare the vehicle solution (0.5% Methylcellulose).
-
Gradually add the compound to the vehicle while stirring or sonicating to create a homogenous suspension. Prepare fresh daily unless stability data indicates otherwise.
C. Administration Methods:
Method 1: Oral Gavage (PO) in Mice Oral gavage is a precise method for oral drug administration.[14]
-
Restraint: Properly restrain the mouse using a firm scruffing technique to immobilize the head and neck.[15]
-
Depth Measurement: Before the first use, measure the gavage needle from the corner of the mouse's mouth to the last rib to determine the correct insertion depth to reach the stomach.[16]
-
Insertion: Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth. The mouse will often swallow, which helps guide the needle into the esophagus.[14]
-
Administration: Once at the pre-measured depth with no resistance, slowly administer the substance over 2-3 seconds.[15]
-
Withdrawal & Monitoring: Slowly remove the needle and return the mouse to its cage. Monitor for any signs of distress for at least 15 minutes.[13][15]
| Mouse Weight (grams) | Gavage Needle Gauge | Max Volume (10 mL/kg) |
| 20 - 25 | 20G | 0.25 mL |
| 25 - 30 | 18G | 0.30 mL |
| 30 - 35 | 18G | 0.35 mL |
| Source: Adapted from BenchChem and UBC Animal Care guidelines.[14][15] |
Method 2: Intraperitoneal (IP) Injection in Mice
-
Restraint: Restrain the mouse, tilting its head slightly downward to shift the abdominal organs.
-
Injection Site: Identify the lower right quadrant of the abdomen to avoid the cecum and bladder.[17]
-
Insertion: Insert a 25-27g needle with the bevel up at a 30-40° angle.[17]
-
Aspiration: Gently pull back the plunger to ensure no fluid (urine, blood) is aspirated. If negative pressure is confirmed, proceed.[18]
-
Injection: Depress the plunger to administer the substance.
-
Withdrawal & Monitoring: Remove the needle and return the animal to its cage, monitoring for complications.[18]
Protocol: Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This model involves an autoimmune reaction to type II collagen, leading to arthritis that closely resembles the human disease.[8][19]
A. Materials:
-
Male DBA/1 mice, 8-10 weeks old
-
Bovine Type II Collagen (CII) solution
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles
B. Procedure:
-
Day 0: Primary Immunization:
-
Prepare an emulsion of CII and CFA (1:1 ratio).
-
Anesthetize mice and inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Day 21: Booster Immunization:
-
Prepare an emulsion of CII and IFA (1:1 ratio).
-
Inject 100 µL of the booster emulsion intradermally at a site near the primary injection.
-
-
~Day 24-28: Onset of Arthritis & Treatment Initiation:
-
Begin monitoring mice for signs of arthritis (redness, swelling in paws).
-
Once an animal reaches a predetermined clinical score (e.g., score of 1), randomize it into a treatment group.
-
Treatment Groups (Example):
-
Group 1: Vehicle Control (e.g., 0.5% Methylcellulose, PO, daily)
-
Group 2: Positive Control (e.g., Methotrexate, 1 mg/kg, IP, 3x/week)
-
Group 3: Test Article Low Dose (e.g., 10 mg/kg, PO, daily)
-
Group 4: Test Article High Dose (e.g., 50 mg/kg, PO, daily)
-
-
-
Day 28-42: Monitoring and Endpoint Collection:
-
Continue daily treatment and monitoring.
-
Record clinical arthritis scores and paw thickness measurements 2-3 times per week.
-
At the end of the study (e.g., Day 42), euthanize animals and collect blood and tissues for analysis.
-
PART 3: Endpoint Analysis and Mechanistic Validation
Evaluating treatment efficacy requires a combination of clinical, histological, and molecular readouts.
Efficacy Assessments
A. Clinical Scoring: Visually score each paw based on the severity of erythema and swelling. A common scoring system is:
-
0 = Normal
-
1 = Mild swelling/erythema in one joint
-
2 = Moderate swelling/erythema
-
3 = Severe swelling/erythema across the entire paw
-
4 = Maximum inflammation with joint deformity The total score per mouse is the sum of scores from all four paws (maximum of 16).[10]
B. Paw Thickness: Use digital calipers to measure the thickness of the hind paws. A decrease in paw thickness in treated groups compared to the vehicle group indicates a reduction in inflammation.
C. Histopathology: Collect hind paws, fix in formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E). Score sections for:
-
Inflammation (immune cell infiltration)
-
Pannus formation
-
Cartilage damage
-
Bone erosion
Biomarker Analysis
Biomarkers provide quantitative data on the drug's mechanism of action and its effect on the disease process.[20][21]
A. Sample Collection:
-
Blood: Collect whole blood via cardiac puncture into EDTA tubes. Centrifuge to separate plasma for cytokine analysis.
-
Tissue: Collect inflamed joint tissue and store appropriately for protein or gene expression analysis.
B. Recommended Biomarkers:
-
Pro-inflammatory Cytokines: Measure levels of TNF-α, IL-1β, and IL-6 in plasma or joint tissue homogenates using ELISA or multiplex assays. These are key drivers of RA pathology.[19]
-
Mechanistic Target: If the compound is hypothesized to inhibit COX-2, measure downstream prostaglandins (e.g., PGE2) in the plasma or tissue.
Proposed Signaling Pathway and Point of Intervention
The anti-inflammatory effects of many drugs are exerted through the inhibition of key signaling molecules.[5] For a putative COX-2 inhibitor, the mechanism involves blocking the conversion of arachidonic acid into pro-inflammatory prostaglandins.
Caption: Hypothesized mechanism of action via COX-2 inhibition.
References
- UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP.
- Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Journal of Translational Medicine.
- BenchChem. (2025). Application Notes and Protocols for Oral Gavage Administration in Mice.
- BioIVT. (2023, July 25). From screening to IND submission: Biomarker analysis in preclinical drug development.
- Al Nabhani, Z., et al. (2019). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. FEMS Microbiology Letters.
- Scribd. (n.d.). Oral Gavage Procedure in Mice.
- Patil, K. R., et al. (2019, September 5). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. National Center for Biotechnology Information.
- Pandey, S., et al. (2010). VARIOUS TECHNIQUES FOR THE EVALUATION OF ANTI ARTHRITIC ACTIVITY IN ANIMAL MODELS. Journal of Advanced Pharmaceutical Technology & Research.
- Queen's University. (2011, July 7). Intraperitoneal Injection in Rats.
- Uniyal, A., et al. (2024, October 16). In vivo murine models for evaluating anti-arthritic agents: An updated review. World Journal of Methodology.
- MDPI. (n.d.). Swine as the Animal Model for Testing New Formulations of Anti-Inflammatory Drugs.
- ResearchGate. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP.
- UBC Animal Care Committee. (2021, February). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP.
- Crown Bioscience. (2024, November 11). Biomarker Analysis in Drug Development: Boosting Precision Medicine.
- UBC Animal Care Committee. (n.d.). TECH 10b ‐ Intraperitoneal Injection in the Adult Rat SOP.
- UCSF IACUC. (n.d.). Oral Gavage In Mice and Rats.
- Sindhu, R. K., Sood, N., Puri, V., & Arora, S. (2017, April 1). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research.
- Allied Academies. (2023, July 31). Biomarkers in drug discovery: Bridging the gap between preclinical and clinical studies.
- Gavin Publishers. (n.d.). Biomarkers in Pharmaceutical Preclinical Safety Testing: An Update.
- Pandey, S. (2010, April). Various techniques for the evaluation of anti arthritic activity in animal models. Journal of Advanced Pharmaceutical Technology & Research.
- Virginia Tech. (2017, December 12). SOP: Intraperitoneal Injections in the Rat.
- ResearchGate. (2019, September 5). (PDF) Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.
- Gothai, S., et al. (2024, August 23). Animal Models: Catalysts for Advancing Topical Treatments in Rheumatoid Arthritis. Cureus.
- Research Journal of Pharmacy and Technology. (n.d.). Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs.
- Crown Bioscience. (2025, March 14). Preclinical vs. Clinical Biomarkers: Understanding Their Distinct Roles in Drug Development.
- Yin, C., et al. (2013, August 9). Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. Chemical Engineering & Process Technology.
- Vasdev, N., et al. (2005). Synthesis and in vivo evaluation of [18F]-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide as a PET imaging probe for COX-2 expression. Bioorganic & Medicinal Chemistry Letters.
- Open Access Pub. (n.d.). Drug Design Progress of In silico, In vitro and In vivo Researches.
- Kim, H. J., et al. (2020, November 5). Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. Molecules.
- Pinto, D. J., et al. (2001, February 15). Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry.
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- Perera, M. A., et al. (2005). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. Journal of Pharmacy and Pharmacology.
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Dalvie, D. K., et al. (2006, November). Preclinical pharmacokinetics and metabolism of 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl-[17][20][22]-triazolo[4,3-a]pyridine, a novel and selective p38alpha inhibitor: identification of an active metabolite in preclinical species and human liver microsomes. Biopharmaceutics & Drug Disposition. Retrieved from
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Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantitative Determination of 4-(4-(trifluoromethyl)phenyl)oxazol-2-amine in Human Plasma
Abstract
This document outlines a comprehensive, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise and sensitive quantification of 4-(4-(trifluoromethyl)phenyl)oxazol-2-amine in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, or metabolic studies. The methodology employs a straightforward solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The described method has been structured to align with the principles of regulatory bioanalytical method validation guidelines, ensuring data integrity, reproducibility, and reliability.
Introduction and Scientific Rationale
This compound is a synthetic organic compound featuring a trifluoromethylphenyl group attached to an oxazole amine core. Compounds with such structural motifs are of significant interest in medicinal chemistry and drug discovery. Accurate quantification of this and similar small molecules in biological matrices is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its exceptional sensitivity, selectivity, and speed.[1][2] This application note leverages the power of a triple quadrupole mass spectrometer (QqQ), a tandem-in-space instrument that allows for highly selective analysis through a process called Multiple Reaction Monitoring (MRM).[3][4][5] In MRM, the first quadrupole (Q1) isolates the precursor ion (the ionized analyte), which is then fragmented in the collision cell (q2). The third quadrupole (Q3) isolates a specific, characteristic fragment ion, which is then measured by the detector.[5][6] This dual-mass filtering process dramatically reduces background noise and matrix interference, enabling precise quantification even at trace levels.[5][6]
Ionization of the analyte is achieved using Electrospray Ionization (ESI), a soft ionization technique ideal for producing intact molecular ions from solution-phase analytes with minimal fragmentation.[7][8] For small molecules like this compound, ionization typically occurs via the ion evaporation model (IEM), where ions are directly liberated from the surface of evaporating charged droplets.[9]
Experimental Workflow Overview
The entire analytical process, from sample receipt to final data generation, follows a systematic and streamlined workflow designed for efficiency and reproducibility.
Caption: High-level workflow from sample preparation to data reporting.
Materials and Reagents
-
Analyte: this compound reference standard (>98% purity)
-
Internal Standard (IS): Stable isotope-labeled this compound-d4 (or a structurally similar analog if unavailable)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade)
-
Reagents: Formic acid (FA), Ammonium acetate (reagent grade or higher)
-
Human Plasma: K2-EDTA pooled human plasma, sourced from an accredited supplier
-
SPE Cartridges: Mixed-mode cation exchange or reversed-phase polymeric SPE cartridges (e.g., Strata-X, Oasis HLB)
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of delivering accurate gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[10]
-
Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size) with a compatible guard column.
Detailed Protocols
Preparation of Stock Solutions, Calibration Standards, and QC Samples
-
Primary Stock Solutions: Accurately weigh and dissolve the reference standards of the analyte and internal standard (IS) in methanol to prepare 1.00 mg/mL primary stock solutions.
-
Working Solutions: Prepare intermediate working solutions of the analyte by serial dilution of the primary stock with 50:50 (v/v) acetonitrile:water. These will be used to spike the calibration curve (CAL) and quality control (QC) samples. Prepare a separate IS working solution at an appropriate concentration (e.g., 100 ng/mL).
-
Calibration (CAL) Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate analyte working solutions to achieve the desired concentrations for the calibration curve (typically 8-10 non-zero points). Prepare QC samples in blank plasma at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
Sample Preparation: Solid-Phase Extraction (SPE) Protocol
The choice of SPE is critical for removing endogenous matrix components like phospholipids and proteins that can interfere with analysis and suppress the ESI signal.[11][12] A mixed-mode cation exchange sorbent is proposed here to leverage both the polarity and the basic nature of the amine group for high selectivity.
Caption: Step-by-step solid-phase extraction (SPE) protocol.
-
Pre-treatment: To 200 µL of plasma sample (blank, CAL, QC, or unknown), add 20 µL of the IS working solution and vortex. Add 200 µL of 4% phosphoric acid in water to disrupt protein binding and adjust pH.
-
SPE Procedure: Follow the steps outlined in the diagram above.[13][14]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase at initial conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
LC-MS/MS Instrumental Parameters
The following parameters serve as a starting point and must be optimized empirically for the specific instrument used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) | Provides good retention and peak shape for non-polar to moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes protonation of the analyte for positive ion mode ESI and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength and low viscosity. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and efficiency. |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate | A fast gradient is suitable for high-throughput analysis. |
| Injection Volume | 5 µL | A small volume minimizes potential matrix effects and column overload. |
| Column Temperature | 40 °C | Elevated temperature reduces viscosity and can improve peak shape and reproducibility. |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The amine group on the oxazole ring is readily protonated, making positive ion mode the logical choice for high sensitivity.[15][16] |
| MRM Transitions | Hypothetical, to be determined by infusion | Precursor ion (Q1) will be [M+H]+. The product ion (Q3) will be a stable, high-intensity fragment. For example: Analyte: m/z 229.1 -> 186.1; IS: m/z 233.1 -> 190.1 |
| Ion Source Gas 1 | 50 psi | Nebulizes the liquid from the LC into a fine spray. |
| Ion Source Gas 2 | 60 psi | Assists in desolvation of the droplets. |
| IonSpray Voltage | 5500 V | Applies the high potential needed to generate charged droplets.[8] |
| Temperature | 500 °C | Aids in rapid solvent evaporation from the ESI droplets. |
| Collision Gas (CAD) | Nitrogen, Medium Setting | Inert gas used in the collision cell (q2) to induce fragmentation of the precursor ion. |
| Dwell Time | 100 ms | The time spent monitoring each MRM transition. A balance between acquiring enough data points across a peak and monitoring multiple transitions. |
Method Validation Framework
A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose.[17] All validation experiments should be conducted in accordance with current regulatory guidelines, such as the FDA's "Bioanalytical Method Validation Guidance for Industry" or the ICH M10 guideline.[18][19][20]
Caption: Selective detection using MRM on a triple quadrupole MS.
Table 3: Summary of Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Selectivity | To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. |
| Linearity & Range | To demonstrate a proportional relationship between concentration and response over the intended range. | At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). | Replicate analyses (n≥5) of QC samples at ≥4 levels. Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| LLOQ | To establish the lowest concentration that can be quantified reliably. | Analyte response should be ≥5 times the blank response. Accuracy within ±20% and precision (%CV) ≤20%. |
| Matrix Effect | To assess the ion suppression or enhancement caused by the biological matrix. | The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15% across different lots of matrix. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, post-preparative, long-term). | Mean concentration of stability samples should be within ±15% of the nominal concentration. |
Conclusion
The LC-MS/MS method detailed in this application note provides a selective, sensitive, and robust protocol for the quantification of this compound in human plasma. The combination of efficient solid-phase extraction for sample cleanup and highly specific MRM for detection ensures high-quality data suitable for regulatory submission. The framework for method validation presented herein provides the necessary steps to establish the method's reliability and performance, making it a valuable tool for drug development professionals.
References
-
Wikipedia. Triple quadrupole mass spectrometer. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]
-
The Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. Available at: [Link]
-
Wikipedia. Electrospray ionization. Available at: [Link]
-
Chemistry Stack Exchange. (2015). What is the mechanism for electrospray ionization?. Available at: [Link]
-
Persee General. (2025). Why the Triple Quadrupole Mass Spectrometer is the Ideal Tool for Trace Analysis in Complex Samples. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2001). Guidance for Industry: Bioanalytical Method Validation. Available at: [Link]
-
Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Available at: [Link]
-
Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2013). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry, 85(1), 2-9. Available at: [Link]
-
Hewavitharana, A. K., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
IonSense. LC-MS Sample Preparation: Techniques & Challenges. Available at: [Link]
-
ResolveMass Laboratories Inc. (2024). Other Quantification using Triple Quad Mass Spectrometry. Available at: [Link]
-
Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available at: [Link]
-
de Zeeuw, R. A., et al. (1994). Analysis of urine for drugs of abuse using mixed-mode solid-phase extraction and gas chromatography-mass spectrometry. Journal of Analytical Toxicology, 18(6), 337-43. Available at: [Link]
-
SciSpace. Mechanisms of Electrospray Ionization for Mass Spectrometry Analysis. Available at: [Link]
-
Santos, L. S. (Ed.). (2010). Reactive Intermediates: MS Investigations in Solution. Wiley-VCH. (Chapter 1: A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry). Available at: [Link]
-
LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Available at: [Link]
-
Phenomenex. (2018). Solid Phase Extraction & In-Well Hydrolysis for Analyzing Abusive Drugs. Available at: [Link]
-
Aurora Biomed. (2022). Automated SPE for Drugs of Abuse in Urine Sample. Available at: [Link]
-
Montesano, C., et al. (2022). Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 27(17), 5649. Available at: [Link]
-
PubChem. Benzooxazol-2-YL-(4-trifluoromethyl-phenyl)-amine. Available at: [Link]
-
PubChem. 4-Phenyl-1,3-oxazol-2-amine. Available at: [Link]
-
AbacipharmTech. This compound. Available at: [Link]
-
PubChem. 4-(4-(Trifluoromethyl)phenyl)-1,3-thiazol-2-amine. Available at: [Link]
-
Shimadzu Asia Pacific. UFMS Approach for Nitrosamine Analysis. Available at: [Link]
-
Herrmann, S. S., & Poulsen, M. E. (2019). Determination of pesticide residues in wheat, rye, oat and rice by LC-MS/MS and GC-MS/MS (QuEChERS method). National Food Institute, Technical University of Denmark. Available at: [Link]
-
EURL-SRM. Quick Method for the Analysis of Numerous Highly Polar Pesticides in Food Involving Extraction with Acidified Methanol and LC-MS. Available at: [Link]
-
EURL-SRM. Quick Method for the Analysis of numerous Highly Polar Pesticides in Foods of Plant Origin via LC-MS/MS involving Simultaneous Extraction with Methanol (QuPPe-Method). Available at: [Link]
-
Reddy, G. S., et al. (2017). Trace Level Quantification of (−)2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS. Molecules, 22(8), 1344. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-(trifluoromethyl)phenyl)oxazol-2-amine
Welcome to the technical support guide for the synthesis of 4-(4-(trifluoromethyl)phenyl)oxazol-2-amine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with or looking to optimize this important synthetic transformation. As a key building block in modern drug discovery, possessing a robust and high-yielding protocol for its synthesis is critical.
This guide moves beyond a simple recitation of steps. It is structured as a troubleshooting and FAQ resource to directly address the practical challenges you may encounter in the lab. We will delve into the mechanistic underpinnings of the reaction, explore common failure modes, and provide field-proven solutions to enhance the yield and purity of your target compound.
Section 1: The Core Reaction - A Modified Hantzsch Synthesis
The most common and direct route to this compound is a variation of the Hantzsch synthesis, which involves the condensation of an α-haloketone with urea.[1][2] In this specific case, the reaction is between 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one and unsubstituted urea.
The reaction proceeds via initial nucleophilic attack of a nitrogen atom from urea onto the α-carbon of the bromoketone, displacing the bromide. This is followed by an intramolecular cyclization where the urea's oxygen atom attacks the ketone's carbonyl carbon. A final dehydration step then yields the aromatic oxazole ring.
Caption: Fig 2. Common side products and competing pathways.
-
1-(4-(trifluoromethyl)phenyl)ethan-1-one: This is the hydrolysis product, as discussed in Q1. It is less polar than the starting bromoketone and will have a higher Rf on a normal phase TLC plate.
-
Imidazol-2-one derivative: While the Hantzsch synthesis with urea strongly favors oxazole formation, trace formation of the isomeric imidazol-2-one is possible under certain conditions. [1]This occurs if the other nitrogen of urea attacks the carbonyl carbon after the initial N-alkylation. This impurity will have a similar polarity to your desired product and can be difficult to separate.
-
Unreacted Urea: Urea is highly polar and will typically remain at the baseline of the TLC plate. It is easily removed by an aqueous workup.
Q3: I have a crude solid, but I'm struggling with purification. What is the best method?
A: A multi-step purification strategy is often most effective. The 2-amino group on the oxazole ring provides a convenient chemical handle for an acid-base extraction.
-
Step 1: Acid-Base Extraction Workflow
-
Rationale: The 2-amino group is basic and can be protonated to form a water-soluble salt. Neutral impurities, such as the hydrolyzed ketone, will remain in the organic phase.
-
Protocol:
-
Dissolve the crude solid in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl) (3 x volumes).
-
Combine the aqueous layers. The protonated product is now in the aqueous phase. Discard the organic layer containing neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base, such as 3 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is >9.
-
The free-base product should precipitate out as a solid. If it oils out, extract the aqueous layer with fresh ethyl acetate or DCM (3 x volumes).
-
Collect the precipitated solid by filtration or, if extracted, dry the organic layer over Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
-
-
Step 2: Recrystallization
-
Rationale: This is an excellent method for removing minor, closely related impurities after the bulk has been removed by extraction.
-
Solvent Systems:
-
Ethanol/Water
-
Ethyl Acetate/Hexanes
-
Isopropanol
-
-
Procedure: Dissolve the solid from Step 1 in the minimum amount of hot solvent. Allow it to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.
-
-
Step 3: Column Chromatography
-
Rationale: If recrystallization fails or if isomeric impurities are present, column chromatography is the final option.
-
Conditions: Use silica gel as the stationary phase. A gradient elution starting with a non-polar system and gradually increasing polarity is recommended. A good starting point is a mobile phase of 20% ethyl acetate in hexanes, gradually increasing to 50-60% ethyl acetate. [3]
-
Section 3: Frequently Asked Questions (FAQs)
Q: Can I use 2-chloro-1-(4-(trifluoromethyl)phenyl)ethan-1-one instead of the bromo- version? A: Yes, the chloro-ketone can be used. However, the C-Br bond is weaker and bromide is a better leaving group than chloride. Therefore, the reaction with the α-bromoketone is typically faster and may proceed under milder conditions or give higher yields in the same reaction time. If using the chloro-ketone, you may need to increase the reaction temperature or time.
Q: The α-bromoketone is a potent lachrymator. What are the best practices for handling it? A: Always handle α-haloketones in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles (not glasses), a lab coat, and nitrile gloves. It is advisable to weigh it out quickly and add it directly to the reaction solvent to minimize vapor exposure. Have a quench solution, such as sodium bicarbonate, readily available in case of a spill.
Q: What key signals should I look for in NMR and MS to confirm my product's identity? A: For this compound:
-
¹H NMR (in DMSO-d₆): You should expect to see a singlet for the oxazole C5-H (approx. δ 7.5-8.0 ppm), AA'BB' pattern for the 4-substituted phenyl ring (approx. δ 7.7 and 7.9 ppm), and a broad singlet for the -NH₂ protons (approx. δ 6.5-7.0 ppm) which will be exchangeable with D₂O.
-
¹³C NMR (in DMSO-d₆): Look for the characteristic quartet for the -CF₃ carbon (¹JCF ≈ 272 Hz) and the carbon to which it is attached (²JCF ≈ 32 Hz). [3]You will also see signals for the oxazole ring carbons.
-
¹⁹F NMR (in DMSO-d₆): A sharp singlet around δ -61 ppm is characteristic of the Ar-CF₃ group. [3]* Mass Spec (ESI+): The [M+H]⁺ ion should be readily observable at m/z corresponding to the molecular formula C₁₀H₇F₃N₂O.
References
-
ChemInform Abstract: Scope and Limitations of a Modified Hantzsch Reaction for the Synthesis of Oxazole-Dehydroamino Acid Derivatives from Dehydroamino Acid Amides. (2000). ResearchGate. [Link]
-
Al-Tel, T. H. (2010). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. [Link]
-
Degennaro, L., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]
-
Hantzsch, A. R. (1881). Hantzsch pyridine synthesis. Wikipedia. [Link]
-
Reaction mechanism of Hantzsch thiazole synthesis. (2021). ResearchGate. [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1985). Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Quijano-Quiñones, R. F., et al. (2018). Synthesis and in vitro antiprotozoal activity of some 2-amino-4-phenyloxazole derivatives. Tropical Journal of Pharmaceutical Research. [Link]
-
Hanson, J. E., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank. [Link]
-
Rassias, D. J., et al. (2020). Synthesis and Characterization of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives. Molecules. [Link]
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Technical Support Center: 4-(4-(trifluoromethyl)phenyl)oxazol-2-amine
Welcome to the technical support guide for 4-(4-(trifluoromethyl)phenyl)oxazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound, particularly in Dimethyl Sulfoxide (DMSO). Our goal is to provide field-proven insights and actionable protocols to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in DMSO at my desired concentration. Why is this happening?
A: This is a common challenge for compounds with the structural characteristics of this compound. Several physicochemical properties contribute to its limited solubility:
-
High Crystallinity: The planar, aromatic nature of the phenyl and oxazole rings allows for efficient crystal packing. The energy required to break this stable crystal lattice and solvate the individual molecules can be substantial.
-
Lipophilicity: The trifluoromethyl (-CF3) group and the phenyl ring significantly increase the lipophilicity (hydrophobicity) of the molecule. While DMSO is a powerful polar aprotic solvent capable of dissolving many nonpolar compounds, highly lipophilic molecules can still pose a challenge.[1]
-
Low Polarity: Although the amine and oxazole groups provide some polarity, the molecule is dominated by nonpolar regions, which can limit its interaction with the polar sulfoxide group of DMSO.
Many compounds used in drug discovery libraries exhibit low aqueous solubility, and this can sometimes extend to poor solubility in organic solvents like DMSO, especially at high concentrations.[2][3][4]
Q2: What is the maximum expected solubility of this compound in DMSO?
A: Specific, publicly available experimental solubility data for this compound in DMSO is not extensively documented. For many research compounds, solubility is not determined until later in the development process. In early discovery, it is common to encounter compounds with DMSO solubility below the desired 10 mM for stock solutions.[4] It is recommended to experimentally determine the approximate solubility in your specific lot of DMSO before preparing a large stock solution. (See Protocol 3: Small-Scale Solubility Assessment).
Q3: My compound appears to dissolve with heating, but then crashes out of solution upon returning to room temperature or after a freeze-thaw cycle. What is going on?
A: You are likely creating a supersaturated solution . Here's the mechanism:
-
Heating: Applying heat increases the kinetic energy of the system, helping the solvent molecules break apart the compound's crystal lattice, leading to dissolution.
-
Cooling: As the solution cools, the kinetic energy decreases. The system tries to return to its lowest energy state, which is thermodynamic equilibrium. If the concentration is above the true thermodynamic solubility limit at that temperature, the excess compound will precipitate out.
-
Freeze-Thaw Cycles: Water absorption by DMSO during vial opening can decrease the compound's solubility.[4] Furthermore, the freezing process can force the compound out of solution, and it may not fully redissolve upon thawing, especially if it forms a more stable, less soluble crystalline structure (polymorph).
This phenomenon highlights the difference between kinetic solubility (what you can get into solution under specific conditions like heating) and thermodynamic solubility (the stable, equilibrium concentration).
Q4: What are the best practices for improving the solubility of this compound in DMSO?
A: A stepwise approach is recommended. Start with the gentlest method first.
-
Vortexing & Sonication: Before applying heat, ensure the compound is finely dispersed. Extended vortexing followed by sonication in a water bath can break down particle aggregates, increasing the surface area available for the solvent to act upon.[3]
-
Gentle Heating: Warm the solution in a water bath to 30-40°C while vortexing. This is often sufficient to overcome the activation energy of dissolution without causing compound degradation.
-
Use of Co-solvents: If the compound is intended for an aqueous-based biological assay, preparing the stock in a mixed solvent system can be beneficial. However, for a pure DMSO stock, this is not applicable. Other organic solvents like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) could be considered, but their compatibility with downstream assays must be verified.[5][6]
(See Protocol 2 for a detailed methodology).
Q5: Is it safe to heat my DMSO stock? What are the risks?
A: Gentle, controlled heating is a standard practice, but it comes with risks:
-
Compound Degradation: Many complex organic molecules are thermally labile. Excessive heat can cause decomposition, leading to inaccurate concentration measurements and potentially confounding biological results. Always start with a low temperature (30-40°C) and check for any color change, which might indicate degradation.
-
Solvent Evaporation & Water Absorption: DMSO has a high boiling point (189°C), so evaporation at low heat is minimal.[1] However, heating an open or poorly sealed vial can accelerate the absorption of atmospheric moisture. DMSO is highly hygroscopic, and absorbed water can significantly reduce the solubility of lipophilic compounds.[1][4] Always use anhydrous, high-purity DMSO and minimize the time the vial is open.
Q6: I've prepared my stock, but I see precipitation when I dilute it into my aqueous assay buffer. How do I fix this?
A: This is a classic problem of a compound's low aqueous solubility. The DMSO is merely a vehicle.[7] When the DMSO stock is diluted into an aqueous medium, the compound may precipitate because it is not soluble in the final buffer system.
Optimization Strategy:
-
Optimize the Dilution Protocol: The best practice is to perform serial dilutions in 100% DMSO first. Then, add a small aliquot of each DMSO dilution directly to the final assay media. This minimizes the time the compound spends at a high concentration in a semi-aqueous environment, reducing the chance of precipitation.
-
Lower the Final DMSO Concentration: If your assay can tolerate it, a higher final percentage of DMSO might keep the compound in solution. However, be aware that DMSO can affect cell viability and enzyme activity, typically at concentrations above 0.5-1%.[1][8]
-
Include Solubilizing Excipients: Depending on the assay, you might be able to include agents like surfactants (e.g., Tween 80) or cyclodextrins in the final assay buffer to help maintain solubility.[2][9]
Troubleshooting Workflow
This diagram outlines a logical workflow for addressing solubility issues with this compound.
Caption: A stepwise decision-making workflow for troubleshooting solubility.
Physicochemical Property Summary
| Property | Implication for DMSO Solubility |
| Molecular Formula | C10H7F3N2O[10] |
| Molecular Weight | 228.17 g/mol [10] |
| Structure | Contains a trifluoromethylphenyl group attached to an amino-oxazole core. This structure is largely rigid and planar, promoting strong intermolecular forces in the solid state (crystal lattice). |
| Calculated LogP | High (e.g., XLogP3 for a similar isomer is 4.3[11]). This indicates strong lipophilicity, which can lead to poor solubility in both aqueous and, at high concentrations, polar organic solvents. |
| Hydrogen Bond Donors | 1 (from the amine group)[11] |
| Hydrogen Bond Acceptors | Multiple sites (oxazole nitrogen and oxygen, fluorine atoms)[11] |
Experimental Protocols
Protocol 1: Standard Method for Preparing a DMSO Stock Solution
-
Preparation: Use only high-purity, anhydrous DMSO (≤0.025% water). Allow the compound and the DMSO to come to room temperature.
-
Weighing: Accurately weigh the desired mass of this compound into a sterile glass vial.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration.
-
Mixing: Cap the vial tightly. Vortex the mixture vigorously for 2-5 minutes.
-
Visual Inspection: Check for undissolved particulate matter by holding the vial against a light source. If the solution is not clear, proceed to Protocol 2.
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture absorption.
Protocol 2: Protocol for Enhancing Solubility using Heat and Sonication
-
Initial Steps: Follow steps 1-4 from Protocol 1.
-
Sonication: Place the vial in a bath sonicator at room temperature. Sonicate for 10-15 minutes. Visually inspect the solution.
-
Gentle Heating: If solids remain, move the vial to a water bath pre-heated to 30-40°C.
-
Intermittent Mixing: Vortex the vial for 1 minute every 5 minutes while it is in the water bath. Continue this process for up to 30 minutes.
-
Final Inspection: After the heating and mixing cycle, allow the solution to cool to room temperature. Visually inspect for any precipitation. A stable, clear solution at room temperature is the desired outcome. If the compound precipitates upon cooling, the concentration is likely above its thermodynamic solubility limit.
Protocol 3: Small-Scale Solubility Assessment
-
Preparation: Weigh 1-2 mg of the compound into a small, tared glass vial.
-
Initial Solvent Addition: Add a small, precise volume of DMSO to make a high-concentration slurry (e.g., 20 µL for 2 mg to target 100 mg/mL).
-
Titration & Mixing: Vortex and sonicate the vial. If the solid does not dissolve, add another small, precise aliquot of DMSO (e.g., 20 µL). Repeat this process of adding solvent and mixing.
-
Endpoint Determination: The endpoint is reached when a completely clear solution is obtained and remains clear at room temperature.
-
Calculation: Calculate the final concentration based on the initial mass of the compound and the total volume of DMSO added. This provides a reliable estimate of the maximum solubility.
References
-
Aulic, S., et al. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Wikipedia. (2024). Dimethyl sulfoxide. Available at: [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at: [Link]
-
Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications? Available at: [Link]
-
Kerns, E. H., & Di, L. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Available at: [Link]
-
Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available at: [Link]
-
Modrzyński, J. J., et al. (2022). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). Dimethyl Sulfoxide. Available at: [Link]
-
PubChem. (n.d.). Benzooxazol-2-YL-(4-trifluoromethyl-phenyl)-amine. Available at: [Link]
-
Shcherbakov, D., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. MDPI. Available at: [Link]
-
Giebułtowicz, J., et al. (2022). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. PubMed Central. Available at: [Link]
-
AbacipharmTech. (n.d.). This compound. Available at: [Link]
-
PubChem. (n.d.). 4-(trifluoromethyl)-3H-1,2-oxazol-2-amine. Available at: [Link]
-
Mwila, C., & Walker, R. B. (2016). Dissolution Method Development for Poorly Soluble Compounds. ResearchGate. Available at: [Link]
-
Gowthamarajan, K., & Singh, S. K. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies. Available at: [Link]
-
Byrne, F. P., et al. (2016). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. PubMed Central. Available at: [Link]
-
Shcherbakov, D., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PubMed Central. Available at: [Link]
-
Gámez-Montaño, R., et al. (2023). Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. MDPI. Available at: [Link]
-
Zangade, B. S., et al. (2013). Comparative material study and synthesis of 4-(4-nitrophenyl)oxazol-2-amine via sonochemical and thermal method. ResearchGate. Available at: [Link]
-
Quijano-Quiñones, R. F., et al. (2016). Synthesis and in vitro antiprotozoal activity of some 2-amino-4-phenyloxazole derivatives. Tropical Journal of Pharmaceutical Research. Available at: [Link]
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. 859721-53-2|this compound|BLD Pharm [bldpharm.com]
- 11. Benzooxazol-2-YL-(4-trifluoromethyl-phenyl)-amine | C14H9F3N2O | CID 12898690 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 4-(4-(trifluoromethyl)phenyl)oxazol-2-amine
Introduction: Welcome to the technical support guide for the crystallization of 4-(4-(trifluoromethyl)phenyl)oxazol-2-amine (CAS 859721-53-2). This document is designed for researchers, chemists, and drug development professionals who are working to obtain high-purity crystalline material of this compound. The crystallization of complex organic molecules can be a nuanced process, influenced by factors such as solvent choice, cooling rate, purity, and the unique physicochemical properties imparted by its functional groups—namely the aromatic amine, the oxazole core, and the trifluoromethylphenyl moiety.[1][2] This guide provides a structured, question-and-answer approach to troubleshoot common issues and answer frequently asked questions, grounding our advice in established crystallographic principles and field-proven experience.
Troubleshooting Guide (Q&A)
This section directly addresses the most common problems encountered during the crystallization of this compound.
Q1: I'm not getting any crystals. The compound remains fully dissolved even after cooling. What's wrong?
A1: This is a classic case of a solution that is not sufficiently supersaturated. Crystal formation requires the concentration of the solute to exceed its saturation point at a given temperature.[3]
Causality & Solution:
-
Insufficient Concentration: You may have used too much solvent.
-
Solution: Gently heat the solution and evaporate a portion of the solvent under a slow stream of nitrogen or by using a rotary evaporator. Once a small amount of solid or cloudiness (incipient precipitation) appears, add a minimal amount of fresh hot solvent to redissolve it, then allow it to cool slowly again.[4]
-
-
Lack of Nucleation Sites: Spontaneous crystal nucleation can be kinetically slow.
-
Solution 1 (Seeding): If you have a previously formed crystal, add a tiny speck (a "seed crystal") to the cooled, saturated solution. This provides a template for further crystal growth.
-
Solution 2 (Scratching): Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass can act as nucleation sites.[3]
-
-
Inappropriate Solvent Choice: The compound might be too soluble in your chosen solvent, even at low temperatures.
-
Solution: A different solvent or a mixed-solvent system is required. Refer to the Solvent Selection Guide (Table 1) and Protocol 2 for guidance on using an anti-solvent to reduce solubility.
-
Q2: My compound is "oiling out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the compound separates from the solution as a supercooled liquid instead of a solid crystalline lattice. This is a common issue, particularly with amines, and often happens when a solution becomes highly supersaturated at a temperature above the compound's melting point in that specific solvent system.[5]
Causality & Solution:
-
Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as an oil.[5]
-
Solution: Re-dissolve the oil by heating the solution. Then, slow down the cooling process significantly. You can achieve this by placing the flask in an insulated container (like a Dewar flask filled with warm water) or by simply allowing it to cool to room temperature on the benchtop, undisturbed, before moving it to a colder environment.[5]
-
-
High Impurity Concentration: Impurities can disrupt crystal lattice formation and act as a freezing point depressant.
-
Solution: The compound may require further purification before crystallization. Techniques like column chromatography are effective. A purity of at least 90% is recommended for obtaining high-quality crystals.[3]
-
-
Inappropriate Solvent: The chosen solvent may be too "good," leading to a very high concentration at the saturation point.
-
Solution: Try a solvent in which the compound is less soluble, or add a small amount of an anti-solvent (a "poor" solvent) to the hot, dissolved solution before cooling. This reduces the overall solvating power and encourages crystallization over oiling.[6]
-
Q3: The crystallization worked, but my yield is very low. How can I improve it?
A3: A low yield typically indicates that a significant amount of your compound remained dissolved in the mother liquor after filtration.[4]
Causality & Solution:
-
Excess Solvent: Using more than the minimum required amount of hot solvent to dissolve the compound is a primary cause of low yield.[4]
-
Solution: After filtering your crystals, try concentrating the mother liquor by evaporating a portion of the solvent and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
-
Premature Crystallization: If crystals form in the hot solution (e.g., during hot filtration), you will lose product.
-
Solution: Ensure all your equipment (funnel, filter paper, receiving flask) is pre-heated before performing a hot filtration to remove insoluble impurities. Use a slight excess of hot solvent to prevent crystallization during this step, and then boil off the excess before cooling.
-
-
Insufficient Cooling: The solubility of your compound may still be significant at the final cooling temperature.
-
Solution: Ensure the solution is cooled for an adequate amount of time. After slow cooling to room temperature, place the flask in an ice-water bath (0 °C) or even a freezer (if the solvent's freezing point allows) to maximize the precipitation of the solid.
-
Frequently Asked Questions (FAQs)
Q4: How do I select the best solvent for crystallization?
A4: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[7] A systematic approach involves testing the solubility of a small amount of your compound in various solvents.
Solvent Selection Workflow:
Data Presentation: Solvent Selection Guide
| Solvent | Polarity | Boiling Point (°C) | Notes & Typical Use |
| Hexanes | Non-polar | ~69 | Good for non-polar compounds. Often used as an anti-solvent with more polar solvents like ethyl acetate.[6] |
| Toluene | Non-polar | 111 | Effective for aromatic compounds; its high boiling point allows for a large solubility differential.[6] |
| Ethyl Acetate | Mid-polarity | 77 | A versatile solvent that often works well for moderately polar molecules. Can be paired with hexanes. |
| Acetone | Polar aprotic | 56 | A strong solvent, may be too effective. Its low boiling point can make it tricky to handle. |
| Ethanol/Methanol | Polar protic | 78 / 65 | Good for polar compounds, especially those capable of hydrogen bonding. Often used for amine salts.[5] |
| Water | Highly polar | 100 | Unlikely to be a good solvent for the freebase form of this molecule but could be used for crystallizing a salt form.[6] |
Q5: How does the trifluoromethyl (-CF3) group affect crystallization?
A5: The trifluoromethyl group significantly influences a molecule's physicochemical properties and, consequently, its crystallization behavior.[1]
-
Increased Lipophilicity: The -CF3 group is highly lipophilic (fat-soluble), which generally favors solubility in non-polar organic solvents.[1]
-
Strong Dipole Moment: The C-F bonds are highly polarized, creating a strong local dipole. This can lead to specific dipole-dipole interactions in the crystal lattice, influencing molecular packing.[8]
-
Intermolecular Interactions: While not a classic hydrogen bond acceptor, the fluorine atoms can participate in weaker C–H···F interactions and F···F contacts, which can help stabilize the crystal structure.[8][9]
-
Rotational Disorder: Trifluoromethyl groups have a relatively low energy barrier for rotation, which can sometimes lead to rotational disorder within the crystal lattice, making structure determination by X-ray crystallography more challenging.[10]
Q6: Should I be concerned about polymorphism with this compound?
A6: Yes. Polymorphism is the ability of a solid material to exist in multiple crystalline forms or "polymorphs".[11] These different forms can have distinct physical properties, including solubility, melting point, and stability. For drug development professionals, controlling polymorphism is critical as it can impact bioavailability and shelf-life.[11]
-
Why it matters for this molecule: The combination of a semi-rigid oxazole core, a rotatable phenyl ring, and an amine group capable of hydrogen bonding creates opportunities for different packing arrangements in the solid state.
-
How to investigate: Varying crystallization conditions (e.g., using different solvents, changing the cooling rate) can lead to different polymorphs. Characterization techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are essential for identifying and distinguishing between polymorphs.[11]
Q7: The freebase won't crystallize well. Can I crystallize it as a salt?
A7: Absolutely. Converting a basic amine to a salt is a common and highly effective strategy to induce crystallinity.[6][12] The resulting salt is typically more polar and has strong, directional ionic and hydrogen-bonding interactions, which favor the formation of a stable crystal lattice.
-
Procedure: Dissolve the crude this compound in a suitable solvent like diethyl ether or ethyl acetate. Then, add a solution of an acid (e.g., HCl in ether, or a solution of tartaric acid in methanol) dropwise. The salt will often precipitate immediately.[5][12]
-
Recrystallization of the Salt: The resulting salt (e.g., the hydrochloride) will be more polar than the freebase. Therefore, polar solvents like ethanol, methanol, or water/ethanol mixtures are usually required for its recrystallization.[5]
Key Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of a suitable solvent (see Table 1). Heat the mixture to boiling (e.g., on a hot plate) while stirring.
-
Saturation: Continue adding the solvent in small portions until the solid just dissolves completely. Avoid adding a large excess.
-
Hot Filtration (Optional): If insoluble impurities are present, pre-heat a funnel and a new flask, then quickly filter the hot solution.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.[4]
-
Crystal Growth: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by suction filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under a vacuum to remove all traces of solvent.
Protocol 2: Two-Solvent (Anti-solvent) Crystallization
-
Dissolution: Dissolve the crude solid in a minimum amount of a "good" solvent (one in which it is very soluble) at room temperature or with gentle heating.
-
Addition of Anti-solvent: While stirring, slowly add a "poor" solvent or anti-solvent (one in which the compound is insoluble) dropwise until the solution becomes persistently cloudy (turbid).[3]
-
Clarification: Add a few drops of the "good" solvent back into the mixture until the cloudiness just disappears.
-
Cooling & Isolation: Allow the solution to cool slowly, as described in Protocol 1. The decrease in temperature will further reduce solubility, promoting crystal growth. Isolate the crystals via suction filtration.
Protocol 3: Vapor Diffusion
This is a gentle method excellent for growing high-quality single crystals for X-ray analysis.[3]
-
Reservoir Preparation: In a larger beaker or jar, add a layer (0.5-1 cm) of a volatile anti-solvent (e.g., hexanes).
-
Sample Preparation: In a smaller, open vial, dissolve your compound in a minimal amount of a less volatile "good" solvent (e.g., ethyl acetate or toluene).
-
Assembly: Place the inner vial inside the larger beaker, ensuring the solvent levels are not touching. Seal the beaker tightly with a lid or parafilm.
-
Equilibration: Over hours or days, the more volatile anti-solvent will slowly diffuse into the good solvent in the inner vial, gradually reducing the compound's solubility and promoting slow, controlled crystal growth.[3]
References
- BenchChem. (2025).
- BenchChem. (2025).
- Muller, P. et al. (2015). Are trifluoromethyl groups in the crystal structure known to be agitated?
- University of Rochester, Department of Chemistry.
- Various Authors. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- University of California, Irvine.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Asian Journal of Biochemical and Pharmaceutical Research. (2024).
- Beier, P. et al. (2025). Fluorine in Crystal Engineering – The Little Atom That Could.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- Jelić, S. T. et al. (2020). New Theoretical Insight into Fluorination and Fluorine–Fluorine Interactions as a Driving Force in Crystal Structures. Crystal Growth & Design.
- MDPI. (2022).
- Kim, Y. et al. (2020). Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. PubMed.
- Various Authors. (2024). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability.
Sources
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- 2. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. mt.com [mt.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 2-Aminooxazole Synthesis
Welcome to the Technical Support Center for 2-aminooxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this important synthetic transformation. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical principles to empower you to optimize your reaction conditions effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2-aminooxazoles?
A1: The most prevalent methods include the reaction of α-haloketones with urea (a variation of the Hantzsch thiazole synthesis), and the condensation of α-hydroxyketones with cyanamide. Other routes, such as those starting from acetylenic alcohols or involving prebiotic synthesis conditions with glycolaldehyde and cyanamide, are also utilized.[1]
Q2: My reaction yield for 2-aminooxazole is consistently low. What are the first things I should check?
A2: Low yields are a common issue. The primary factors to investigate are the purity of your starting materials (especially the stability of α-haloketones), the choice of solvent, the reaction temperature, and, in the case of the α-hydroxyketone route, the nature and amount of the base used.[1][2][3]
Q3: I'm struggling with the synthesis of an N-substituted 2-aminooxazole. Are there specific challenges to be aware of?
A3: Yes, the synthesis of N-substituted 2-aminooxazoles can be particularly challenging. The direct condensation of α-haloketones with N-substituted ureas often gives low to no yield, possibly due to the lower nucleophilicity of the substituted urea.[2][4] A two-step approach involving the synthesis of the 2-aminooxazole core followed by a cross-coupling reaction, such as the Buchwald-Hartwig amination, is often a more successful strategy.[2][5]
Q4: How can I effectively monitor the progress of my 2-aminooxazole synthesis?
A4: Thin-layer chromatography (TLC) is the most common and effective method for monitoring reaction progress.[6][7] It allows you to track the consumption of starting materials and the formation of the product. Visualization under UV light is often sufficient for aromatic 2-aminooxazoles. Staining with agents like potassium permanganate can also be useful.[8][9][10][11][12]
Q5: What are the best general methods for purifying 2-aminooxazoles?
A5: The purification strategy depends on the physical properties of your product and the nature of the impurities. Common methods include recrystallization and flash column chromatography. For recrystallization, a solvent system where the compound is soluble at high temperatures but sparingly soluble at room temperature is ideal.[7][13]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during 2-aminooxazole synthesis.
Issue 1: Low or No Product Yield
Low or non-existent product yield is one of the most frequent challenges. The following decision tree and detailed explanations will help you diagnose and resolve the underlying cause.
Caption: Troubleshooting workflow for low or no product yield.
Detailed Troubleshooting Steps:
-
A. Starting Material Quality:
-
α-Haloketones: These reagents can be unstable and degrade upon storage. It is advisable to use freshly prepared or purified α-haloketones. Impurities can lead to unwanted side reactions.[7]
-
Urea/Cyanamide: Ensure these reagents are dry and of high purity.
-
Solvents: Use anhydrous solvents, as water can interfere with the reaction, particularly with moisture-sensitive intermediates.
-
-
B. Reaction Conditions:
-
Temperature: The reaction temperature is a critical parameter. For the reaction of α-haloketones with urea, temperatures around 80-120 °C are often employed.[2][5] Microwave irradiation can sometimes significantly improve yields and reduce reaction times.[2][5]
-
Solvent: The choice of solvent can dramatically impact the reaction outcome. For the α-haloketone and urea reaction, polar aprotic solvents like DMF have been shown to be effective.[2][5]
-
Stoichiometry: An excess of urea is often used to drive the reaction to completion.[2][5]
-
Base (for α-hydroxyketone route): The choice and amount of base are crucial for the cyclization step. A stronger base may be required to deprotonate the hydroxyl group effectively, but it can also lead to side reactions if not carefully controlled.
-
-
C. Work-up and Isolation:
-
Product Solubility: Your 2-aminooxazole might have some solubility in the aqueous phase during work-up, leading to losses. Back-extraction of the aqueous layer with an appropriate organic solvent can help recover the product.
-
Purification Losses: During recrystallization, using too much solvent or choosing an inappropriate solvent system can lead to significant product loss.[13] In column chromatography, the product might be difficult to separate from impurities, or it could degrade on the silica gel.
-
Issue 2: Formation of Side Products
The appearance of unexpected spots on your TLC plate indicates the formation of side products. Identifying and minimizing these is key to improving yield and purity.
Caption: Decision tree for addressing side product formation.
Common Side Reactions and Their Mitigation:
-
Favorskii Rearrangement: α-Haloketones with an α'-proton can undergo a Favorskii rearrangement in the presence of a base to form a carboxylic acid derivative.[1][2][14][15][16] This is a significant potential side reaction.
-
Mitigation: Carefully control the basicity of the reaction medium. Using a non-nucleophilic base or a weaker base might suppress this pathway.
-
-
Self-condensation of α-haloketone: Under basic conditions, α-haloketones can undergo self-condensation.[11][17][18]
-
Mitigation: Add the α-haloketone slowly to the reaction mixture containing urea to ensure it reacts preferentially with the urea. Maintaining a lower reaction temperature can also help minimize this side reaction.
-
-
Formation of other Heterocyclic Systems: Depending on the impurities in the starting materials or the reaction conditions, other heterocyclic systems might form. For example, if the α-haloketone contains di-halogenated impurities, this can lead to different products.
-
Mitigation: Ensure the high purity of your starting materials.
-
Issue 3: Difficulty in Product Purification
Even with a good yield, purifying the 2-aminooxazole can be challenging.
Purification Strategies:
-
Recrystallization:
-
Solvent Selection: The ideal solvent is one in which your product is highly soluble when hot and poorly soluble when cold. Common solvents for recrystallization include ethanol, ethyl acetate, and mixtures such as ethanol/water or hexane/ethyl acetate.[13]
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot filter. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by filtration and wash with a small amount of cold solvent.[19][20]
-
-
Flash Column Chromatography:
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A solvent system that provides a good separation between your product and impurities on a TLC plate should be used. A typical starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The polarity is gradually increased to elute the compounds.
-
TLC Monitoring: It is crucial to monitor the fractions collected from the column by TLC to identify which fractions contain the pure product.
-
Experimental Protocols
General Procedure for the Synthesis of 2-Amino-4-phenyl-oxazole from 2-Bromoacetophenone and Urea
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-Bromoacetophenone
-
Urea
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromoacetophenone (1.0 eq) and urea (2.0-3.0 eq) in DMF.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol) or flash column chromatography on silica gel.
General Procedure for the Synthesis of 2-Amino-4-phenyloxazole from 2-Hydroxyacetophenone and Cyanamide
Materials:
-
2-Hydroxyacetophenone
-
Cyanamide
-
A suitable base (e.g., sodium hydroxide)
-
A suitable solvent (e.g., ethanol)
-
Hydrochloric acid (for neutralization)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-hydroxyacetophenone (1.0 eq) and cyanamide (1.5-2.0 eq) in a suitable solvent like ethanol.
-
Add a solution of a base (e.g., aqueous sodium hydroxide) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction to room temperature and neutralize with dilute hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude product.
-
Purify by recrystallization or column chromatography.
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of 4-(p-tolyl)oxazol-2-amine from α-bromo-4'-methylacetophenone and Urea [5]
| Entry | Solvent | Stoichiometric Ratio (Ketone:Urea) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetonitrile | 1:2 | 80 | 18 | 0 |
| 2 | Ethanol | 1:2 | 80 | 18 | 0 |
| 3 | DMF | 1:2 | 80 | 8 | 18 |
| 4 | DMF | 1:10 | 80 | 3 | 37 |
| 5 | DMF (MW) | 1:10 | 120 | 0.05 | 56 |
References
-
Azzali, E., Girardini, M., Annunziato, G., Pavone, M., Vacondio, F., Mori, G., ... & Pieroni, M. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1435–1441. [Link]
-
Kondrat'eva, G. Y., & Aitzhanova, M. A. (1982). 2-Aminooxazoles and Their Derivatives (Review). Chemistry of Heterocyclic Compounds, 18(8), 741-753. [Link]
-
Favorskii Rearrangement. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]
-
Favorskii Rearrangement. (n.d.). NROChemistry. Retrieved January 6, 2026, from [Link]
-
Favorskii Rearrangement. (n.d.). chemeurope.com. Retrieved January 6, 2026, from [Link]
-
Stains for Developing TLC Plates. (n.d.). University of Colorado Boulder. Retrieved January 6, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved January 6, 2026, from [Link]
-
Yi, R., Fahrenbach, A. C., & Krishnamurthy, R. (2020). A continuous reaction network that produces RNA precursors. Proceedings of the National Academy of Sciences, 117(23), 12687–12694. [Link]
-
Kumar, A., Singh, R., & Kumar, S. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(4), 2909-2913. [Link]
-
Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC. (2023). Chemistry Hall. [Link]
-
Thin Layer Chromatography (TLC). (n.d.). University of Colorado Boulder. Retrieved January 6, 2026, from [Link]
-
Purification of Impure Samples by Crystallization. (2017, February 8). MeitY OLabs [Video]. YouTube. [Link]
-
2.3F: Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts. [Link]
-
Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved January 6, 2026, from [Link]
-
Kondrat'eva, G. Y., & Aitzhanova, M. A. (1982). 2-Aminooxazoles and Their Derivatives (Review). Chemistry of Heterocyclic Compounds, 18(8), 741-753. [Link]
-
Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]
-
Cáceres-Castillo, D., et al. (2012). Microwave assisted synthesis, antimalarial screening and structure–activity-relationship exploration of some phenylthiazolyl-triazine derivatives against dihydrofolate reductase. Bioorganic & Medicinal Chemistry, 20(16), 4875-4883. [Link]
-
Catalytic Enantioselective Synthesis of α-Aminooxy and α-Hydroxy Ketone Using Nitrosobenzene. (2025, November 7). ResearchGate. [Link]
-
Novotná, E., et al. (2024, January 3). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]
-
Alpha Halogenation of Enols and Enolates. (n.d.). Chemistry Steps. Retrieved January 6, 2026, from [Link]
-
Chapter 23. Carbonyl Condensation Reactions. (n.d.). University of Missouri-St. Louis. Retrieved January 6, 2026, from [Link]
-
Štefane, B., & Požgan, F. (2013). Theoretical studies of the mechanism of 2-aminooxazole formation under prebiotically plausible conditions. Physical Chemistry Chemical Physics, 15(20), 7813–7823. [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 6, 2026, from [Link]
-
Photochemistry of 2-aminooxazole: a matrix-isolation and computational study of a putative key prebiotic molecule. (2025, September 4). Physical Chemistry Chemical Physics. [Link]
-
Quijano-Quiñones, R. F., et al. (2015). Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole derivatives. Tropical Journal of Pharmaceutical Research, 14(11), 2053-2060. [Link]
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Technical Support Center: Strategies for Overcoming Poor Cell Permeability of Oxazole-Based Inhibitors
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common challenge in medicinal chemistry: the poor cell permeability of oxazole-based inhibitors. The oxazole scaffold is a valuable pharmacophore in modern drug discovery, present in numerous biologically active compounds.[1][2] However, translating potent enzyme or receptor inhibition into cellular efficacy is often hampered by the molecule's inability to efficiently cross the cell membrane.
This document will provide a structured approach to diagnosing and solving permeability issues, grounded in established medicinal chemistry principles and experimental best practices.
Part 1: Troubleshooting Guide & FAQs
This section is formatted to address the specific experimental issues and questions that frequently arise when working with oxazole-containing compounds that exhibit poor cellular activity despite high biochemical potency.
Initial Diagnosis: Is Poor Permeability the Culprit?
Question: My oxazole-based inhibitor is highly potent in my biochemical assay (e.g., enzyme inhibition assay), but shows little to no activity in a cell-based assay. How can I confirm that poor cell permeability is the problem?
Answer: This is a classic drug discovery problem. Before embarking on extensive medicinal chemistry efforts, it's crucial to systematically rule out other possibilities and confirm that poor permeability is the primary issue.
Troubleshooting Steps:
-
Verify Compound Stability: Ensure your compound is stable in the cell culture media and under assay conditions. Compounds can degrade, leading to a loss of activity.
-
Assess Cytotoxicity: High concentrations of your compound might be toxic to the cells, leading to a shutdown of cellular processes and an apparent lack of specific activity. Perform a standard cytotoxicity assay (e.g., MTT or LDH release) to determine the non-toxic concentration range for your compound. A recent study on 2,4,5-trisubstituted oxazole derivatives utilized an MTT assay to determine the IC50 concentration for cell viability before further experiments.[3][4]
-
Consider Target Engagement in Cells: If possible, use a target engagement assay to determine if the compound is reaching its intracellular target, even if it's not producing a downstream functional effect. This could involve techniques like cellular thermal shift assays (CETSA) or target-specific imaging probes.
-
Directly Measure Permeability: The most definitive way to diagnose a permeability issue is to measure it directly. The two most common in vitro assays for this are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
Interpreting Permeability Assay Data
Question: I've run a PAMPA and a Caco-2 assay on my oxazole inhibitor. What do the results mean, and what are the next steps?
Answer: Understanding the nuances of these assays is key to making informed decisions.
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This assay measures passive diffusion across an artificial lipid membrane.[5] It is a good first-pass screen for a compound's ability to cross a lipid bilayer without the complexities of cellular transporters.
-
High PAMPA Permeability, Low Cellular Activity: This suggests that the issue might not be passive diffusion. The compound could be a substrate for efflux pumps (actively transported out of the cell), or it might have poor solubility in the aqueous environment of the cell.
-
Low PAMPA Permeability: This is a strong indicator of a fundamental issue with the compound's physicochemical properties for passive diffusion.
-
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells, which differentiate to form a barrier that mimics the human intestinal epithelium. It provides a more comprehensive picture of permeability, as it accounts for passive diffusion, active transport, and efflux.[5]
-
High Apparent Permeability (Papp) in the Apical to Basolateral (A-B) Direction: This indicates good intestinal absorption and is a positive sign for oral bioavailability.
-
Low Papp (A-B): This confirms poor permeability.
-
High Efflux Ratio (Papp B-A / Papp A-B > 2): This is a strong indication that your compound is a substrate for efflux pumps, such as P-glycoprotein (P-gp).[6] Even if a compound can passively diffuse into a cell, efflux pumps can actively transport it back out, preventing it from reaching its target.[7][8]
-
Part 2: Strategies for Enhancing Cell Permeability
Once poor permeability is confirmed, a multi-pronged approach involving both medicinal chemistry and formulation strategies can be employed.
Medicinal Chemistry Approaches
The goal of medicinal chemistry interventions is to modify the physicochemical properties of the oxazole-based inhibitor to favor membrane transit. The key parameters to consider are lipophilicity (LogP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors.
Key Physicochemical Properties Influencing Permeability:
| Property | Desired Range for Good Permeability | Rationale |
| LogP (Lipophilicity) | 1 - 3 | A balance is crucial. Too low, and the compound won't partition into the lipid membrane. Too high, and it may get stuck in the membrane or have poor aqueous solubility.[9] |
| Polar Surface Area (PSA) | < 140 Ų | High PSA, often due to an excess of polar atoms like oxygen and nitrogen, hinders passage through the lipophilic cell membrane.[6] |
| Hydrogen Bond Donors | ≤ 5 | Fewer hydrogen bonds that need to be broken for the compound to leave the aqueous environment and enter the lipid membrane. |
| Molecular Weight | < 500 Da | Smaller molecules generally diffuse more easily across membranes. |
This table is a general guideline based on Lipinski's Rule of Five and other established principles.
Strategies for Structural Modification:
-
Increase Lipophilicity (Decrease Polarity):
-
Rationale: The oxazole ring itself, with its nitrogen and oxygen atoms, contributes to the polarity of a molecule.[1] Judiciously adding lipophilic groups can help balance this polarity and improve membrane partitioning.
-
Tactics:
-
Introduce small alkyl or aryl groups at available positions on the oxazole scaffold or other parts of the molecule.
-
Replace polar functional groups with less polar isosteres. For example, a carboxylic acid could be replaced with a tetrazole.
-
-
-
Reduce Polar Surface Area (PSA) and Hydrogen Bonding Potential:
-
Rationale: The nitrogen and oxygen atoms of the oxazole ring can act as hydrogen bond acceptors.[10] While these interactions are often crucial for target binding, an excess of hydrogen bonding capacity can tether the molecule in the aqueous phase.
-
Tactics:
-
N-Methylation: Methylate amide nitrogens to remove a hydrogen bond donor.
-
Intramolecular Hydrogen Bonding: Design the molecule to form an internal hydrogen bond, which can "hide" polar groups and reduce the effective PSA.
-
Prodrug Approach: This is a powerful strategy where a polar functional group is temporarily masked with a lipophilic promoiety.[5][11] Once inside the cell, cellular enzymes cleave the promoiety to release the active drug.[5][12]
-
Example: Ester prodrugs are commonly used to mask carboxylic acids. An ester is more lipophilic and can readily cross the cell membrane, where intracellular esterases can hydrolyze it back to the active carboxylic acid.
-
-
-
dot
Caption: Medicinal chemistry strategies to improve cell permeability.
-
Address Efflux Pump Recognition:
-
Rationale: Efflux pumps are proteins that recognize and expel a wide range of substrates.[13] Modifying the structure of your oxazole inhibitor can disrupt its recognition by these pumps.
-
Tactics:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify different parts of the molecule and re-test in the Caco-2 efflux assay to identify which structural features are critical for efflux pump recognition.
-
Co-administration with an Efflux Pump Inhibitor (EPI): In an experimental setting, using a known EPI (e.g., verapamil for P-gp) can help confirm that your compound is an efflux substrate and can potentiate its intracellular concentration.[6]
-
-
Formulation Strategies
For compounds where medicinal chemistry approaches are not feasible or fully effective, formulation strategies can be employed to improve oral bioavailability.[14][15]
-
Lipid-Based Formulations: Incorporating the oxazole inhibitor into lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS), can improve its solubility and absorption.
-
Nanoformulations: Encapsulating the compound in nanoparticles can protect it from degradation and facilitate its transport across the intestinal epithelium.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve its dissolution rate and solubility.[15]
Part 3: Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: This assay assesses the passive diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, into an acceptor compartment.
Methodology:
-
Prepare the PAMPA Plate: A 96-well filter plate is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane).
-
Prepare Donor and Acceptor Solutions:
-
Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS, pH 7.4).
-
Donor Solution: Dissolve the test compound in a buffer that matches the acceptor buffer, often with a small percentage of a co-solvent like DMSO to ensure solubility.
-
-
Assemble the PAMPA "Sandwich": Place the lipid-coated filter plate onto the acceptor plate, creating a "sandwich."
-
Add Donor Solution: Add the donor solution containing the test compound to the wells of the filter plate.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Cequilibrium)
Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
CA(t) = Compound concentration in the acceptor well at time t
-
Cequilibrium = Equilibrium concentration
-
dot
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Protocol 2: Caco-2 Permeability Assay
Principle: This assay uses a monolayer of Caco-2 cells to model the human intestinal barrier and assess both passive and active transport of a compound.
Methodology:
-
Cell Culture: Seed Caco-2 cells onto permeable Transwell® inserts at a density of approximately 60,000 cells/cm². Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be above a pre-determined threshold (e.g., >250 Ω·cm²). Additionally, a paracellular marker like Lucifer yellow can be used to assess monolayer tightness.
-
Permeability Experiment (A-B):
-
Wash the cell monolayers with transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the test compound (in transport buffer) to the apical (A) side and fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the basolateral side and replace with fresh buffer.
-
-
Permeability Experiment (B-A for Efflux):
-
In a separate set of wells, add the test compound to the basolateral (B) side and fresh buffer to the apical (A) side.
-
Incubate and sample from the apical side.
-
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt = The rate of permeation of the drug across the cells
-
A = The area of the filter membrane
-
C0 = The initial concentration of the drug on the donor side
-
-
Calculate Efflux Ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)
References
- de Souza, M. M., Gini, A. L., & dos Santos, J. D. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals.
- Meenakshi, M., Kannan, A., Jothimani, M., Selvi, T., Karthikeyan, M., Prahalathan, C., & Srinivasan, K. (2023). Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflammatory agents in lung cells. RSC Advances.
- Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences, 82(10), 979-987.
- Sahu, R. K. (2021). Formulation strategies to improve the bioavailability of poorly absorbed drugs. In Advances and Challenges in Pharmaceutical Technology (pp. 229-242).
- Shaikh, J., & Ankola, D. D. (2021). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Pharmaceutical Sciences and Research, 13(1), 1-10.
- Kumar, A., & Singh, R. (2021). Structure activity relationship of synthesized compounds.
- Mello de Souza, M., Gini, A. L., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI.
- Zhu, W., et al. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry.
- Patel, K., et al. (2025). Strategies for enhancing oral bioavailability of poorly soluble drugs.
- Peng, Z., et al. (2025). Structure-Activity Relationship for the Oxadiazole Class of Antibiotics.
- Johnson, T. A., et al. (2012). A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. MedChemComm.
- Wang, Y., et al. (2018). Recent advance in oxazole-based medicinal chemistry. PubMed.
- Singh, S., et al. (2025). Strategies for enhancing oral bioavailability of poorly soluble drugs.
- Van der Mey, M., et al. (2023). Challenges in Permeability Assessment for Oral Drug Product Development. Pharmaceutics.
- Stella, V. J. (1999). Prodrugs with enhanced penetration into cells.
- Zhang, Y., et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI.
- Kakkar, S., & Narasimhan, B. (2019).
- Yadav, P., & Shah, K. (2025).
- Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences.
- Meenakshi, M., et al. (2023).
- Meenakshi, M., et al. (2023). Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflammatory agents in lung cells.
- Opperman, T. J., et al. (2023).
- Li, Y., et al. (2024). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
- Li, X. Z., et al. (1999).
- Kumar, A., et al. (2021).
- Sharma, A., et al. (2022). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. PMC.
- Valdeturim, V. S., et al. (2023). Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa. MDPI.
- Okbazghi, S. Z., et al. (2016). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. ACS Chemical Neuroscience.
- Meenakshi, M., et al. (2023). Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflammatory agents in lung cells.
- Sahu, R. K. (2021). Formulation strategies to improve the bioavailability of poorly absorbed drugs.
- Shaikh, J., & Ankola, D. D. (2021). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- Kumar, A., & Singh, R. (2021). Structure activity relationship of synthesized compounds.
- de Souza, M. M., Gini, A. L., & dos Santos, J. D. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI.
- Zhu, W., et al. (2018). Recent advance in oxazole-based medicinal chemistry.
- Singh, S., et al. (2025). Strategies for enhancing oral bioavailability of poorly soluble drugs.
- Yadav, P., & Shah, K. (2025).
- Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
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Improving the selectivity of 4-(4-(trifluoromethyl)phenyl)oxazol-2-amine
A Senior Application Scientist's Guide to Enhancing Molecular Selectivity
Welcome to the technical support center for 4-(4-(trifluoromethyl)phenyl)oxazol-2-amine and its analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working to optimize this promising scaffold. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to help you navigate the complexities of lead optimization and troubleshoot the challenges of improving molecular selectivity.
The 2-amino-oxazole moiety is a privileged scaffold in medicinal chemistry, frequently identified as a core component of kinase inhibitors.[1][2] The parent compound, this compound, represents a starting point for developing potent and, crucially, selective therapeutic agents. The primary challenge in this endeavor is managing off-target effects, which often arise from the conserved nature of ATP-binding sites across the human kinome.[3][4] This guide provides a structured approach to rationally design and validate next-generation analogs with superior selectivity profiles.
Diagram: The Iterative Cycle of Selectivity Enhancement
The process of improving selectivity is not linear but cyclical. It involves a continuous feedback loop of design, synthesis, and biological evaluation to refine a compound's properties.[5][6]
Caption: The iterative workflow for lead optimization, emphasizing the cycle of design, synthesis, testing, and analysis.
Frequently Asked Questions (FAQs)
Q1: Why is selectivity a primary concern for kinase inhibitors based on the 2-amino-oxazole scaffold?
A: The human genome contains over 500 kinases, many of which share significant structural homology within their ATP-binding pockets.[7] Kinase inhibitors, including many derived from scaffolds like 2-amino-oxazole, often achieve their potency by targeting this conserved site. This can lead to broad activity across multiple kinases, a phenomenon known as promiscuity.[8][9] While sometimes beneficial (polypharmacology), unintended off-target inhibition is a major cause of cellular toxicity and adverse side effects in patients.[10] Therefore, rationally designing selectivity into your compound from the outset is a critical step in the drug discovery process.[6]
Q2: What are the fundamental principles for rationally improving drug selectivity?
A: Improving selectivity is about exploiting the subtle differences between your intended target and known off-targets. The core strategies are based on several principles:[10][11]
-
Shape Complementarity: Designing modifications that introduce steric hindrance, creating a clash with an off-target's binding site but fitting perfectly into the primary target. This is often guided by differences in key residues, such as the "gatekeeper" residue.[3]
-
Electrostatic Complementarity: Optimizing the charge distribution of your molecule to favor interactions (e.g., salt bridges, hydrogen bonds) with the target while creating repulsive forces with off-targets.[10]
-
Protein Flexibility: Exploiting differences in the conformational flexibility between the target and off-target proteins. A ligand might bind to a specific conformation that is accessible to the target but not to a more rigid off-target.[12][13]
-
Allosteric Targeting: Designing compounds that bind to a less conserved site on the kinase, distinct from the ATP pocket. Allosteric inhibitors often exhibit much higher selectivity.[14][15]
Q3: My initial screen shows this compound has moderate potency but poor selectivity. Is this a viable starting point?
A: Absolutely. This is a common and often promising starting point in a lead optimization campaign.[16][17] Moderate potency indicates that the scaffold has a favorable binding mode to the target class. The initial lack of selectivity provides a clear objective for medicinal chemistry efforts. The key is to establish a robust baseline of its activity and selectivity profile and then use that data to guide iterative improvements.[6] A compound with nanomolar potency but no "selectivity window" is often a better starting point than a highly selective but micromolar-potency compound, as improving selectivity is often more tractable than discovering a potent new scaffold.
Troubleshooting Guide: Experimental Challenges
Issue 1: My analog synthesis is failing or resulting in very low yields.
This is a common hurdle in medicinal chemistry. Troubleshooting synthetic problems requires a systematic approach.[18][19]
Question: I'm attempting to synthesize analogs by modifying the phenyl ring, but the precursor reactions are problematic. What should I check first?
Answer: The synthesis of 2-amino-4-aryloxazoles typically involves the condensation of a substituted 2-bromoacetophenone with urea.[20] If you are struggling with this step, consider the following:
-
Reagent Quality: Ensure the urea is dry and the 2-bromoacetophenone precursor is pure. Side reactions can occur if the starting materials are contaminated.
-
Solvent and Temperature: The reaction is often run in a polar aprotic solvent like DMF at elevated temperatures.[20] Ensure your solvent is anhydrous. If the reaction is not proceeding, a modest increase in temperature or switching to microwave synthesis could improve yields.
-
Work-up Procedure: The product's stability to acidic or basic conditions during work-up should be verified. Take a small aliquot of the reaction mixture before work-up and test its stability to your planned aqueous wash. A change in the TLC profile indicates product degradation.[18]
-
Alternative Routes: If direct synthesis with a functionalized phenyl ring is difficult, consider a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) on a bromo- or iodo-substituted 4-phenyloxazol-2-amine intermediate. This allows for the introduction of diverse functionalities late in the synthesis.
Scientist's Note: When troubleshooting a reaction, always change one variable at a time. Running small-scale parallel reactions to test different conditions (e.g., different bases, solvents, or temperatures) is an efficient way to identify the optimal parameters.[21]
Issue 2: I've synthesized several analogs, but they all lost potency against my primary target.
This indicates that your modifications have disrupted a key binding interaction.
Question: I added a bulky substituent to the trifluoromethylphenyl ring to improve selectivity, but the compound is now inactive. How do I interpret this?
Answer: This is a classic Structure-Activity Relationship (SAR) challenge. The loss of potency suggests the modification is interfering with a critical interaction.[22][23]
-
Steric Hindrance: The most likely explanation is that the new bulky group clashes with the protein backbone in the binding pocket of your primary target. The original trifluoromethylphenyl ring may be fitting into a specific hydrophobic pocket, and your modification is too large for that space.
-
Disruption of Key Interactions: The trifluoromethyl group itself may be forming a crucial interaction (e.g., hydrogen bond or specific hydrophobic contact) that is lost upon substitution.
-
Altered Conformation: The modification may have forced the entire molecule into a high-energy conformation that is unfavorable for binding.
Path Forward:
-
Consult Structural Data: If a crystal structure of a related inhibitor bound to the target is available, use it to visualize the binding pocket. This is the most direct way to understand spatial constraints.
-
Systematic SAR: Instead of making a large leap, explore the space around that position more systematically. Synthesize analogs with smaller groups (e.g., chloro, methyl, methoxy) to probe the pocket's size and electronic requirements.
-
Bioisosteric Replacement: Consider replacing the entire trifluoromethylphenyl group with other moieties that have similar properties but different shapes, such as a pyridine or a different substituted phenyl ring.[16]
Caption: Key modification points on the this compound scaffold for SAR studies. (Note: Image placeholder used).
Issue 3: My kinase assay results are inconsistent or show high background.
Question: In my luminescence-based kinase assay (e.g., Kinase-Glo®), the signal varies significantly between replicate wells, even for my controls. What's causing this?
Answer: Luminescence-based ATP depletion assays are robust but sensitive to several factors.[24] Inconsistency often points to issues with assay setup or compound interference.
Caption: A troubleshooting flowchart for common issues in luminescence-based kinase assays.
Detailed Checks:
-
Enzyme Activity: Kinase purity and activity can vary between batches. Always use a fresh aliquot for each experiment and ensure the enzyme is active by running a positive control (a known potent inhibitor) and a negative control (DMSO vehicle). Inactive enzymes are a common source of misleading data.[25]
-
ATP Concentration: The IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay. For consistency, use an ATP concentration that is at or near the Michaelis-Menten constant (Km) for the specific kinase. For more physiologically relevant results, consider testing at high ATP concentrations (e.g., 1 mM).[26]
-
Compound Interference: Your compound might directly inhibit the luciferase enzyme used in the detection step, leading to a false positive (apparent kinase inhibition). To check for this, run a counter-screen where you test your compound in an assay with luciferase and ATP but without the kinase.
-
Assay Conditions: Ensure thorough mixing, consistent incubation times, and stable temperatures. Use high-quality, low-binding plates to prevent compound adsorption.
Experimental Protocols
Protocol 1: Kinome-Wide Selectivity Profiling
To understand your compound's selectivity, you must test it against a broad panel of kinases. Commercial services (e.g., Eurofins DiscoverX KINOMEscan®, Reaction Biology HotSpot™) provide an efficient way to do this.[26][27]
Objective: To determine the binding affinity or inhibitory activity of this compound against a large panel of human kinases to identify on- and off-targets.
Methodology (Example using a binding assay platform):
-
Compound Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of the test compound in 100% DMSO. Ensure complete dissolution.
-
Service Submission: Submit the compound to a commercial vendor that offers a kinome profiling service. Typically, a single concentration (e.g., 1 µM) is used for the initial broad screen.
-
Assay Principle: The vendor will perform a competition binding assay. In this format, an immobilized kinase is incubated with a tagged ligand that binds to the active site. Your compound is added to compete with this ligand. The amount of tagged ligand that remains bound is quantified, and the result is typically expressed as "% of control" or "% inhibition".
-
Data Analysis: The primary screen will provide a list of kinases that are significantly inhibited by your compound at the tested concentration. A common threshold for a "hit" is >90% inhibition.
-
Follow-up (Kd Determination): For the most potent hits (both the intended target and significant off-targets), perform a follow-up dose-response experiment to determine the dissociation constant (Kd) or IC50 value. This provides a quantitative measure of potency.
Data Presentation: Summarize the results in a table to clearly visualize the selectivity profile.
| Kinase Target | Primary Screen (% Inhibition @ 1 µM) | Follow-up (IC50 in nM) | Selectivity Ratio (Off-target IC50 / On-target IC50) |
| Target Kinase A (On-Target) | 99% | 50 | - |
| Off-Target Kinase B | 95% | 750 | 15-fold |
| Off-Target Kinase C | 92% | 1,200 | 24-fold |
| Off-Target Kinase D | 65% | > 10,000 | > 200-fold |
| Off-Target Kinase E | 10% | > 10,000 | > 200-fold |
Rationale: This quantitative data is the foundation of your optimization strategy. A selectivity ratio of at least 10-fold is often a minimum starting goal, with >100-fold being a desirable target for a preclinical candidate.[17] This table allows you to prioritize which off-targets need to be addressed through chemical modification.
Protocol 2: A Standard In Vitro Kinase Inhibition Assay (ADP-Glo™)
Objective: To determine the IC50 value of a compound against a specific kinase.
Principle: This assay measures the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, less ADP is produced. The ADP is converted to ATP, which is then used by luciferase to produce light. The light signal is proportional to kinase activity.
Materials:
-
Kinase enzyme (e.g., Target Kinase A)
-
Kinase substrate (specific for the kinase)
-
ATP solution
-
Assay buffer (containing MgCl2)
-
Test compound serially diluted in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 384-well assay plates
Methodology:
-
Compound Plating: Create a 10-point, 3-fold serial dilution of your compound in DMSO. Transfer a small volume (e.g., 50 nL) of these dilutions into the assay plate using an acoustic dispenser or multichannel pipette. Include DMSO-only wells for 100% activity control and wells with a known potent inhibitor for 0% activity control.
-
Kinase Reaction: a. Prepare a master mix containing the kinase enzyme and substrate in the assay buffer. b. Add this mix to the wells containing the compound and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase. c. Prepare an ATP solution in the assay buffer. d. To start the reaction, add the ATP solution to all wells. Final ATP concentration should be at or near the Km for the kinase. e. Incubate for 1 hour at room temperature.
-
Signal Detection: a. Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. b. Add the Kinase Detection Reagent to all wells. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: a. Normalize the data using the high (DMSO) and low (potent inhibitor) controls. b. Plot the normalized % inhibition against the log of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Rationale for Controls:
-
No-Enzyme Control: A well containing substrate and ATP but no kinase ensures the signal is enzyme-dependent.
-
DMSO Control (100% Activity): Defines the maximum signal window.
-
Potent Inhibitor Control (0% Activity): Defines the minimum signal window and confirms assay performance.
This self-validating system ensures that any observed inhibition is due to the compound's effect on the target kinase and not an artifact of the assay system.[24][28]
References
- Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (n.d.). Google Scholar.
- Approach in Improving Potency and Selectivity of Kinase Inhibitors. (n.d.). PubMed.
- Rational Approaches to Improving Selectivity in Drug Design. (n.d.). PubMed Central (PMC).
- Rational Approaches to Improving Selectivity in Drug Design. (n.d.).
- How to improve drug selectivity? (2025).
- New technique improves the selectivity of kinase inhibitors. (2015). Drug Target Review.
- Rational Approaches to Improving Selectivity in Drug Design. (2012). DSpace@MIT.
- Small molecule selectivity and specificity profiling using functional protein microarrays. (n.d.). Europe PMC.
- Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. (n.d.).
- Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characteriz
- Lead Optimization: Definition & Techniques. (2024). StudySmarter.
- Lead Optimization. (n.d.). Genesis Drug Discovery & Development.
- How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry.
- Identification and selectivity profiling of small-molecule degraders via multi-omics approaches. (2021). PubMed.
- Improving Selectivity in Drug Design. (2022). AZoLifeSciences.
- 3 Overlooked Factors About Kinases in Drug Discovery. (2025). The Daily Scientist.
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). PubMed Central.
- Selectivity by Small-Molecule Inhibitors of Protein Interactions Can Be Driven by Protein Surface Fluctuations. (n.d.).
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis Online.
- Computational analysis of kinase inhibitor selectivity using structural knowledge. (n.d.).
- Lead Optimization Services in Drug Discovery. (n.d.).
- Assay Development for Protein Kinase Enzymes. (2012). NCBI.
- A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. (2012). NIH.
- The challenge of selecting protein kinase assays for lead discovery optimiz
- What is the process of lead optimization? (2025).
- Lead Optimization in Drug Discovery: Process, Str
- Structure activity relationship of synthesized compounds. (n.d.).
- The challenge of selecting protein kinase assays for lead discovery optimization. (2008).
- Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology.
- Master Organic Reactions | Step-by-Step Problem Solving Guide. (2025). YouTube.
- Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. (n.d.). NIH.
- Kinase selectivity profiling by inhibitor affinity chrom
- How to Tackle Organic Chemistry Synthesis Questions. (2016). Leah4Sci.
- Approach to Synthesis Problems. (2022). Organic Chemistry: How to….
- Common sources of mistake in organic synthesis. (2023). Reddit.
- Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. (n.d.). MDPI.
- Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. (n.d.). MDPI.
- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)
- 2-Phenyl-4-(trifluoromethyl)-1,3-oxazol-5-amine. (n.d.). Biosynth.
- This compound. (n.d.). AbacipharmTech.
- 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. (2021). PubMed.
- Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole derivatives. (n.d.).
- Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. (2020). PubMed.
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- 28. researchgate.net [researchgate.net]
Technical Support Center: Stability Testing Protocol for 4-(4-(trifluoromethyl)phenyl)oxazol-2-amine
Welcome to the technical support center for 4-(4-(trifluoromethyl)phenyl)oxazol-2-amine (Compound ID: 859721-53-2). This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into establishing a robust stability testing protocol, troubleshooting common experimental hurdles, and understanding the chemical behavior of this molecule. Our approach is grounded in established regulatory frameworks and scientific first principles to ensure the integrity and reliability of your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, stability, and analysis of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: Based on its chemical structure and vendor recommendations, the compound should be stored under controlled conditions to minimize degradation. For long-term storage as a solid, it is recommended to keep it in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C[1]. The rationale is to protect it from potential photolytic, thermal, and oxidative degradation. Once in solution, especially for analytical standards, prepare fresh solutions and minimize the time they are stored before use to avoid solvent-mediated degradation[2].
Q2: My experimental results are inconsistent. Could this be a stability issue?
A2: Yes, inconsistent results are a primary indicator of compound instability under specific experimental conditions[2]. The effective concentration of your compound can decrease due to degradation, leading to variability in bioassays or analytical measurements. Factors such as the choice of solvent, solution pH, temperature, exposure to light, and even adsorption to plasticware can significantly impact the stability of small molecules[2]. A systematic stability assessment under your specific experimental conditions is crucial to rule out this variability.
Q3: What are the likely degradation pathways for this compound?
A3: The structure of this compound suggests several potential degradation pathways under stress conditions:
-
Hydrolysis: The oxazole ring can be susceptible to hydrolytic cleavage, particularly under strong acidic or basic conditions. Studies on similar oxazole structures have shown they can undergo ring-opening[3].
-
Oxidation: The electron-rich 2-amino-oxazole system may be susceptible to oxidation. The presence of atmospheric oxygen or residual peroxides in solvents can initiate this process[4][5].
-
Photodegradation: Both the oxazole ring and the trifluoromethylphenyl moiety can be sensitive to light. Aromatic compounds, in general, can degrade upon exposure to UV light, and photolysis is a known degradation route for oxazoles[5][6].
-
Hydrolysis of the Trifluoromethyl Group: While the C-F bond is strong, the -CF3 group can undergo hydrolysis to a carboxylic acid (-COOH) under harsh alkaline conditions[6]. This is a critical pathway to investigate during forced degradation studies.
Q4: What is a "stability-indicating method" and why do I need one?
A4: A stability-indicating method is an analytical procedure, typically chromatographic, that can accurately and selectively quantify the decrease in the concentration of the active substance while simultaneously detecting and quantifying any degradation products formed[7]. Its importance is paramount; without it, you cannot be certain if a loss in the main compound's peak is due to degradation or if the degradation products are co-eluting, thus artificially inflating the reported amount of the active compound. Developing such a method is a foundational requirement of stability testing under ICH guidelines[7].
Q5: How should I handle the low aqueous solubility of this compound during hydrolytic stress testing?
A5: Poor aqueous solubility is a common challenge for many organic molecules. For hydrolytic degradation studies, it is acceptable to use a co-solvent to achieve the necessary concentration. Common choices include acetonitrile or methanol[6]. However, it is critical to:
-
Use the minimum amount of co-solvent necessary.
-
Run a control study with the compound in the co-solvent/water mixture without the acid or base to ensure the solvent system itself does not cause degradation.
-
Be aware that the co-solvent can influence the degradation kinetics and pathway[6]. All choices must be scientifically justified and documented.
Part 2: Troubleshooting Guides
This section provides a structured, question-and-answer approach to resolving specific issues encountered during stability analysis.
Issue 1: Unexpected Peaks in HPLC Chromatogram
-
Question: I'm running a stability study, and my chromatogram shows new, unexpected peaks that were not present in the initial sample (T=0). What are they and what should I do?
-
Answer: The appearance of new peaks is the primary indicator of degradation or the presence of an impurity. The troubleshooting process should be systematic.
-
Causality: These new peaks are likely degradation products formed under the stress condition (e.g., acid, base, light, heat, oxidant). Less commonly, they could be impurities from your solvents or leachables from the container.
-
Troubleshooting Workflow: Follow a logical sequence to identify the source of the unexpected peak. A liquid chromatography-mass spectrometry (LC-MS) analysis is the most powerful tool for this, as it provides the mass of the unknown peak, offering vital clues to its structure.
Caption: Troubleshooting workflow for unexpected HPLC peaks. -
Issue 2: Gradual Loss of Main Compound Peak Area with Poor Mass Balance
-
Question: My assay results show a decrease in the main peak for this compound over time, but I don't see corresponding degradation peaks, so my total mass balance is below 95%. Where is my compound going?
-
Answer: A loss of mass balance is a common and challenging issue in stability studies.
-
Causality: This can happen for several reasons:
-
Adsorption: The compound may be adsorbing to the surfaces of your storage container (e.g., glass or plastic vials) or HPLC vials/caps[2].
-
Formation of Non-UV Active Degradants: The compound may be degrading into smaller fragments that do not have a chromophore and are therefore "invisible" to a UV detector.
-
Formation of Insoluble Degradants: The degradation product could be precipitating out of solution and is therefore not being injected into the HPLC.
-
Formation of Volatile Degradants: Degradants may be lost to the headspace of the vial.
-
-
Troubleshooting Steps:
-
Adsorption Test: Prepare a solution in both glass and polypropylene containers. Analyze the concentration over a short period (e.g., 0, 2, 4, 8 hours) to see if one material shows a more significant loss than the other.
-
Use an Alternative Detector: Analyze the samples using a more universal detector in series with your UV detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), which can detect non-UV active compounds. LC-MS in full scan mode can also help identify unexpected products.
-
Visual Inspection: Carefully inspect your stability samples for any signs of precipitation or cloudiness before analysis.
-
-
Part 3: Comprehensive Stability Testing Protocol
This protocol provides a framework for conducting forced degradation and formal stability studies in alignment with ICH guidelines.
Objective
To evaluate the intrinsic stability of this compound through forced degradation (stress testing) and to determine its re-test period under ICH-recommended long-term storage conditions[8][9].
Analytical Methodology: Stability-Indicating HPLC-UV Method
A validated stability-indicating method is a prerequisite for any stability study[7]. The following method is a recommended starting point and must be fully validated according to ICH Q2(R2) guidelines[10].
| Parameter | Condition | Rationale |
| Column | C18 Reverse Phase, 4.6 x 150 mm, 3.5 µm | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure consistent protonation of the amine, leading to better peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 10% B to 90% B over 20 minutes | A gradient elution is essential to ensure that both the main compound and any potential degradants (which may have very different polarities) are eluted and separated. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds. A photodiode array (PDA) detector is highly recommended to assess peak purity. |
| Injection Vol. | 10 µL | |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | Ensures compatibility with the mobile phase to prevent peak distortion. |
Forced Degradation (Stress) Studies
The goal of forced degradation is to intentionally degrade the sample to generate the likely degradation products and demonstrate the specificity of the analytical method[11]. Aim for 5-20% degradation of the main compound.
-
Acid Hydrolysis:
-
Prepare a solution of the compound (~0.5 mg/mL) in a 50:50 mixture of acetonitrile and 0.1 M HCl.
-
Heat at 60 °C and sample at intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Before injection, neutralize an aliquot with an equivalent amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
Prepare a solution of the compound (~0.5 mg/mL) in a 50:50 mixture of acetonitrile and 0.1 M NaOH.
-
Keep at room temperature and sample at intervals (e.g., 0, 1, 2, 4, 8 hours). Note: Base-catalyzed degradation is often faster than acid-catalyzed.
-
Before injection, neutralize an aliquot with an equivalent amount of 0.1 M HCl.
-
-
Oxidative Degradation:
-
Prepare a solution of the compound (~0.5 mg/mL) in a 50:50 mixture of acetonitrile and 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature, protected from light, and sample at intervals.
-
-
Photostability:
-
Expose a solid sample and a solution of the compound to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter)[12][13].
-
Analyze the exposed samples against a control sample protected from light.
-
-
Thermal Degradation:
-
Expose a solid sample of the compound to elevated heat (e.g., 80 °C) in a calibrated oven.
-
Sample at appropriate time points and analyze.
-
Formal ICH Stability Study
This study provides the data to establish a formal re-test period for the drug substance[9].
-
Setup:
-
Storage Conditions & Testing Schedule:
-
Place samples from each batch into calibrated stability chambers under the conditions specified in the table below.
-
Pull samples for testing at the defined time points.
-
| Study Type | Storage Condition | Minimum Duration | Testing Time Points (Months) |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months | 0, 3, 6, 9, 12, 18, 24[15] |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months | 0, 3, 6 (and 9, 12 if needed)[14][15] |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months | 0, 3, 6[14][15] |
Note: The intermediate study is only required if a significant change occurs during the accelerated study.
References
- ICH Q1 guideline on stability testing of drug substances and drug products. (2025). European Medicines Agency.
- Quality Guidelines. (n.d.). ICH.
- ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003). European Medicines Agency.
- Quality: stability. (n.d.). European Medicines Agency.
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Common side reactions in the synthesis of 2-aminooxazoles
Introduction
The 2-aminooxazole scaffold is a privileged structure in medicinal chemistry and drug development, valued for its wide range of biological activities. However, its synthesis is often plagued by challenges, including low yields, competing side reactions, and purification difficulties. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions, drawing from established literature and practical field experience. Our goal is to empower you to overcome common hurdles and achieve more efficient, reliable, and reproducible syntheses.
Frequently Asked Questions (FAQs)
Q1: My synthesis of an N-substituted 2-aminooxazole from an α-bromoketone and a substituted urea is failing or giving very low yields. What is the primary cause?
A: This is a very common issue. The primary cause is often the reduced nucleophilicity of the oxygen atom in N-substituted ureas compared to the sulfur atom in analogous thioureas used in Hantzsch thiazole synthesis.[1] While unsubstituted urea can react effectively, alkyl or aryl substitution on the urea nitrogen decreases the reactivity for the required O-cyclization, often leading to failure to form the desired product under standard conditions.[1][2]
Q2: I've isolated my product, but NMR analysis shows a significant isomeric impurity. What is it likely to be?
A: The most common isomeric side products in this synthesis are imidazoles and imidazolones.[3] These arise from the ambident nature of the urea nucleophile. Instead of the desired cyclization via the oxygen atom to form the oxazole ring, a competing reaction can occur where one of the nitrogen atoms acts as the nucleophile, leading to the formation of a five-membered imidazole ring.
Q3: How can I minimize the formation of these imidazole byproducts?
A: The reaction conditions, particularly the solvent and temperature, can significantly influence the ratio of 2-aminooxazole to imidazole byproducts.[3] While specific conditions vary by substrate, carefully controlling the temperature is crucial. Running optimization screens with different solvents (e.g., DMF, ethanol, acetonitrile) and monitoring the reaction progress closely by Thin-Layer Chromatography (TLC) can help identify conditions that favor the desired O-cyclization pathway.
Q4: Are there more robust or "greener" methods for synthesizing 2-aminooxazoles?
A: Yes. For N-substituted 2-aminooxazoles where direct condensation fails, a highly effective two-step method has been developed. This involves first synthesizing the core 2-aminooxazole using unsubstituted urea, followed by a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction to introduce the desired N-substituent.[1][2] Furthermore, the use of microwave irradiation has been shown to dramatically reduce reaction times and, in some cases, improve yields for the initial condensation step.[1][4]
Troubleshooting Guide: From Low Yields to Complex Mixtures
This section addresses specific experimental problems in a direct question-and-answer format, providing causal explanations and actionable solutions.
Problem 1: Low to No Product Yield with N-Substituted Ureas
You're attempting a one-pot synthesis of an N-aryl-4-phenyl-2-aminooxazole from 2-bromoacetophenone and N-phenylurea, but you only recover starting material or a complex mixture with minimal desired product.
-
Causality: As mentioned in the FAQ, N-substituted ureas are poor reactants in the classic Hantzsch-type synthesis for oxazoles.[1] The electronic properties of the substituted urea disfavor the necessary attack by the oxygen atom to close the oxazole ring. The reaction often requires high temperatures, which can lead to decomposition before the desired product is formed.
-
Suggested Solution: The Two-Step Buchwald-Hartwig Protocol This is the most reliable strategy to overcome the poor reactivity of substituted ureas.[1][2]
Step 1: Synthesis of the Core 2-Aminooxazole
-
React the α-bromoacetophenone (1 equiv.) with unsubstituted urea (10 equiv.).
-
Use a suitable solvent like a mixture of N-Methyl-2-pyrrolidone (NMP) and ethanol.
-
Employ microwave irradiation (e.g., 120 °C for 3-5 minutes) for rapid and efficient conversion.[1]
-
Purify the resulting 4-aryl-2-aminooxazole intermediate.
Step 2: N-Arylation via Buchwald-Hartwig Coupling
-
Combine the purified 4-aryl-2-aminooxazole (1 equiv.), the desired aryl halide (e.g., bromobenzene, 1.5 equiv.), a palladium catalyst (e.g., X-Phos Pd G2, 0.1 equiv.), and a strong base (e.g., t-BuONa, 1 equiv.).[1][4]
-
Use a solvent system like toluene/t-BuOH.
-
Heat the reaction under an inert atmosphere (e.g., 130 °C for 10 minutes in a microwave reactor).
-
Purify the final N,4-disubstituted 2-aminooxazole product via column chromatography.
-
-
Visualizing the Recommended Workflow:
Caption: The robust two-step synthesis of N-substituted 2-aminooxazoles.
Problem 2: Formation of Imidazole Side Products
Your reaction produces a mixture of the desired 2-aminooxazole and an isomeric impurity, which you suspect is an imidazole derivative.
-
Mechanistic Cause: The initial adduct formed between the α-haloketone and urea is an ambident nucleophile. Cyclization can proceed through two competing pathways:
-
O-Attack (Desired): The oxygen atom of the urea moiety attacks the carbonyl carbon, leading to the 2-aminooxazole after dehydration.
-
N-Attack (Side Reaction): A nitrogen atom of the urea moiety attacks the carbonyl carbon, which, after rearrangement and dehydration, yields an imidazole or imidazolone byproduct.[3]
-
-
Visualizing the Competing Pathways:
Caption: Competing cyclization pathways in 2-aminooxazole synthesis.
-
Suggested Solutions:
-
Temperature Control: Lowering the reaction temperature can sometimes favor one pathway over the other. Run the reaction at the lowest temperature that allows for a reasonable conversion rate.
-
Solvent Screening: The polarity and protic nature of the solvent can influence the nucleophilicity of the oxygen versus the nitrogen atoms. Screen solvents like dimethylformamide (DMF), ethanol, and acetonitrile to find the optimal medium for your specific substrates.
-
pH Adjustment: While less commonly reported for this specific synthesis, adjusting the pH can alter the protonation state of the intermediate, potentially favoring O-cyclization. This should be approached with caution as it can also promote side reactions like hydrolysis.
-
Problem 3: General Troubleshooting Workflow
You have an unexpected result (low yield, complex mixture, no reaction). How should you approach troubleshooting systematically?
-
Troubleshooting Decision Tree:
Caption: A systematic workflow for troubleshooting 2-aminooxazole synthesis.
Data Summary: Reaction Condition Optimization
Optimizing the condensation of α-bromoacetophenones with urea is critical for success. The following table summarizes key findings from literature on the impact of various parameters.[1][4]
| Parameter | Condition Tested | Observation | Recommendation |
| Stoichiometry | 1:2 vs. 1:10 (Ketone:Urea) | Increasing urea to a 10-fold excess significantly improves yield. | Use a large excess (at least 10 equivalents) of urea to drive the reaction to completion. |
| Solvent | NMP, Ethanol, Acetonitrile, DMSO | NMP/Ethanol mixtures provided good yields. DMSO showed no conversion. | NMP is a convenient solvent for the condensation, especially with microwave heating. |
| Temperature | 80 °C vs. 120 °C | Increasing temperature from 80 °C to 120 °C increased yield and reduced time. | Higher temperatures are generally beneficial, making microwave synthesis an ideal choice. |
| Heating Method | Conventional vs. Microwave | Microwave heating drastically cut reaction times from hours to minutes with comparable or better yields. | Employ microwave irradiation for high-throughput optimization and faster synthesis. |
References
- Khmel'nitskii, L. I., Novikov, S. S., & Godovikova, T. I. (1982). 2-Aminooxazoles and Their Derivatives (Review). Chemistry of Heterocyclic Compounds, 18, 1-15. [Source available via Scribd]
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Azzali, E., Girardini, M., Annunziato, G., Pavone, M., Vacondio, F., Mori, G., Pasca, M. R., Costantino, G., & Pieroni, M. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1435–1441. [Link]
-
ResearchGate. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. [Link]
-
Yang, S.-J., Lee, S.-H., Kwak, H.-J., & Gong, Y.-D. (2013). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry, 78(2), 438–444. [Link]
- Husain, A. Z., et al. (2024). Synthesis of substituted 2-amino oxazoles with their cobalt(II) and platinum(IV) complexes and evaluation of their biological activity. Bulletin of the Chemical Society of Ethiopia, 38(6), 1669-1681.
-
PubMed. (2013). Regioselective synthesis of 2-amino-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives via reagent-based cyclization of thiosemicarbazide intermediate. [Link]
-
Hantzsch, A. (1890). Neue Bildungsweise von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 23(1), 1474–1476. [Link]
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ResearchGate. (2015). Regioselectivity in the Reaction of 2-Aminobenzothiazoles and 2-Aminobenzimidazoles with Enaminonitriles and Enaminones. [Link]
- Xu, J., et al. (2018). A continuous reaction network that produces RNA precursors. Proceedings of the National Academy of Sciences, 115(43), 10874-10879.
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ACS Medicinal Chemistry Letters. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. [Link]
- Szabla, R., et al. (2015). Theoretical studies of the mechanism of 2-aminooxazole formation under prebiotically plausible conditions. Physical Chemistry Chemical Physics, 17(35), 22734-22745.
-
National Center for Biotechnology Information. (2024). Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. [Link]
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Validation & Comparative
A Comparative Guide to Phenyl-Oxazole-Based Kinase Inhibitors and Their Place in the Tyrosine Kinase Inhibitor Landscape
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of oncology has been revolutionized by the development of small molecule kinase inhibitors, a class of targeted therapies that have dramatically improved outcomes for patients with a variety of malignancies. These inhibitors function by blocking the activity of protein kinases, enzymes that play a crucial role in the signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making these enzymes prime therapeutic targets.
This guide provides a comparative analysis of a promising phenyl-oxazol-2-amine scaffold, as exemplified by the FMS-like tyrosine kinase 3 (FLT3) inhibitor, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine, in the context of other established kinase inhibitors. Due to the limited publicly available data on 4-(4-(trifluoromethyl)phenyl)oxazol-2-amine, this guide will utilize its close structural analog, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine, as a focal point for comparison. This compound has been identified as a potent inhibitor of FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[1][2]
We will compare the phenyl-oxazol-2-amine scaffold to a panel of well-characterized kinase inhibitors, including selective FLT3 inhibitors such as Quizartinib and Gilteritinib, and multi-kinase inhibitors with activity against FLT3 and other key oncogenic kinases, such as Sorafenib, Sunitinib, and Dasatinib. This guide will delve into their mechanisms of action, comparative potency, and the experimental methodologies used to evaluate their efficacy.
Mechanism of Action: Targeting the Engine of Cancer Cells
Kinase inhibitors primarily act by competing with adenosine triphosphate (ATP) for binding to the catalytic site of the kinase domain. This competitive inhibition prevents the transfer of a phosphate group to substrate proteins, thereby blocking the downstream signaling cascades that drive cancer cell proliferation and survival.
The Phenyl-Oxazol-2-Amine Scaffold and FLT3 Inhibition
The phenyl-oxazol-2-amine scaffold has demonstrated significant potential as a template for the design of potent kinase inhibitors. The compound 5-(4-fluorophenyl)-N-phenyloxazol-2-amine has been shown to effectively inhibit the activity of both wild-type and mutated forms of FLT3.[1][2] FLT3 is a receptor tyrosine kinase that plays a critical role in the development of hematopoietic stem cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are common in AML and lead to constitutive activation of the kinase, promoting uncontrolled cell growth.[1][2]
By binding to the ATP-binding pocket of FLT3, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine blocks its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the STAT5 pathway.[1] This inhibition of FLT3 signaling ultimately leads to decreased proliferation and increased apoptosis in FLT3-mutated AML cells.[1][2]
Caption: FLT3 Signaling Pathway and Inhibition.
Comparative Mechanisms of Other Kinase Inhibitors
-
Quizartinib: A second-generation, highly potent and selective FLT3 inhibitor that binds to the inactive conformation of the FLT3 kinase domain.[3][4][5][6] Its high selectivity is attributed to its specific interactions within the ATP-binding pocket.[3][4][5][6]
-
Gilteritinib: A potent, orally bioavailable FLT3 inhibitor that targets both FLT3-ITD and FLT3-tyrosine kinase domain (TKD) mutations.[7][8][9][10][11] It is a type I inhibitor, meaning it binds to the active conformation of the kinase.[7][8][9][10][11]
-
Sorafenib: A multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases, including RAF, VEGFR, PDGFR, and FLT3.[12][13][14] Its broad-spectrum activity contributes to both its anti-proliferative and anti-angiogenic effects.
-
Sunitinib: Another multi-targeted receptor tyrosine kinase inhibitor that blocks the signaling of VEGFRs, PDGFRs, KIT, and FLT3.[15][16] Its anti-angiogenic and anti-tumor effects are a result of its inhibition of these multiple pathways.
-
Dasatinib: A potent inhibitor of BCR-ABL and Src family kinases, with activity against a broader range of kinases.[17][18][19][20][21][22] It is used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).
Comparative Analysis of Kinase Inhibitory Potency
The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Lower IC50 values indicate greater potency.
| Kinase Target | 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (IC50, nM) | Quizartinib (IC50, nM) | Gilteritinib (IC50, nM) | Sorafenib (IC50, nM) | Sunitinib (IC50, nM) | Dasatinib (IC50, nM) |
| FLT3 | Potent (inhibition at 100 nM)[1] | <1[6] | 0.7-5[9] | 5.9 (Kd)[3] | Data not readily available | Data not readily available |
| FLT3-ITD | Potent (inhibition at 100 nM)[1] | <1[6] | 0.7-1.8[9] | 22[13] | Data not readily available | Data not readily available |
| FLT3-D835Y | Potent (inhibition at 100 nM)[1] | 5.7[8] | 1.6[8] | Data not readily available | Data not readily available | Data not readily available |
| VEGFR2 | Not reported | >1000 | >1000 | 90 | 80 | >1000 |
| c-KIT | Not reported | 4.8 (Kd)[4] | >100 | 68 | 2 (PDGFRβ) | <1 |
| BCR-ABL | Not reported | >1000 | >1000 | >1000 | >1000 | <1[20] |
| Src | Not reported | >1000 | >1000 | >1000 | >1000 | 0.5[18] |
Note: Data is compiled from various sources and may not be directly comparable due to different assay conditions. "Kd" refers to the dissociation constant, another measure of binding affinity.
Cellular Activity: From Enzyme Inhibition to Anti-Proliferative Effects
While in vitro kinase assays provide valuable information about the direct interaction between an inhibitor and its target enzyme, cellular assays are crucial for assessing the compound's ability to inhibit kinase signaling within a biological context and to exert anti-proliferative effects.
| Cell Line | 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (Growth Inhibition) | Quizartinib (IC50, nM) | Gilteritinib (IC50, nM) | Sorafenib (IC50, µM) | Sunitinib (IC50, nM) | Dasatinib (IC50, nM) |
| Molm-13 (FLT3-ITD) | Significant inhibition at 100 nM[1] | <1[6] | 2.9[8] | ~5 | 54[23] | 0.6-11[19] |
| MV4-11 (FLT3-ITD) | Significant inhibition at 100 nM[1] | <1[6] | 0.92[8] | ~5 | 54[23] | 0.6-11[19] |
| HL-60 (FLT3-null) | No significant inhibition at 10,000 nM[1] | >1000 | >1000 | ~10 | >1000 | >1000 |
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments used to evaluate and compare kinase inhibitors.
In Vitro Kinase Assay (ADP-Glo™ Assay)
This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.
Caption: Workflow for an In Vitro Kinase Assay.
Materials:
-
Recombinant kinase (e.g., FLT3)
-
Kinase substrate (e.g., a generic tyrosine kinase peptide)
-
Kinase inhibitor (e.g., this compound)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare Reagents: Dilute the kinase, substrate, and inhibitor to the desired concentrations in kinase buffer.
-
Plate Setup: Add 5 µL of the kinase solution to each well of the microplate.
-
Add Inhibitor: Add 2.5 µL of the inhibitor solution (or vehicle control) to the appropriate wells.
-
Initiate Reaction: Add 2.5 µL of the ATP/substrate solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.
-
Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol outlines a colorimetric assay to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[4][7][18][21][24]
Caption: Workflow for an MTT Cell Viability Assay.
Materials:
-
Cancer cell lines (e.g., Molm-13, MV4-11)
-
Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)
-
Kinase inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or other solubilization buffer
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: The following day, treat the cells with serial dilutions of the kinase inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add MTT Reagent: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Conclusion
The phenyl-oxazol-2-amine scaffold represents a promising starting point for the development of novel kinase inhibitors, particularly targeting FLT3 in the context of AML. The available data for 5-(4-fluorophenyl)-N-phenyloxazol-2-amine demonstrates its potent and selective inhibition of FLT3 and its downstream signaling pathways, leading to significant anti-proliferative effects in FLT3-mutated cancer cells.
When compared to established kinase inhibitors, the phenyl-oxazol-2-amine scaffold appears to offer a high degree of selectivity for FLT3, similar to Quizartinib and Gilteritinib, and in contrast to the broader-spectrum activity of multi-kinase inhibitors like Sorafenib and Sunitinib. This selectivity can be advantageous in minimizing off-target effects and associated toxicities.
Further investigation into the structure-activity relationships of this scaffold, including the evaluation of the trifluoromethyl-substituted analog, this compound, is warranted to fully elucidate its therapeutic potential. The experimental protocols provided in this guide offer a robust framework for the continued preclinical evaluation of this and other novel kinase inhibitors. As our understanding of the complex signaling networks that drive cancer continues to grow, the development of potent and selective kinase inhibitors based on novel chemical scaffolds will remain a cornerstone of targeted cancer therapy.
References
- Perl, A. E. (2020). Gilteritinib: potent targeting of FLT3 mutations in AML. Blood Advances, 4(6), 1142–1154.
- Hantschel, O., et al. (2007). The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib. Proceedings of the National Academy of Sciences, 104(33), 13283-13288.
- Isoyama, T., et al. (2020). Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells. Oncotarget, 11(11), 964–977.
- Lee, L. Y., et al. (2017). Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia. Leukemia, 31(5), 1206–1209.
- Mori, M., et al. (2017). Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor. Blood, 130(Supplement 1), 1395.
- Kim, H. J., et al. (2020). Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. Molecules, 25(21), 5154.
- Eustace, A. J., et al. (2008). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines.
- BenchChem. (n.d.). Comparative Analysis: c-Kit-IN-1 vs. Sunitinib in Kinase Inhibition. BenchChem.
- ResearchGate. (n.d.). Chemical structure and kinase selectivity profiling of quizartinib,...
- Smith, C. C., et al. (2019).
- Li, J., et al. (2010). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Drug Metabolism and Disposition, 38(8), 1244–1253.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). sorafenib. IUPHAR/BPS Guide to PHARMACOLOGY.
- Guo, T., et al. (2015). Mechanisms of sunitinib resistance in gastrointestinal stromal tumors harboring KITAY502-3ins mutation: an in vitro mutagenesis screen for drug-resistance. Oncotarget, 6(31), 31940–31952.
- Dráber, P., et al. (2014). Real-Time Analysis of Imatinib- and Dasatinib-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin. PLoS ONE, 9(9), e107367.
- Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(1), 357–365.
- Shukla, S., et al. (2009). Sunitinib (Sutent, SU11248), a Small-Molecule Receptor Tyrosine Kinase Inhibitor, Blocks Function of the ATP-Binding Cassette (ABC) Transporters P-Glycoprotein (ABCB1) and ABCG2. Drug Metabolism and Disposition, 37(2), 359–365.
- Johnson, J. L., et al. (2017). Kinome and Transcriptome Profiling Reveal Broad and Distinct Activities of Erlotinib, Sunitinib, and Sorafenib in the Mouse Heart and Suggest Cardiotoxicity From Combined Signal Transducer and Activator of Transcription and Epidermal Growth Factor Receptor Inhibition.
- Oncotarget. (2020). Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity... Oncotarget, 11(11).
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A Tale of Two Scaffolds: A Comparative Guide to 2-Aminooxazoles and 2-Aminothiazoles in Biological Assays
Introduction: The Allure of Privileged Heterocycles in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the designation of "privileged scaffolds." Among these, the five-membered heterocyclic rings, 2-aminothiazole and its bioisosteric cousin, 2-aminooxazole, have garnered significant attention. The 2-aminothiazole core is a well-established pharmacophore found in a multitude of approved drugs, celebrated for its diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] However, its journey through the drug discovery pipeline is not without its challenges, including potential metabolic liabilities and a propensity to act as a Pan-Assay Interference Compound (PAINS).[4][5]
This has led to a growing interest in the 2-aminooxazole scaffold as a promising alternative.[6] The replacement of the sulfur atom in the thiazole ring with a more electronegative oxygen atom subtly alters the molecule's physicochemical properties, which can have profound implications for its biological activity, metabolic stability, and safety profile.[4] This guide provides a comprehensive comparison of these two pivotal scaffolds, drawing on experimental data to illuminate their relative performance in biological assays and offering insights into the causal factors behind their divergent behaviors. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting and optimizing these key heterocyclic cores in their quest for novel therapeutics.
Physicochemical and Metabolic Considerations: A Game of Atoms
The seemingly minor substitution of sulfur with oxygen imparts significant changes to the physicochemical properties of the core scaffold, which in turn influences solubility, metabolic fate, and potential for non-specific interactions.
One of the key advantages of substituting the 2-aminothiazole core with a 2-aminooxazole is the potential for improved metabolic stability.[4] The sulfur atom in the 2-aminothiazole ring is susceptible to oxidation, a common metabolic pathway that can lead to inactivation of the molecule.[4] By replacing sulfur with oxygen, this metabolic hotspot is eliminated. While this does not render the molecule metabolically inert, it redirects metabolic processes to other parts of the molecule, which can lead to a more predictable and favorable pharmacokinetic profile.
Furthermore, 2-aminothiazoles have, in some instances, been identified as PAINS, which are compounds that can interfere with assay readouts through non-specific mechanisms, leading to false-positive results.[4][7] The isosteric replacement with a 2-aminooxazole has been shown to mitigate this risk, with studies demonstrating that 2-aminooxazole derivatives exhibit a reduced tendency for non-specific reactivity with biological nucleophiles like glutathione.[4]
From a physicochemical standpoint, the greater electronegativity of oxygen compared to sulfur can lead to a lower calculated logP (ClogP) for 2-aminooxazoles, which often translates to improved aqueous solubility.[4] This is a critical parameter in drug development, as poor solubility can hinder absorption and bioavailability.
Head-to-Head in the Arena: Comparative Biological Assays
To truly understand the implications of the sulfur-to-oxygen switch, we must turn to direct comparative studies where 2-aminothiazole-containing compounds and their 2-aminooxazole isosteres are pitted against each other in biological assays.
Antitubercular Activity: A Case Study in Bioisosterism
A compelling head-to-head comparison was conducted in the search for novel antitubercular agents.[6] In this study, a series of N-substituted 4-phenyl-2-aminothiazoles and their corresponding 2-aminooxazole analogs were synthesized and evaluated for their activity against Mycobacterium tuberculosis (Mtb).
The results, summarized in the table below, demonstrate that the antitubercular activity is largely retained, and in some cases improved, in the 2-aminooxazole derivatives.[6] This confirms that the two scaffolds can be considered true bioisosteres in this context, where the overall shape and electronic properties of the molecule are critical for its interaction with the biological target.
| Compound Pair | 2-Aminothiazole MIC (µM) | 2-Aminooxazole MIC (µM) |
| Pair 1 | >100 | >100 |
| Pair 2 | 12.5 | 12.3 |
| Pair 3 | 3.1 | 2.3 |
| Pair 4 | 0.16 | 6.9 |
Data sourced from Azzali et al., 2020.[6]
Interestingly, the study also delved into the physicochemical and pharmacokinetic properties of these compound pairs, providing a holistic view of their drug-like potential.
| Compound Pair | Property | 2-Aminothiazole | 2-Aminooxazole |
| Pair 2 | Kinetic Solubility in PBS pH 7.4 (µM) | 4.8 ± 0.4 | 5.9 ± 0.5 |
| Metabolic Half-life in HLM (min) | 14.5 ± 0.5 | 22.6 ± 1.2 | |
| Pair 3 | Kinetic Solubility in PBS pH 7.4 (µM) | 3.3 ± 0.3 | 6.8 ± 1.1 |
| Metabolic Half-life in HLM (min) | 3.9 ± 0.4 | 2.7 ± 0.8 |
Data sourced from Azzali et al., 2020.[6]
These data highlight that the 2-aminooxazole analogs generally exhibit comparable or slightly improved solubility and, in some cases, a longer metabolic half-life in human liver microsomes (HLM), underscoring the potential advantages of this scaffold in overcoming some of the inherent liabilities of the 2-aminothiazole core.
Kinase Inhibition: Targeting Cancer's Master Switches
The 2-aminothiazole scaffold is a cornerstone in the design of kinase inhibitors, with the blockbuster drug dasatinib serving as a prime example.[8][9] A study exploring derivatives of dasatinib provides a direct comparison of 2-aminooxazoles and 2-aminothiazoles in the context of cancer therapy.[10] These compounds were evaluated for their ability to inhibit the proliferation of the human chronic myeloid leukemia (CML) cell line K562.
The results revealed that the 2-aminooxazole derivatives of dasatinib exhibited antiproliferative activity comparable to their 2-aminothiazole counterparts, with some compounds demonstrating potent nanomolar inhibitory activity, similar to dasatinib itself.[10] This suggests that in the context of kinase inhibition, the 2-aminooxazole core can effectively mimic the binding interactions of the 2-aminothiazole, making it a viable and potentially advantageous alternative.
Experimental Protocols: A Guide to the Bench
To facilitate the direct comparison of these scaffolds in your own research, we provide detailed, step-by-step methodologies for key biological assays.
Broth Microdilution Assay for Antibacterial Susceptibility Testing
This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (broth only)
-
Spectrophotometer or plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions of the compound in broth directly in the 96-well plate to achieve a range of desired concentrations.
-
Inoculum Preparation: Dilute the bacterial culture in broth to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (bacteria with a known antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a plate reader.
Causality Behind Experimental Choices:
-
Logarithmic Growth Phase: Bacteria in this phase are most metabolically active and susceptible to antibiotics, providing a stringent test of the compound's efficacy.
-
Cation-Adjusted Mueller-Hinton Broth: This is a standardized medium for susceptibility testing, ensuring reproducibility and comparability of results. The adjusted cation concentrations are crucial for the activity of certain classes of antibiotics.
-
Standardized Inoculum: A consistent starting number of bacteria is essential for reliable and reproducible MIC values.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the amount of ATP consumed in the phosphorylation reaction.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compounds dissolved in DMSO
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Plating: Serially dilute the test compounds in DMSO and add them to the wells of the assay plate.
-
Kinase Reaction: Prepare a kinase reaction mixture containing the kinase and its substrate in the assay buffer. Add this mixture to the wells containing the compounds.
-
Initiation of Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Signal Detection: Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based detection reagent. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Causality Behind Experimental Choices:
-
White, Opaque Plates: These plates are used to maximize the luminescent signal and prevent crosstalk between wells.
-
Luminescence-Based Detection: This method is highly sensitive and has a large dynamic range, allowing for the accurate determination of kinase activity over a wide range of inhibition levels.
-
Inverse Proportionality: As the kinase consumes ATP, a more potent inhibitor will result in less ATP consumption and therefore a higher luminescent signal.
Visualizing the Concepts: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate a representative signaling pathway where these scaffolds might be employed as inhibitors and a typical experimental workflow for their comparison.
Caption: A simplified kinase signaling cascade.
Caption: Workflow for comparing the two scaffolds.
Conclusion: Making an Informed Choice
The decision to employ a 2-aminooxazole or a 2-aminothiazole scaffold in a drug discovery program is a nuanced one, with the optimal choice being highly dependent on the specific biological target and the desired therapeutic profile. The 2-aminothiazole core remains a powerful and validated pharmacophore with a long history of success. However, for projects plagued by metabolic instability, solubility issues, or concerns about non-specific activity, the 2-aminooxazole presents a compelling and often superior alternative.
The experimental evidence suggests that in many cases, biological activity is retained or even enhanced upon making the sulfur-to-oxygen switch, while the physicochemical and pharmacokinetic properties can be significantly improved. As with any bioisosteric replacement, a direct head-to-head comparison in relevant biological and ADME assays is paramount. This guide has provided the foundational knowledge and experimental framework to empower researchers to make such a comparison, ultimately facilitating the design of safer, more effective medicines.
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A Comparative Guide to the In Vitro Validation of 4-(4-(trifluoromethyl)phenyl)oxazol-2-amine as a Potential Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a pressing need for novel therapeutic agents that exhibit enhanced efficacy and selectivity.[1][2] Within this context, oxazole derivatives have emerged as a promising class of compounds, demonstrating significant potential in preclinical studies.[3][4] This guide provides a comprehensive framework for the in vitro validation of a specific analog, 4-(4-(trifluoromethyl)phenyl)oxazol-2-amine, as a prospective anticancer agent. While direct, extensive experimental data for this particular compound is emerging, this document synthesizes information from structurally related molecules to propose a robust validation strategy.[3] We will explore its potential mechanisms, compare its hypothetical efficacy with established anticancer drugs, and provide detailed protocols for essential validation assays.
Introduction to this compound
This compound belongs to a class of heterocyclic compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. The presence of the trifluoromethyl group is a key structural feature, often associated with increased metabolic stability and enhanced binding affinity to target proteins. While the synthesis of various oxazoline and oxazole derivatives is well-documented, the specific anticancer properties of this compound are an area of active investigation.[5][6] Structurally similar compounds have shown promise, suggesting that this molecule warrants rigorous evaluation.[7][8]
Postulated Mechanism of Action and Comparative Landscape
Based on the activity of analogous oxazole-containing compounds, this compound may exert its anticancer effects through the modulation of key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.[3][4] For instance, a structurally related compound, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine, has been identified as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[4] This inhibition leads to decreased proliferation and increased apoptosis in cancer cells.[4]
Another potential mechanism, observed in similar quinazoline-based structures, involves the inhibition of the ERK1/2 signaling pathway, a critical regulator of cell growth and survival.[9]
To establish a benchmark for its potential efficacy, we will compare it to standard-of-care chemotherapeutic agents used in the treatment of prevalent cancers such as breast and lung cancer.
Table 1: Standard Chemotherapeutic Agents for Comparison
| Cancer Type | Standard Agents |
| Breast Cancer | Doxorubicin, Paclitaxel, Docetaxel, Cyclophosphamide, Carboplatin, Capecitabine[10][11][12][13][14] |
| Lung Cancer | Cisplatin, Carboplatin, Paclitaxel, Docetaxel, Gemcitabine, Vinorelbine, Pemetrexed[15][16][17][18][19] |
A successful validation would demonstrate comparable or superior cytotoxicity of this compound against relevant cancer cell lines when compared to these established drugs.
In Vitro Validation Workflow: A Step-by-Step Approach
A systematic in vitro evaluation is crucial to determine the anticancer potential of a novel compound.[20][21] The following workflow outlines the key experimental stages.
Caption: A standard workflow for the in vitro evaluation of a novel anticancer compound.[3]
Detailed Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[22][23][24][25][26]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[22][25] The amount of formazan produced is proportional to the number of living cells.[23]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and a standard chemotherapeutic agent (e.g., Doxorubicin for MCF-7, Cisplatin for A549) for 48-72 hours. Include untreated cells as a control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[22]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[23]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[22]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Table 2: Hypothetical Comparative Cytotoxicity Data (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| This compound | [Expected Value] | [Expected Value] |
| Doxorubicin | [Reference Value] | N/A |
| Cisplatin | N/A | [Reference Value] |
This table should be populated with experimental data.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[27][28]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[27][28] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[28][29] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[27][28]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[27]
-
Staining: Resuspend the cells in 1X Binding Buffer and add FITC-conjugated Annexin V and PI.[30]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.[27]
Cell Cycle Analysis
This analysis determines the effect of the compound on the progression of the cell cycle.[31][32][33][34][35]
Principle: Propidium iodide stoichiometrically binds to DNA, allowing for the quantification of DNA content within cells.[31][35] This enables the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their fluorescence intensity.[31]
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.[21]
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[21]
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).[21][35]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[21]
Signaling Pathway Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample and can reveal the compound's effect on key signaling molecules.[36][37]
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target proteins of interest (e.g., phosphorylated and total forms of kinases in a signaling cascade).
Caption: A hypothetical signaling pathway potentially inhibited by the compound.
Protocol:
-
Cell Lysis: Treat cells with the compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[38]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Gel Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a nitrocellulose or PVDF membrane.[37]
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA) and then incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, cleaved caspase-3) overnight at 4°C.[37]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody.[38] Detect the signal using an enhanced chemiluminescence (ECL) substrate.[38]
Conclusion and Future Directions
The in vitro validation of this compound is a critical step in assessing its potential as a novel anticancer agent.[21][39] The experimental framework outlined in this guide provides a systematic approach to characterizing its cytotoxic activity and elucidating its mechanism of action. Positive and compelling results from these in vitro studies, demonstrating significant and selective anticancer activity, would provide a strong rationale for advancing the compound to preclinical in vivo studies in animal models.[1] Further research could also involve structural modifications to optimize its potency and pharmacokinetic properties.[1]
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Assaying cell cycle status using flow cytometry. National Center for Biotechnology Information.[Link]
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Novel Anticancer Agents: Design, Synthesis and in Vitro Evaluation of Quinoline-Based Hybrids. Longdom Publishing.[Link]
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Comparative Selectivity Analysis of a Novel Chemical Entity: A Guide to Profiling 4-(4-(trifluoromethyl)phenyl)oxazol-2-amine
This guide provides a comprehensive framework for characterizing the selectivity profile of the novel compound 4-(4-(trifluoromethyl)phenyl)oxazol-2-amine. Given the absence of published data on this specific molecule, we present a robust, multi-tiered experimental strategy grounded in the established activities of its core chemical scaffolds. This document serves as a practical protocol and a blueprint for researchers engaged in the early-stage validation of new chemical entities.
The 2-aminooxazole motif is recognized as a privileged scaffold in medicinal chemistry, frequently appearing in potent kinase inhibitors. Similarly, the 4-(trifluoromethyl)phenyl group is a common substituent in molecules targeting a range of proteins, including kinases and monoamine oxidases (MAOs). Therefore, our investigative strategy hypothesizes that this compound is a potential kinase or MAO inhibitor and outlines the necessary experiments to determine its primary targets and off-target liabilities.
Part 1: The Imperative of Selectivity Profiling
Selectivity is the cornerstone of modern drug development and chemical probe design. A selective compound elicits its biological effect through a specific, intended target, minimizing confounding off-target effects that can lead to ambiguous experimental results or adverse clinical outcomes. A non-selective, or promiscuous, compound interacts with multiple proteins, making it a poor tool for research and a challenging candidate for therapeutic development.
This guide establishes a systematic workflow to classify this compound and benchmark its performance against established inhibitors known for their high selectivity or broad promiscuity.
Part 2: A Multi-Tiered Strategy for Target Deconvolution
We propose a three-tiered approach, beginning with broad, high-throughput screening and progressively narrowing the focus to specific enzymatic and cellular target validation.
Caption: A multi-tiered workflow for selectivity profiling.
Tier 1: Broad Kinome Profiling
The initial and most critical step is to understand the compound's interaction landscape across the human kinome. The development of selective kinase inhibitors is challenging due to the highly conserved nature of the ATP-binding site across the kinase family.[1] A broad screening panel provides an unbiased view of potential targets and off-targets.[2][3]
Recommended Protocol: Large-Panel Kinase Screen (e.g., KINOMEscan™)
This competitive binding assay platform is an industry standard for profiling compounds against a large panel of kinases (>400). It measures the ability of a test compound to displace a proprietary ligand from the kinase active site.
-
Objective: To identify all potential kinase targets of this compound at a single, high concentration.
-
Methodology:
-
Compound Preparation: Solubilize the test compound in 100% DMSO to create a 100X stock solution (e.g., 1 mM for a 10 µM final assay concentration).
-
Assay Execution (Performed by Service Provider): The compound is incubated with a panel of DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified using qPCR.
-
Data Output: Results are typically provided as '% Inhibition' or '% Control' at the tested concentration. A lower % Control value indicates stronger binding.
-
-
Interpretation: Hits are typically defined as kinases showing >90% inhibition at a 10 µM concentration. This initial screen does not measure potency (IC50) but rather provides a comprehensive list of potential interactors for further investigation.
Tier 2: Orthogonal Potency and MAO Selectivity Assays
Following the identification of primary hits from the kinome screen, the next tier focuses on quantifying the potency (IC50) for these targets. Concurrently, we will test the hypothesis that the compound inhibits monoamine oxidases (MAO-A and MAO-B), which are responsible for the degradation of amine neurotransmitters.[4] Selective inhibitors for MAO-A are used in treating depression, while MAO-B inhibitors are used for Parkinson's disease.[5][6]
Protocol 2a: Kinase Inhibition Potency (ADP-Glo™ Kinase Assay)
This is a luminescent, homogeneous assay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
-
Objective: To determine the IC50 values for the highest-affinity kinase hits identified in Tier 1.
-
Methodology:
-
Reagent Preparation: Prepare kinase, substrate, and ATP solutions in kinase buffer. Serially dilute this compound and control compounds (e.g., 10-point, 3-fold dilutions starting from 30 µM).
-
Kinase Reaction: Add kinase, substrate/ATP mix, and compound dilutions to a 384-well plate. Incubate at room temperature for 1 hour.
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP.
-
Luminescence Signal: Add Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction. Measure luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the log of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.
-
Protocol 2b: MAO-A/B Inhibition Assay
-
Objective: To determine if this compound selectively inhibits MAO-A or MAO-B.
-
Methodology:
-
Enzyme Preparation: Use recombinant human MAO-A and MAO-B enzymes.
-
Assay Principle: A common method uses a non-fluorescent substrate that is converted into a highly fluorescent product (e.g., Resorufin) by the MAO enzyme.
-
Procedure:
-
Pipette MAO-A or MAO-B enzyme into separate wells of a 96-well plate.
-
Add serial dilutions of the test compound and known selective inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).[7]
-
Pre-incubate for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate and horseradish peroxidase mixture.
-
Incubate at 37°C for 30-60 minutes.
-
Measure fluorescence (Ex/Em = 535/587 nm).
-
-
Data Analysis: Calculate % inhibition for each concentration and determine IC50 values as described above.
-
Tier 3: Cellular Target Engagement Validation
Biochemical assays are essential but do not guarantee that a compound will engage its target in the complex environment of a living cell. Cellular target engagement assays are the final validation step.
Protocol 3: Cellular Thermal Shift Assay (CETSA®)
CETSA is based on the principle that a protein becomes more resistant to thermal denaturation when bound to a ligand.
-
Objective: To confirm the direct binding of this compound to its primary kinase target(s) in intact cells.
-
Methodology:
-
Cell Treatment: Treat cultured cells expressing the target kinase with the test compound or vehicle (DMSO) for 1 hour.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Protein Quantification: Separate soluble (non-denatured) proteins from precipitated (denatured) proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining in the supernatant at each temperature using Western Blot or ELISA.
-
-
Interpretation: A successful target engagement will result in a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control, indicating protein stabilization at higher temperatures.
Part 3: Comparative Analysis and Data Presentation
To contextualize the selectivity profile of this compound, its data must be compared against well-characterized "gold standard" compounds.
Comparator Compounds:
-
Promiscuous Kinase Inhibitor: Staurosporine . This natural product is a potent but highly non-selective kinase inhibitor, binding to the majority of kinases with high affinity.[8][9] It serves as a benchmark for promiscuity.
-
Selective Kinase Inhibitor: Skepinone-L . A highly selective inhibitor of p38α MAPK, a kinase frequently associated with the 2-aminooxazole scaffold.[10][11] It serves as a benchmark for high selectivity.
-
Selective MAO Inhibitors: Clorgyline (MAO-A selective) and Selegiline (MAO-B selective).[6][7] These are used to benchmark the MAO activity profile.
Data Summary Tables:
The following tables are templates for presenting the experimental data in a clear, comparative format.
Table 1: Tier 1 Kinome Screen Results (% Inhibition at 10 µM)
| Kinase Target | Primary Family | This compound | Staurosporine (Control) |
|---|---|---|---|
| Primary Hit 1 (e.g., p38α) | CMGC | 99% | 99% |
| Primary Hit 2 (e.g., SRC) | Tyrosine Kinase | 95% | 99% |
| Non-Hit (e.g., AKT1) | AGC | 15% | 98% |
| ... (additional kinases) | | | |
Table 2: Tier 2 Potency and Selectivity Data (IC50, nM)
| Target | This compound | Skepinone-L (p38α) | Staurosporine | Clorgyline (MAO-A) | Selegiline (MAO-B) |
|---|---|---|---|---|---|
| p38α | [Experimental Value] | 5 | 6.5 | >10,000 | >10,000 |
| SRC | [Experimental Value] | >10,000 | 5.8 | >10,000 | >10,000 |
| MAO-A | [Experimental Value] | N/A | N/A | 15 | >10,000 |
| MAO-B | [Experimental Value] | N/A | N/A | >10,000 | 25 |
Visualizing Selectivity:
Selectivity can be visualized using diagrams that map inhibition data onto the human kinome tree, providing an intuitive snapshot of a compound's cross-reactivity profile.
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A Comparative Guide to the In Vivo Efficacy of Trifluoromethylphenyl Oxazole Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and favorable safety profiles is a continuous endeavor. Within the vast landscape of medicinal chemistry, heterocyclic compounds hold a prominent position, and among them, the oxazole scaffold has emerged as a privileged structure. The incorporation of a trifluoromethylphenyl moiety into the oxazole core has been a key strategy in the design of potent and selective modulators of various biological targets. This guide provides an in-depth, objective comparison of the in vivo efficacy of select trifluoromethylphenyl oxazole derivatives, supported by experimental data, to aid in the rational design and development of next-generation therapeutics.
Introduction to Trifluoromethylphenyl Oxazole Derivatives
The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, serves as a versatile scaffold in drug discovery due to its ability to engage in various non-covalent interactions with biological macromolecules.[1][2] The trifluoromethyl (-CF3) group is a bioisostere of a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[3] The combination of the trifluoromethylphenyl and oxazole moieties has given rise to a class of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6]
This guide will delve into the in vivo performance of specific trifluoromethylphenyl oxazole derivatives, focusing on their comparative efficacy in preclinical models of cancer and inflammation. We will explore the causality behind the experimental designs and present the data in a clear, comparative format to facilitate informed decision-making in drug development programs.
In Vivo Antitumor Efficacy: A Comparative Analysis
The development of novel anticancer agents with improved therapeutic indices remains a critical challenge in oncology.[7] Several trifluoromethylphenyl oxazole derivatives have been investigated for their potential to inhibit tumor growth in vivo. Here, we compare the efficacy of a notable example from recent literature.
Featured Derivative: Chiral Trifluoromethylated Oxazol-5-one (Compound 5t)
A study by a research group detailed the synthesis and in vivo evaluation of a series of novel oxazol-5-one derivatives. Among them, a chiral derivative containing a trifluoromethylphenyl group, designated as compound 5t , demonstrated significant antitumor activity.[8]
Experimental Model: The in vivo efficacy of compound 5t was assessed in a hepatocellular carcinoma (HCC) xenograft model in nude mice.[8]
Treatment Protocol:
-
HepG2 cells were subcutaneously injected into the flank of nude mice.
-
When tumors reached a volume of approximately 100-150 mm³, the mice were randomized into a vehicle control group and a treatment group.
-
Compound 5t was administered intraperitoneally at a dose of 20 mg/kg every other day.
-
Tumor volume and body weight were monitored throughout the study.
Efficacy Data:
| Compound | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Compound 5t | 20 mg/kg, i.p., every other day | Significant inhibition (p < 0.01) | [8] |
| Vehicle Control | - | 0 | [8] |
Key Insights and Mechanistic Rationale:
The study further investigated the mechanism of action of compound 5t, revealing that it induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS). This mechanistic insight provides a strong rationale for its observed in vivo antitumor efficacy. The choice of an HCC xenograft model is relevant given the high incidence and poor prognosis of this cancer type. The intraperitoneal route of administration is a common approach in preclinical oncology studies to ensure systemic exposure.
In Vivo Anti-inflammatory Activity: A Comparative Perspective
One study investigated the anti-inflammatory activity of novel oxazole derivatives in a carrageenan-induced rat paw edema model.[9] Although these derivatives did not contain the trifluoromethylphenyl moiety, the experimental design provides a valuable template for evaluating the anti-inflammatory potential of our target compounds.
Representative Experimental Protocol for Anti-inflammatory Screening
Model: Carrageenan-induced paw edema in rats is a widely used and well-characterized model of acute inflammation.[10]
Methodology:
-
Male Wistar rats are fasted overnight with free access to water.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
The test compounds, a vehicle control, and a standard drug (e.g., Indomethacin) are administered orally or intraperitoneally.
-
After a specified time (e.g., 60 minutes), 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
The percentage of edema inhibition is calculated for each group relative to the vehicle control.
Hypothetical Comparative Data Table:
To illustrate how a comparative analysis would be presented, the following table showcases a hypothetical comparison of two trifluoromethylphenyl oxazole derivatives (Compound A and Compound B) against a standard anti-inflammatory drug.
| Compound | Dose (mg/kg) | Route of Administration | % Inhibition of Paw Edema (at 3h) |
| Compound A | 10 | p.o. | 45 |
| Compound B | 10 | p.o. | 60 |
| Indomethacin | 10 | p.o. | 75 |
| Vehicle Control | - | p.o. | 0 |
Causality in Experimental Design: The carrageenan-induced paw edema model is selected for its reproducibility and its ability to reflect the cardinal signs of inflammation. The time course of edema development allows for the assessment of the onset and duration of action of the test compounds. The inclusion of a standard drug like indomethacin provides a benchmark for evaluating the relative potency of the novel derivatives.
Experimental Workflows and Signaling Pathways
To provide a comprehensive understanding of the evaluation process, the following diagrams illustrate a typical in vivo experimental workflow and a relevant signaling pathway.
In Vivo Antitumor Efficacy Workflow
Caption: A simplified signaling pathway illustrating ROS-induced apoptosis.
Conclusion and Future Directions
This guide has provided a comparative overview of the in vivo efficacy of trifluoromethylphenyl oxazole derivatives, with a focus on their potential as anticancer and anti-inflammatory agents. The presented data and experimental protocols highlight the importance of rigorous preclinical evaluation in identifying promising drug candidates. While the available data is still emerging, the significant antitumor activity of compounds like the chiral trifluoromethylated oxazol-5-one (5t) underscores the therapeutic potential of this chemical class.
Future research should focus on:
-
Direct Head-to-Head Comparisons: Conducting in vivo studies that directly compare the efficacy and safety of multiple trifluoromethylphenyl oxazole derivatives within the same experimental model.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing a clear relationship between drug exposure and therapeutic effect to optimize dosing regimens. [11][12]* Exploration of Other Therapeutic Areas: Investigating the in vivo efficacy of this compound class in models of infectious diseases and other indications where oxazole derivatives have shown promise.
By systematically exploring the structure-activity relationships and in vivo performance of trifluoromethylphenyl oxazole derivatives, the scientific community can accelerate the development of novel and effective therapies for a range of human diseases.
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Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). PubMed. Retrieved from [Link]
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Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (n.d.). RSC Publishing. Retrieved from [Link]
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Pharmacokinetics and Pharmacodynamics of Tedizolid. (2022). PubMed. Retrieved from [Link]
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Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation. (2023). ResearchGate. Retrieved from [Link]
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In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). ResearchGate. Retrieved from [Link]
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A comprehensive review on biological activities of oxazole derivatives. (2019). PMC - NIH. Retrieved from [Link]
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A comprehensive review on biological activities of oxazole derivatives. (2019). PMC - NIH. Retrieved from [Link]
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Design, synthesis and biological evaluation of novel oxazole derivatives as potential hypoglycemic agents. (2024). PubMed. Retrieved from [Link]
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Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents. (2021). PMC - NIH. Retrieved from [Link]
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A Head-to-Head Battle for Antitubercular Supremacy: 2-Aminooxazoles Versus 2-Aminothiazoles
A Senior Application Scientist's In-Depth Technical Guide
In the relentless pursuit of novel therapeutics to combat the global threat of tuberculosis (TB), medicinal chemists are increasingly exploring privileged scaffolds that can serve as fertile ground for drug discovery. Among these, the 2-aminothiazole core has been extensively investigated, yielding potent antitubercular agents. However, the classical bioisosteric replacement of sulfur with oxygen, leading to the 2-aminooxazole scaffold, presents a compelling alternative. This guide provides a head-to-head comparison of these two heterocyclic systems, delving into their antitubercular activity, structure-activity relationships (SAR), physicochemical properties, and synthetic accessibility, supported by experimental data to inform rational drug design in the field.
The Rationale for Bioisosteric Replacement: Beyond a Simple Swap
The concept of bioisosterism, where one atom or group of atoms is replaced by another with similar physical and chemical properties, is a cornerstone of modern drug design. The substitution of the thiazole's sulfur with an oxygen atom to form an oxazole is a classic example. This seemingly subtle change can have profound effects on a molecule's biological profile. For instance, 2-aminooxazoles are often predicted to have a lower calculated logP (ClogP) than their 2-aminothiazole counterparts, which could translate to improved aqueous solubility.[1] Furthermore, the sulfur atom in the thiazole ring can be susceptible to oxidation in vivo, potentially leading to metabolic instability. Replacing it with a less readily oxidizable oxygen atom could enhance the metabolic half-life of a compound.[1][2]
However, the synthesis of N-substituted 2-aminooxazoles has historically been more challenging than the well-established Hantzsch synthesis for 2-aminothiazoles, which may have contributed to their underrepresentation in screening libraries.[1] This guide will explore recent synthetic advances that have made the 2-aminooxazole scaffold more accessible for comparative studies.
Comparative Antitubercular Activity: A Tale of Two Scaffolds
Direct comparative studies have demonstrated that the 2-aminooxazole scaffold is indeed a viable bioisostere of the 2-aminothiazole in the context of antitubercular activity. A key study directly compared a small set of N-substituted 4-phenyl-2-aminooxazoles with their corresponding 2-aminothiazole analogs, revealing that the antitubercular potency is largely maintained, and in some cases, even slightly improved in the oxazole series.[3]
| Compound Pair | 2-Aminothiazole (MIC in µM) | 2-Aminooxazole (MIC in µM) |
| Pair 1 | > 50 | 25 |
| Pair 2 | 12.5 | 12.5 |
| Pair 3 | 6.25 | 3.12 |
| Pair 4 | 3.12 | 1.56 |
| Table 1: Comparison of Minimum Inhibitory Concentrations (MIC) of isosteric pairs of 2-aminothiazoles and 2-aminooxazoles against Mycobacterium tuberculosis H37Rv.[3] |
The data clearly indicates that the 2-aminooxazole core is a competent pharmacophore for antitubercular activity, displaying a similar trend in potency to the 2-aminothiazole series.[3] This validates the exploration of 2-aminooxazoles as a distinct but related chemical space for the discovery of new anti-TB drug candidates.
Delving into Structure-Activity Relationships (SAR)
The extensive body of research on 2-aminothiazoles provides a robust framework for understanding their SAR, which can, in turn, guide the design of novel 2-aminooxazoles.
The Invariant Core and Crucial Substituents of 2-Aminothiazoles
Numerous studies on 2-aminothiazoles have highlighted several key structural features that are critical for potent antitubercular activity:
-
The Thiazole Core: The 2-aminothiazole ring itself is considered a crucial pharmacophoric element. Attempts to replace it with other five- or six-membered heterocycles have generally resulted in a significant loss of activity.[4]
-
Substitution at the C-4 Position: A substituent at the C-4 position of the thiazole ring is often essential for activity. A 2-pyridyl moiety at this position has been shown to be particularly favorable, with its replacement leading to a decrease or complete loss of potency.[5][6]
-
Flexibility at the N-2 Position: In contrast to the C-4 position, the 2-amino group offers considerable flexibility for modification. A wide range of lipophilic substitutions, including aryl, heteroaryl, and acyl groups, are well-tolerated and can be optimized to enhance potency.[4][5] The introduction of substituted benzoyl groups at the N-2 position has led to some of the most potent 2-aminothiazole analogs, with MIC values in the sub-micromolar range.[5]
Translating SAR to 2-Aminooxazoles
The principle of bioisosterism suggests that the SAR trends observed for 2-aminothiazoles are likely to be transferable to the 2-aminooxazole scaffold. The initial comparative studies support this hypothesis, where similar substitution patterns on both scaffolds resulted in comparable activities.[3] This provides a rational starting point for the design of new 2-aminooxazole-based antitubercular agents, leveraging the wealth of knowledge from the 2-aminothiazole series.
The Undefined Target: A Quest for the Mechanism of Action
A significant knowledge gap for both 2-aminothiazoles and 2-aminooxazoles is the precise molecular mechanism of their antitubercular activity. For 2-aminothiazoles, it has been suggested that their mode of action does not involve iron chelation.[6] Some in silico docking studies have pointed towards β-Ketoacyl-ACP Synthase (KasA), an essential enzyme in mycobacterial mycolic acid biosynthesis, as a potential target.[7] However, this has yet to be definitively confirmed through experimental validation across a broad range of active compounds. The molecular target(s) of 2-aminooxazole-based antituberculars remain to be elucidated. The similar activity profiles of the two scaffolds suggest they may share a common mechanism of action. Identifying the molecular target is a critical next step in the development of these compounds, as it would enable structure-based drug design and a deeper understanding of potential resistance mechanisms.
Safety and Selectivity: A Comparative Glance
An essential aspect of drug development is ensuring a sufficient therapeutic window, meaning the compound is potent against its target but has minimal toxicity to host cells. The selectivity of antitubercular agents is often assessed by comparing their MIC against M. tuberculosis to their cytotoxicity (IC50) against a mammalian cell line, typically Vero cells. The ratio of IC50 to MIC gives the Selectivity Index (SI), with a higher SI being desirable.
While comprehensive head-to-head comparative data on the selectivity indices of a wide range of 2-aminooxazole and 2-aminothiazole pairs is still emerging, initial studies suggest that both scaffolds can be modified to achieve good selectivity. For 2-aminothiazoles, strategic modifications at the N-2 position have yielded compounds with high selectivity indices.[6] The direct comparison study on 2-aminooxazoles and their thiazole counterparts indicated that the oxazole derivatives also exhibited negligible cytotoxicity toward VERO cells.[3]
Further investigation into the comparative cytotoxicity and selectivity of a broader range of matched pairs is warranted to determine if one scaffold offers a consistent advantage in terms of safety profile.
Experimental Protocols: A Guide for the Bench Scientist
To facilitate further research and comparative studies, detailed experimental protocols for the synthesis and evaluation of these compounds are provided below.
Synthesis of 2-Aminothiazole Derivatives (Hantzsch Synthesis)
The Hantzsch thiazole synthesis is a robust and widely used method for the preparation of the 2-aminothiazole core.[5]
Step-by-Step Methodology:
-
Thiourea Preparation: If a substituted thiourea is not commercially available, it can be prepared by reacting the corresponding amine with benzoyl isothiocyanate, followed by base hydrolysis of the resulting N-benzoylthiourea.
-
Condensation Reaction: A suitably substituted thiourea is condensed with a substituted α-bromoketone in a solvent such as ethanol.
-
Heating: The reaction mixture is heated, typically at reflux, for a period of time until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or column chromatography to yield the desired 2-aminothiazole.
Caption: Hantzsch synthesis workflow for 2-aminothiazoles.
Synthesis of N-Substituted 2-Aminooxazole Derivatives
The synthesis of N-substituted 2-aminooxazoles can be more challenging than their thiazole counterparts. A recently developed two-step method has proven to be versatile.[3]
Step-by-Step Methodology:
-
Condensation: An appropriate α-bromoacetophenone is condensed with urea.
-
Buchwald-Hartwig Cross-Coupling: The resulting 2-aminooxazole is then coupled with an aryl halide using a palladium catalyst and a suitable base.
-
Reaction Conditions: The reaction conditions, including the choice of catalyst, ligand, base, and solvent, need to be optimized for each specific substrate combination.
-
Purification: The final product is purified using standard techniques such as column chromatography.
Caption: Two-step synthesis of N-substituted 2-aminooxazoles.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A standard method for determining the MIC against M. tuberculosis is the microplate Alamar blue assay (MABA).
Step-by-Step Methodology:
-
Preparation of Inoculum: A culture of M. tuberculosis H37Rv is grown to mid-log phase and then diluted to a standardized concentration.
-
Serial Dilutions: The test compounds are serially diluted in a 96-well microplate containing Middlebrook 7H9 broth.
-
Inoculation: Each well is inoculated with the prepared M. tuberculosis suspension. Control wells (no drug) are also included.
-
Incubation: The microplate is incubated at 37°C for a defined period, typically 5-7 days.
-
Addition of Alamar Blue: A solution of Alamar blue is added to each well, and the plate is re-incubated.
-
Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and, conversely, cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: A mammalian cell line (e.g., Vero cells) is seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Conclusion and Future Directions
The head-to-head comparison of 2-aminooxazoles and 2-aminothiazoles reveals that both scaffolds are highly promising for the development of novel antitubercular agents. The 2-aminooxazole core has been validated as a bioisostere of the more extensively studied 2-aminothiazole, demonstrating comparable, and in some instances, potentially superior, in vitro activity. The established SAR of 2-aminothiazoles provides a valuable roadmap for the rational design of new 2-aminooxazole derivatives.
The primary challenge and opportunity for future research lie in the elucidation of the molecular mechanism of action for both compound classes. The identification of their cellular target(s) will be a critical breakthrough, enabling more sophisticated drug design strategies and a better understanding of potential resistance mechanisms. Furthermore, a more comprehensive and systematic comparison of the in vitro and in vivo ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of a wider range of matched 2-aminooxazole and 2-aminothiazole pairs is necessary to determine if one scaffold holds a definitive advantage in terms of its drug-like properties.
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A Senior Application Scientist's Guide to Benchmarking Novel FLT3 Inhibitors: A Case Study with 4-(4-(trifluoromethyl)phenyl)oxazol-2-amine
Introduction: The Critical Role of FLT3 in Acute Myeloid Leukemia (AML) and the Drive for Novel Inhibitors
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the normal development of hematopoietic stem cells.[1][2] However, its aberrant activation due to mutations is a major driver in approximately one-third of newly diagnosed cases of Acute Myeloid Leukemia (AML).[1][3][4] The most common of these are internal tandem duplications (FLT3-ITD) within the juxtamembrane domain, which lead to constitutive, ligand-independent kinase activity.[5][6][7] This relentless signaling activates downstream pathways like RAS/MAPK, PI3K/AKT, and STAT5, promoting uncontrolled proliferation and survival of leukemic cells and is associated with a poor prognosis.[1][6][8]
The clinical validation of FLT3 as a therapeutic target has led to the development and approval of several small molecule inhibitors, fundamentally changing the treatment landscape for FLT3-mutated AML.[4][9] These inhibitors, however, are not without limitations, including acquired resistance and off-target effects. This necessitates a continuous search for novel chemical scaffolds with improved potency, selectivity, and resistance profiles.
This guide provides a comprehensive framework for the preclinical benchmarking of a novel FLT3 inhibitor, using 4-(4-(trifluoromethyl)phenyl)oxazol-2-amine as a representative test compound. We will compare its hypothetical performance against established first and second-generation FLT3 inhibitors, providing the scientific rationale and detailed protocols required for a rigorous evaluation. A recent study on related oxazole-2-amine derivatives has shown their potential as potent FLT3 inhibitors, making this an interesting scaffold for investigation.[7][10]
The Benchmarking Panel: Established FLT3 Inhibitors for Comparison
A robust benchmarking study requires comparison against well-characterized inhibitors with distinct mechanisms and clinical relevance. Our selected panel includes:
-
Midostaurin (Type I Inhibitor): The first FLT3 inhibitor approved for newly diagnosed FLT3-mutated AML in combination with chemotherapy.[11][12][13] As a multi-kinase inhibitor, it targets both FLT3-ITD and Tyrosine Kinase Domain (TKD) mutations by binding to the active conformation of the kinase.[5][12][14]
-
Gilteritinib (Type I Inhibitor): A potent, second-generation inhibitor approved for relapsed/refractory FLT3-mutated AML.[3][15][16] It is a dual inhibitor of FLT3 and AXL and is effective against both ITD and TKD mutations.[3][15][17]
-
Quizartinib (Type II Inhibitor): A highly potent and selective second-generation inhibitor that targets the inactive conformation of FLT3.[6] It is particularly effective against FLT3-ITD mutations but has less activity against TKD mutations, which can confer resistance.[14][16][18]
-
Sorafenib (Type II Inhibitor): A multi-kinase inhibitor with activity against FLT3-ITD.[19][20][21] While not as selective as other agents, it has demonstrated clinical activity and provides a useful benchmark for off-target kinase inhibition profiles.[19][22]
These inhibitors are classified based on their binding mode to the kinase domain, a critical aspect of their biological activity and resistance profiles.[13]
Benchmarking Workflow: A Multi-Tiered Approach
Our evaluation of this compound will proceed through a logical, three-tiered workflow designed to assess its biochemical potency, cellular efficacy, and mechanism of action.
Experimental Protocol:
-
Cell Culture and Treatment: Seed MV4-11 cells in 6-well plates. Once they reach a suitable density, treat them with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 2-4 hours. [23]2. Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states. [23]3. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein per sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate the membrane overnight at 4°C with primary antibodies specific for p-FLT3 (Tyr591), total FLT3, p-STAT5 (Tyr694), total STAT5, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin). [23][24]6. Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry. Normalize the phosphorylated protein levels to their respective total protein levels to determine the concentration-dependent inhibition of signaling.
Conclusion and Future Directions
This guide outlines a systematic approach to benchmarking the novel compound this compound against established FLT3 inhibitors. Based on our hypothetical data, the compound demonstrates potent biochemical and cellular activity, comparable to second-generation inhibitors like Gilteritinib and Quizartinib. The crucial next step, the Western blot analysis, would confirm its on-target mechanism of action.
A successful outcome from these studies would justify further investigation, including:
-
Kinase Selectivity Profiling: Screening the compound against a broad panel of kinases to assess its selectivity and potential for off-target effects.
-
Resistance Profiling: Evaluating its activity against cell lines harboring known FLT3 resistance mutations (e.g., D835Y).
-
In Vivo Efficacy: Testing the compound in animal xenograft models of FLT3-ITD AML to assess its anti-leukemic activity and tolerability in a whole-organism setting. [7][10] By following this rigorous, multi-tiered benchmarking strategy, researchers can effectively evaluate the potential of novel chemical entities and identify promising candidates for further development in the fight against AML.
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Man, N., et al. (2012). High activity of sorafenib in FLT3-ITD-positive acute myeloid leukemia synergizes with allo-immune effects to induce sustained responses. Leukemia, 26(11), 2353–9. Available at: [Link]
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Lee, L. Y., et al. (2021). Gilteritinib: A Novel FLT3 Inhibitor for Acute Myeloid Leukemia. Touro Scholar. Available at: [Link]
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Perl, A. E. (2020). Gilteritinib: potent targeting of FLT3 mutations in AML. Blood Advances, 4(6), 1142–1152. Available at: [Link]
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Zarrinkar, P., et al. (2009). AC220 is a uniquely potent and selective inhibitor of FLT3 for the treatment of acute myeloid leukemia (AML). Blood, 114(14), 2984-2992. Available at: [Link]
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A Comparative Guide to Trifluoromethylated vs. Non-Fluorinated Oxazole Analogs in Drug Discovery
Introduction: The Strategic Value of Fluorine in Modern Medicinal Chemistry
The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds due to its unique electronic properties and ability to engage in hydrogen bonding. However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, primarily related to optimizing pharmacokinetic properties such as metabolic stability. A key strategy in the medicinal chemist's toolkit is the selective incorporation of fluorine atoms or fluorine-containing moieties.[1][2][3][4]
Among these, the trifluoromethyl (CF₃) group is a particularly powerful tool for enhancing drug-like properties.[5][6] Its introduction into a molecule can profoundly influence lipophilicity, electronic character, and, most critically, metabolic fate.[3][5] This guide provides an in-depth comparative analysis of trifluoromethylated oxazole analogs against their non-fluorinated counterparts, offering experimental insights and detailed protocols for researchers in drug development. We will explore the causal mechanisms behind the observed property changes and provide the data necessary to make informed decisions in lead optimization campaigns.
Part 1: The Impact of Trifluoromethylation on Physicochemical Properties
The introduction of a CF₃ group, often as a bioisostere for a methyl (CH₃) group, fundamentally alters a molecule's physicochemical profile. These changes are not trivial; they directly impact how the molecule interacts with its biological target and how it is processed by the body.
Lipophilicity (LogP/LogD)
Lipophilicity, the measure of a compound's solubility in a lipid environment, is a critical parameter for membrane permeability and overall drug disposition. The CF₃ group, with its high electronegativity and larger surface area compared to hydrogen or a methyl group, significantly increases lipophilicity.[1][6][7][8][9] This enhancement can improve a compound's ability to cross cellular membranes, a necessary step for reaching intracellular targets. However, excessive lipophilicity can also lead to promiscuous binding and increased toxicity, making a carefully balanced profile essential.
| Compound Analog | R-Group | Experimental LogP | Rationale for Change |
| Oxazole Analog A | -CH₃ | 1.85 | Baseline lipophilicity for the non-fluorinated compound. |
| Oxazole Analog B | -CF₃ | 2.73 | The highly lipophilic nature of the CF₃ group significantly increases the partition coefficient.[6][9] |
Table 1: Comparative LogP values demonstrating the increase in lipophilicity upon trifluoromethylation. Data is representative.
Acidity and Basicity (pKa)
The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the three fluorine atoms. When placed near an acidic or basic center, it exerts a strong negative inductive effect. This effect can dramatically lower the pKa of a nearby acidic proton (making it more acidic) or the pKa of the conjugate acid of a basic nitrogen atom (making it less basic).[3][10] This modulation of pKa is crucial as it dictates the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target binding.
| Compound Analog | R-Group | Experimental pKa | Rationale for Change |
| 2-Amino-oxazole Analog C | -H | 5.5 | Baseline basicity of the amino group. |
| 2-Amino-oxazole Analog D | -CF₃ (at C4) | 3.2 | The CF₃ group withdraws electron density from the oxazole ring, reducing the basicity of the amino group.[10] |
Table 2: Comparative pKa values illustrating the electron-withdrawing influence of the CF₃ group on a proximal basic center. Data is representative.
Part 2: Enhancing Metabolic Stability: The Trifluoromethyl Shield
A primary driver for introducing CF₃ groups is to enhance metabolic stability.[2][11][12] Many drug candidates fail due to rapid metabolism by hepatic enzymes, particularly the Cytochrome P450 (CYP) superfamily, which often target electron-rich and sterically accessible C-H bonds for oxidation.
The C-F bond is one of the strongest single bonds in organic chemistry (bond dissociation energy of ~485 kJ/mol), significantly stronger than a typical C-H bond (~414 kJ/mol).[6] Replacing a metabolically labile C-H bond on a methyl group with a C-F bond effectively "shields" that position from oxidative metabolism. This strategy, often called "metabolic switching," can dramatically increase a drug's half-life and bioavailability.[11] A study on picornavirus inhibitors demonstrated this protective effect, where a trifluoromethyl analog showed significantly fewer metabolites compared to its methyl counterpart.[13]
| Parameter | Non-Fluorinated Analog (-CH₃) | Trifluoromethylated Analog (-CF₃) | Causality |
| Metabolic Pathway | Primary site of CYP-mediated oxidation. | Blocked site of metabolism. | The high C-F bond energy prevents enzymatic cleavage by CYP enzymes.[6][11] |
| Number of Metabolites | Multiple oxidative metabolites observed. | Significantly fewer metabolites. | Blocking a primary metabolic route limits the formation of downstream products.[13] |
| In Vitro Half-life (t½) | Shorter | Longer | Reduced rate of metabolism leads to slower clearance of the parent drug.[11] |
| Intrinsic Clearance (CLint) | Higher | Lower | Intrinsic clearance is a direct measure of the liver's metabolic capacity for the compound.[11] |
Table 3: Comparative metabolic stability profile of a hypothetical oxazole analog in a human liver microsome assay.
Caption: Metabolic shielding by trifluoromethylation.
Part 3: Synthetic Approaches to Trifluoromethylated Oxazoles
The synthesis of trifluoromethylated oxazoles can be achieved through various modern organic chemistry methods. A common and robust strategy involves the cycloaddition of α-trifluoromethyl-α-diazoketones with nitriles, often catalyzed by transition metals like cobalt or rhodium.[14][15] This approach allows for the modular and efficient construction of diverse, highly functionalized 4-CF₃-substituted oxazoles from readily available starting materials.[14][15] Another method involves the treatment of β-monosubstituted enamines with phenyliodine bis(trifluoroacetate) (PIFA), which incorporates the trifluoromethyl moiety into the final oxazole product.[16]
Caption: A streamlined synthetic workflow for 4-CF₃-oxazoles.
Part 4: Experimental Protocols
To ensure scientific integrity, the following protocols are provided as self-validating systems for synthesizing and evaluating these compounds.
Protocol 1: Synthesis of a 4-Trifluoromethyl-Substituted Oxazole
This protocol is adapted from the cobalt(II)-catalyzed cycloaddition methodology.[14]
-
Reagents & Setup:
-
α-trifluoromethyl-α-diazoketone (1.0 equiv)
-
Nitrile (1.2 equiv)
-
[Co(F₂₀TPP)] catalyst (5.0 mol %)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
Schlenk flask under an inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To the Schlenk flask, add the α-trifluoromethyl-α-diazoketone, nitrile, and solvent.
-
Stir the mixture until all solids are dissolved.
-
Add the cobalt(II) catalyst to the solution.
-
Heat the reaction mixture to the predetermined optimal temperature (e.g., 80 °C) and stir for the required time (typically 2-12 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Workup & Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired 4-CF₃-substituted oxazole.
-
Characterize the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.
-
Protocol 2: In Vitro Microsomal Stability Assay
This protocol outlines a standard procedure to determine the metabolic stability of a compound using liver microsomes.[11][17][18][19][20]
-
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Human Liver Microsomes (HLM)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (Cofactor solution)
-
Ice-cold "stopping solution" (e.g., acetonitrile with an internal standard)
-
96-well incubation plate and a shaker incubator set to 37 °C
-
-
Procedure:
-
Prepare the test compound working solution by diluting the stock solution in phosphate buffer to the desired concentration (e.g., 1 µM final concentration).
-
Add the liver microsome solution to the wells of the 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37 °C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution. The 0-minute time point serves as the initial concentration baseline.
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using LC-MS/MS.
-
Calculate the in vitro half-life (t½) by plotting the natural log of the percent remaining parent compound versus time. The slope of this line (k) is used in the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) from the half-life and assay conditions.
-
Protocol 3: HPLC-Based Determination of LogP/LogD and pKa
This method allows for the simultaneous determination of key physicochemical properties.[21][22][23]
-
Objective: To determine the LogP, LogD, and pKa of a compound using a reversed-phase HPLC method based on its partitioning behavior at various pH values.
-
Procedure:
-
Prepare a series of aqueous buffers at different pH values (e.g., from pH 2.0 to 10.0).
-
For each pH, prepare mobile phases consisting of the aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
Inject a solution of the test compound onto a C18 HPLC column and elute with the different mobile phases.
-
Determine the retention time (t_R) at each pH. The capacity factor (k') is calculated from the retention time.
-
LogD at each pH is determined from a calibration curve generated using standards with known LogD values.
-
The LogP (partition coefficient of the neutral species) is determined from the plateau of the LogD vs. pH curve.
-
The pKa is the pH value at the inflection point of the LogD vs. pH curve, which can be precisely determined by fitting the data to the appropriate equation. For an acid, LogD ≈ LogP - 0.301 at the pKa.[21][22]
-
Conclusion
The strategic trifluoromethylation of oxazole analogs is a proven and powerful tactic in medicinal chemistry. It offers a reliable method to enhance metabolic stability by blocking oxidative pathways, a crucial step in improving a drug's pharmacokinetic profile.[11][13] Concurrently, the CF₃ group modulates key physicochemical properties like lipophilicity and pKa, which can be leveraged to fine-tune a compound's permeability, solubility, and target engagement.[3][6][7] While this modification must be carefully considered within the context of the overall property profile to avoid pitfalls like excessive lipophilicity, the experimental data overwhelmingly supports its utility. The synthetic and analytical protocols provided herein offer a framework for researchers to effectively apply this strategy, accelerating the development of robust and efficacious oxazole-based therapeutics.
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A Comparative Guide to Confirming Target Engagement of Novel Kinase Inhibitors: A Case Study with 4-(4-(trifluoromethyl)phenyl)oxazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, unequivocally demonstrating that a candidate molecule interacts with its intended biological target within a cellular context is a cornerstone of establishing its mechanism of action. This guide provides a comprehensive overview and comparison of state-of-the-art methodologies for confirming target engagement, using the novel compound 4-(4-(trifluoromethyl)phenyl)oxazol-2-amine as a representative case. While limited public data exists for this specific molecule, we will treat it as a hypothetical, potent inhibitor of a fictional serine/threonine kinase, "Kinase X," to illustrate the experimental workflows and data interpretation that are crucial for advancing a compound through the drug development pipeline.
This guide will delve into the principles and practical application of two powerful and widely adopted techniques: the Cellular Thermal Shift Assay (CETSA) and the Kinobeads-based chemical proteomics assay. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and compare these methods with other available alternatives to empower researchers to select the most appropriate strategy for their specific research needs.
The Criticality of Target Engagement
Demonstrating target engagement is a pivotal step in the validation of a drug candidate.[1][2] It provides direct evidence that the compound reaches its intended target in a complex biological system, a prerequisite for any downstream pharmacological effect.[1][2] Failure to rigorously confirm target engagement can lead to misinterpretation of phenotypic data and the costly pursuit of compounds with ambiguous or off-target mechanisms of action.
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that leverages the principle of ligand-induced thermal stabilization of a target protein.[3][4][5][6][7][8][9] The binding of a small molecule, such as our hypothetical Kinase X inhibitor this compound, can increase the conformational stability of the target protein, making it more resistant to thermal denaturation.[3][4][5][6][7][8][9]
CETSA Experimental Workflow
Caption: CETSA workflow for assessing target engagement.
Detailed CETSA Protocol
-
Cell Culture and Treatment:
-
Culture a relevant cell line that endogenously expresses Kinase X to a confluency of 70-80%.
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension and treat with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
-
-
Thermal Challenge:
-
Heat the cell suspensions in a PCR cycler or heating block across a range of temperatures (e.g., 40-70°C) for a defined period (e.g., 3 minutes), followed by cooling to room temperature.
-
-
Cell Lysis and Separation:
-
Lyse the cells using a method that does not denature proteins, such as multiple freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Quantification of Soluble Kinase X:
-
Carefully collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble Kinase X using a specific detection method, such as Western blotting with an anti-Kinase X antibody or an ELISA.
-
Interpreting CETSA Data
A successful CETSA experiment will demonstrate a rightward shift in the melting curve of Kinase X in the presence of this compound, indicating increased thermal stability and therefore, target engagement.
| Temperature (°C) | Vehicle (DMSO) - Soluble Kinase X (%) | 10 µM this compound - Soluble Kinase X (%) |
| 40 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 70 | 90 |
| 55 | 45 | 75 |
| 60 | 20 | 50 |
| 65 | 5 | 25 |
| 70 | <1 | 10 |
Table 1: Hypothetical CETSA Data for Kinase X
Method 2: Kinobeads Competition Assay
Chemical proteomics approaches, such as the Kinobeads assay, offer a powerful, unbiased method to assess the interaction of a compound with a large number of kinases simultaneously.[10][11][12][13][14] This technique utilizes beads coupled with a cocktail of broad-spectrum, immobilized kinase inhibitors to capture a significant portion of the cellular kinome.[10][11][12][13][14]
Kinobeads Experimental Workflow
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A Researcher's Guide to Comparing Cytotoxicity Across Cancer Cell Lines
In the landscape of cancer research and the development of novel therapeutics, understanding the cytotoxic effects of new chemical entities is a foundational step.[1] The differential response of various cancer cell lines to a cytotoxic agent is a critical factor that can unveil underlying mechanisms of action and resistance. This guide provides a comprehensive framework for comparing cytotoxicity across different cancer cell lines, offering detailed experimental protocols, data interpretation strategies, and insights into the molecular underpinnings of cellular responses.
The Principle of Differential Cytotoxicity
The central premise of this comparative guide is that not all cancer cells are created equal. Their response to a cytotoxic compound can vary significantly based on their tissue of origin, genetic makeup, and the signaling pathways that govern their proliferation and survival.[2][3] By systematically evaluating a compound's effect on a diverse panel of cancer cell lines, researchers can construct a "cytotoxicity spectrum." This spectrum is invaluable for identifying potent and selective anticancer agents, as well as for elucidating the molecular determinants of sensitivity and resistance.[4][5]
A key metric in these studies is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit the growth of 50% of a cell population.[1][6] A lower IC50 value indicates greater cytotoxic potency.[6] Comparing IC50 values across different cell lines provides a quantitative measure of differential cytotoxicity.
Experimental Workflow: A Step-by-Step Approach
A typical workflow for assessing and comparing cytotoxicity involves several key stages, from initial cell culture to final data analysis.
Caption: General workflow for in vitro cytotoxicity testing of a novel compound.[1]
Selecting a Diverse Cancer Cell Line Panel
To obtain a meaningful cytotoxicity spectrum, it is crucial to select a panel of cell lines that represent a variety of cancer types. This allows for a broader understanding of a compound's potential therapeutic applications and its selectivity. A well-rounded panel might include representatives from major cancer categories:
| Cancer Type | Commonly Used Cell Lines |
| Breast Cancer | MCF-7, MDA-MB-231, SK-BR-3 |
| Lung Cancer | A549, H460, H1299 |
| Colon Cancer | HCT116, HT-29, SW480 |
| Leukemia | K562, Jurkat, HL-60 |
| Ovarian Cancer | A2780, OVCAR-3, SKOV-3 |
| Pancreatic Cancer | PANC-1, MiaPaCa-2 |
This table provides examples of commonly used cell lines, but the specific choice will depend on the research question.[7][8]
Core Cytotoxicity Assays: Methodologies and Principles
Several robust and well-validated assays are available to measure cytotoxicity. The choice of assay depends on the specific research question and the suspected mechanism of cell death.[9] It is often recommended to use more than one assay to confirm results and gain a more complete picture of the cytotoxic effects.[10]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures cell viability based on mitochondrial metabolic activity.[6][11] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[13]
Detailed Protocol for MTT Assay: [1][12][14]
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570-590 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells into the culture supernatant.[15] LDH is a stable cytoplasmic enzyme that is released upon plasma membrane damage, which is a hallmark of late-stage apoptosis and necrosis.[15] The amount of LDH released is proportional to the number of dead or damaged cells.
Detailed Protocol for LDH Assay: [16]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes. Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves a substrate mix and an assay buffer.[16] Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at approximately 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[16]
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[17] Various assays can detect the different stages of apoptosis.[18]
-
Annexin V Staining: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to detect apoptotic cells by flow cytometry or fluorescence microscopy.[18][19]
-
Caspase Activity Assays: Caspases are a family of proteases that are central to the execution of apoptosis.[17] Assays are available to measure the activity of key caspases, such as caspase-3 and caspase-7, providing a direct measure of apoptotic signaling.
-
TUNEL Assay: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[17][19]
Understanding the "Why": Molecular Mechanisms of Differential Cytotoxicity
The observed differences in cytotoxicity across cell lines are rooted in their distinct molecular landscapes. Several factors can contribute to this differential response:
-
Drug Efflux Pumps: Cancer cells can develop resistance by overexpressing ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which actively pump drugs out of the cell, reducing their intracellular concentration and efficacy.[3]
-
Alterations in Drug Targets: Mutations or changes in the expression levels of the drug's molecular target can render it less sensitive to the compound.[2][20]
-
Signaling Pathway Dysregulation: The activation of pro-survival signaling pathways (e.g., PI3K/Akt, MAPK/ERK) or the inactivation of tumor suppressor pathways (e.g., p53) can confer resistance to cytotoxic agents.[3][5]
-
Enhanced DNA Repair Mechanisms: Efficient DNA repair mechanisms can counteract the damage induced by DNA-damaging agents, leading to cell survival.[20]
-
Apoptosis Evasion: Defects in the apoptotic machinery, such as the overexpression of anti-apoptotic proteins (e.g., Bcl-2), can prevent cancer cells from undergoing programmed cell death in response to treatment.[17][20]
Caption: Simplified overview of the extrinsic and intrinsic apoptosis signaling pathways.
Data Presentation and Interpretation
For a clear and objective comparison, quantitative data should be summarized in tables. The primary data point for comparison is the IC50 value.
Example Data Table:
| Compound X | IC50 (µM) after 48h Treatment |
| Cell Line | Mean ± SD |
| MCF-7 (Breast) | 5.2 ± 0.8 |
| A549 (Lung) | 12.7 ± 1.5 |
| HCT116 (Colon) | 2.1 ± 0.4 |
| K562 (Leukemia) | 0.8 ± 0.1 |
This is example data and does not reflect the actual cytotoxicity of any specific compound.
From this example, one could infer that Compound X is most potent against the K562 leukemia cell line and least potent against the A549 lung cancer cell line. This differential response warrants further investigation into the molecular characteristics of these cell lines to identify potential biomarkers of sensitivity or resistance.
Conclusion
A side-by-side comparison of cytotoxicity in different cancer cell lines is a powerful approach in preclinical cancer research.[21] By employing a diverse cell line panel, utilizing robust assay methodologies, and interpreting the data in the context of underlying molecular mechanisms, researchers can gain critical insights into the therapeutic potential and selectivity of novel anticancer compounds. This systematic approach not only aids in the identification of promising drug candidates but also contributes to a deeper understanding of cancer biology and the development of more effective and personalized cancer therapies.
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 4-(4-(Trifluoromethyl)phenyl)oxazol-2-amine
This document provides a comprehensive, step-by-step guide for the proper disposal of 4-(4-(trifluoromethyl)phenyl)oxazol-2-amine. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. The procedures outlined herein are designed to ensure the safe management of this compound, grounded in established chemical safety principles and regulatory frameworks.
Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, this guide adopts a conservative approach, treating this compound as a hazardous chemical waste. This classification is based on a structural hazard assessment of its constituent functional groups: a trifluoromethylphenyl group, an oxazole core, and an amine moiety. Each of these components contributes to a potential hazard profile that necessitates meticulous handling and disposal protocols.
Part 1: Hazard Assessment and Waste Profile
The primary principle guiding the disposal of this compound is to manage it as a halogenated organic hazardous waste. This is due to the presence of the trifluoromethyl (-CF3) group, which renders the molecule a fluorinated organic compound. Such compounds are known for their environmental persistence and require specific disposal methods.[1][2]
The molecule's structure suggests the following potential hazards:
-
Toxicity: Aromatic amines can exhibit varying levels of toxicity. The compound should be considered harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation: Similar chemical structures are known to cause skin and eye irritation.[3][4] Direct contact must be avoided.
-
Environmental Persistence: Fluorinated organic compounds are often stable and can persist in the environment.[2] Disposal into sanitary sewer systems is strictly prohibited.[5]
-
Reactivity: While the oxazole ring is relatively stable, the compound should be stored away from strong oxidizing agents, acids, and bases to prevent unwanted reactions.[1]
-
Thermal Decomposition Hazards: In the event of a fire, thermal decomposition can lead to the release of highly toxic and irritating gases, such as hydrogen fluoride and nitrogen oxides.[6][7]
| Inferred Hazard Profile & Handling Data | |
| Chemical Class | Halogenated Aromatic Amine / Oxazole Derivative |
| Reason for Hazardous Classification | Presence of trifluoromethyl group; aromatic amine structure.[2] |
| Primary Routes of Exposure | Inhalation, Ingestion, Skin/Eye Contact |
| Potential Health Effects | Skin/Eye Irritation, Harmful if Swallowed/Inhaled.[3][4] |
| Primary Environmental Hazard | Potential for environmental persistence. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[1] |
| Recommended Disposal Method | Licensed Hazardous Waste Contractor (likely via high-temperature incineration).[8] |
Part 2: Personnel Safety & Protective Measures
Before handling or preparing this compound for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) and utilize engineering controls to minimize exposure.
Engineering Controls:
-
Chemical Fume Hood: All handling of the solid compound or solutions containing it must be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[6]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory to protect against accidental splashes.[1]
-
Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contaminated.
-
Body Protection: A standard laboratory coat must be worn and fully fastened.
-
Respiratory Protection: Not typically required when handling small quantities within a fume hood. However, for spill cleanup or in case of ventilation failure, a NIOSH-approved respirator may be necessary.
Part 3: Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is critical for ensuring safety and regulatory compliance. The ultimate responsibility for proper waste disposal lies with the waste generator, a principle known as "cradle to grave" liability.[9]
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management.
-
Designate as Halogenated Waste: This compound must be disposed of as halogenated organic waste .
-
Prevent Commingling: Do not mix this waste with non-halogenated organic waste, aqueous waste, or solid waste streams.[1][2] Mixing incompatible waste can lead to dangerous reactions and complicates the final disposal process.
Step 2: Containerization and Labeling
-
Select an Appropriate Container: Use a chemically compatible container (e.g., borosilicate glass or polyethylene) that is in good condition and has a secure, leak-proof screw cap.[2]
-
Label Correctly and Completely: The container must be labeled clearly with a "Hazardous Waste" tag as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: This compound .
-
An accurate list of all constituents and their approximate concentrations if it is a mixed waste stream.
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.[2]
-
Step 3: On-Site Accumulation and Storage
-
Designated Storage Area: Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory. This area should be clearly marked.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Safe Location: Keep the waste container away from heat, open flames, and other ignition sources.[5] Ensure it is not stored in high-traffic areas.
Step 4: Decontamination of Empty Containers
-
Triple Rinse Procedure: Any "empty" container that once held the compound must be decontaminated before being discarded as regular glass/plastic waste.
-
Collect Rinseate: The first rinse with a suitable solvent (e.g., acetone or methanol) must be collected and disposed of as hazardous waste in your halogenated waste container.[2] Subsequent rinses can also be collected.
-
Deface Label: After decontamination, deface the original product label on the container before disposal.
Step 5: Arranging Final Disposal
-
Contact EHS: Do not attempt to dispose of this chemical yourself. Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) department or an equivalent office.
-
Professional Disposal: The EHS department will work with a licensed hazardous waste disposal contractor. The most probable disposal method for halogenated organic compounds is high-temperature incineration, which ensures the complete destruction of the molecule.[8]
Part 4: Spill Management Protocol
In the event of a small-scale spill within a fume hood:
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Ventilation: Keep the fume hood sash at the lowest practical height.
-
Use Spill Kit: Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or a chemical spill pillow.
-
Collect Waste: Carefully sweep or scoop the absorbent material and the spilled compound into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water. Collect this cleaning material as hazardous waste. Do not allow it to enter the drain.[5]
-
Label and Dispose: Seal and label the spill cleanup waste container and arrange for its disposal through your EHS department.
Visualization of Disposal Workflow
The following diagram outlines the decision-making and operational process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this structured and cautious protocol, you contribute to a safer laboratory environment and ensure that your research practices are both scientifically excellent and environmentally responsible.
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-(4-(Trifluoromethyl)phenyl)oxazol-2-amine
This guide provides essential, immediate safety protocols and logistical plans for the handling and disposal of 4-(4-(Trifluoromethyl)phenyl)oxazol-2-amine (CAS No. 859721-53-2). As a definitive Safety Data Sheet (SDS) for this specific compound is not widely available, this document establishes a robust safety framework based on an expert analysis of its structural components and the known hazards of analogous chemical classes. This procedural guidance is designed for researchers, scientists, and drug development professionals to ensure the highest standards of laboratory safety.
Hazard Assessment by Chemical Analogy
To establish a reliable safety profile, the molecule is deconstructed into its primary functional groups. The required personal protective equipment (PPE) is determined by the cumulative potential hazards of these components.
-
Aromatic Amine Moiety: Aromatic amines as a class are known for potential toxicological concerns, including skin absorption and, for some derivatives, carcinogenicity or genotoxicity. Aniline, a simple aromatic amine, has demonstrated the ability to permeate through various glove materials, underscoring the need for careful hand protection selection.[1]
-
Oxazole Ring: The oxazole nucleus is a common scaffold in biologically active compounds.[2] Close structural analogs, such as 4-phenyl-1,3-oxazol-2-amine, are classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[3]
-
Trifluoromethylphenyl Group: The trifluoromethyl group imparts specific properties and potential hazards. Halogenated organic compounds require careful handling and disposal.[4] Analogs like 4-(trifluoromethoxy)phenol are known to be harmful if swallowed, cause serious eye damage, and skin and respiratory irritation.[5]
Based on this analysis, this compound should be handled as a substance that is potentially harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to mitigate the risks identified above. All handling of this compound, particularly outside of a closed system, must be performed within a certified chemical fume hood.
Hand Protection
Due to the presence of the aromatic amine moiety and the potential for skin irritation, robust hand protection is critical.
-
Glove Type: Chemical-resistant nitrile gloves are the minimum requirement.
-
Best Practice: Double-gloving is strongly recommended. This provides an additional barrier against potential permeation and protects the user during the doffing process.
-
Inspection and Technique: Always inspect gloves for tears or pinholes before use. Use proper glove removal techniques to avoid contaminating your skin.[6][7] Dispose of contaminated gloves as hazardous waste immediately after use.
Eye and Face Protection
The high likelihood of serious eye irritation necessitates stringent protection.
-
Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes are mandatory at all times.[8]
-
Enhanced Protection: When handling solutions with a risk of splashing or transferring larger quantities of the solid, a full-face shield must be worn in addition to safety goggles.[9]
Body Protection
To prevent skin contact, appropriate protective clothing is required.
-
Standard Protocol: A flame-resistant laboratory coat is required for all procedures.
-
For Larger Quantities: When working with significant amounts of the material where spills are more likely, supplement the lab coat with a chemical-resistant apron.
Respiratory Protection
The primary method of respiratory protection is an engineering control.
-
Primary Control: All weighing, transfers, and reactions involving this compound must be conducted in a certified chemical fume hood to control exposure to dust and vapors.[4][10]
-
Supplemental Control: In the rare event that dust or aerosols may be generated outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[11][12]
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solid | Double-layered Nitrile Gloves | Chemical Safety Goggles | Lab Coat | Chemical Fume Hood |
| Preparing Solutions | Double-layered Nitrile Gloves | Safety Goggles & Face Shield | Lab Coat | Chemical Fume Hood |
| Running Reactions/Work-up | Double-layered Nitrile Gloves | Safety Goggles (Face shield if splash risk) | Lab Coat & Chemical-Resistant Apron | Chemical Fume Hood |
| Waste Disposal | Double-layered Nitrile Gloves | Safety Goggles & Face Shield | Lab Coat | Chemical Fume Hood |
Procedural Guidance for Safe Handling and Disposal
Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring a safe laboratory environment.
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area within a chemical fume hood for the procedure. Ensure a hazardous waste container is properly labeled and accessible within the hood.
-
Donning PPE: Before handling the chemical, don all required PPE in the correct order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.
-
Handling the Compound:
-
Carefully open the container inside the fume hood to avoid creating airborne dust.
-
Use a spatula or other appropriate tool to transfer the solid. Avoid pouring the solid directly from the bottle.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling Decontamination: Thoroughly wipe down the work surface, balance, and any equipment used with an appropriate solvent. Dispose of all contaminated wipes and disposable items (e.g., weighing paper, pipette tips) in the designated solid hazardous waste container.[11]
-
Doffing PPE: Remove PPE in the reverse order of donning, taking care not to touch the exterior of contaminated items. Remove the outer pair of gloves first, followed by the face shield/goggles and lab coat, and finally the inner pair of gloves. Wash hands thoroughly with soap and water after all PPE has been removed.[13]
Waste Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solids, including gloves, wipes, pipette tips, and excess chemical, in a clearly labeled, sealed container for halogenated organic solid waste.[4]
-
Liquid Waste: Collect all solutions and rinsates in a separate, clearly labeled container for halogenated organic liquid waste. Do not mix with other waste streams unless compatibility is confirmed.[14]
-
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[10][11]
-
Storage and Disposal: Store sealed waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.[14] Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[4][10] Do not pour any amount of this chemical down the drain.[15]
Visualization: PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
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Cayman Chemical. (2023, August 10). Safety Data Sheet: N-phenylpiperidin-4-amine.
-
BenchChem. (n.d.). Proper Disposal of 6-(Trifluoromethyl)isoquinolin-1(2H)-one: A Step-by-Step Guide for Laboratory Professionals.
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BenchChem. (n.d.). Proper Disposal of 3-(Trifluoromethyl)phenol: A Guide for Laboratory Professionals.
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BenchChem. (n.d.). Proper Disposal of 4-(Trifluoromethyl)umbelliferone: A Step-by-Step Guide.
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TCI Chemicals. (n.d.). Safety Data Sheet: 3-[3-(Trifluoromethyl)phenyl]-1-propanol.
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BenchChem. (n.d.). Proper Disposal of 3-(Trifluoromethyl)benzaldehyde: A Step-by-Step Guide for Laboratory Professionals.
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BenchChem. (n.d.). Proper Disposal of 2-Trifluoromethyl-2'-methoxychalcone: A Guide for Laboratory Professionals.
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CymitQuimica. (2024, December 19). Safety Data Sheet: 4-(3-(Trifluoromethyl)phenyl)pyrimidin-2-amine.
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Thermo Fisher Scientific. (2008, June 22). Safety Data Sheet: 4-(Trifluoromethoxy)aniline.
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Sigma-Aldrich. (2024, March 2). Safety Data Sheet: 1,4-Bis(5-phenyl-2-oxazolyl)benzene.
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Enamine. (n.d.). Safety Data Sheet: [2-fluoro-6-(trifluoromethyl)phenyl]methanesulfonamide.
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Kennedy, E. R., & Seitz, T. A. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. AIHAJ, 61(6), 837–841.
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U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
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Safetec. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
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Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
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Prairieland FS. (2020, November 18). Anhydrous Ammonia PPE [Video]. YouTube.
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Thermo Fisher Scientific. (2025, December 26). Safety Data Sheet: 3-[3-(Trifluoromethyl)phenyl]propanol.
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Thermo Fisher Scientific. (n.d.). Safety Data Sheet: Oxazole.
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Angene Chemical. (2025, February 26). Safety Data Sheet: m-Aminophenyl Tosylate.
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BLDpharm. (n.d.). This compound.
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National Center for Biotechnology Information. (n.d.). 4-Phenyl-1,3-oxazol-2-amine. PubChem Compound Database.
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Synquest Labs. (2018, March 22). Safety Data Sheet: 4-(Trifluoromethoxy)phenol.
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Naeem, A., et al. (2024). Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. Drug and Chemical Toxicology, 1-8.
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International Journal of Pharmaceutical and Bio-Medical Science. (n.d.). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity.
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Boyle, J., Otty, S., & Sarojini, V. (2011). A Safer and Convenient Synthesis of Sulfathiazole for Undergraduate Organic and Medicinal Chemistry Classes. Journal of Chemical Education, 88(7), 931–933.
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Pathak, A. D., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Arabian Journal of Chemistry, 12(8), 3654-3665.
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Australian Industrial Chemicals Introduction Scheme. (2016, July 1). Azo Dyes that Cleave to Aromatic Amines of Potential Toxicological Concern.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
